molecular formula C18H18ClN3O B10856787 (2R,3S)-Brassinazole

(2R,3S)-Brassinazole

Cat. No.: B10856787
M. Wt: 327.8 g/mol
InChI Key: YULDTPKHZNKFEY-ZWKOTPCHSA-N
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Description

(2R,3S)-Brassinazole is a useful research compound. Its molecular formula is C18H18ClN3O and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

(2R,3S)-4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m0/s1

InChI Key

YULDTPKHZNKFEY-ZWKOTPCHSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)([C@H](CC2=CC=C(C=C2)Cl)N3C=NC=N3)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O

Origin of Product

United States

Foundational & Exploratory

(2R,3S)-Brassinazole: A Technical Guide to its Mechanism of Action as a Brassinosteroid Biosynthesis Inhibitor in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,3S)-Brassinazole (Brz) is a potent and highly specific triazole-type inhibitor of brassinosteroid (BR) biosynthesis in plants. Its targeted action on a key enzymatic step has made it an invaluable chemical tool for dissecting the physiological roles of brassinosteroids, a class of steroid hormones essential for a wide array of developmental processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream physiological and molecular consequences, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to Brassinosteroids and Brassinazole

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play crucial roles in regulating diverse aspects of plant growth and development, including cell elongation, division, vascular differentiation, seed germination, and stress responses.[1][2][3] Mutants deficient in BR biosynthesis or signaling exhibit characteristic phenotypes such as severe dwarfism, reduced male fertility, and altered light responses.[1]

Brassinazole was developed as a specific inhibitor to study BR functions, circumventing the need for genetic mutations.[4][5][6] When applied to wild-type plants, Brassinazole phenocopies BR-deficient mutants, inducing dwarfism and other developmental abnormalities that can be rescued by the exogenous application of active brassinosteroids like brassinolide (BL).[5][6]

The Brassinosteroid Biosynthesis Pathway and Brassinazole's Point of Inhibition

Brassinosteroids are synthesized from the sterol precursor campesterol through a series of hydroxylation, oxidation, and reduction reactions catalyzed by several cytochrome P450 monooxygenases (CYPs) and reductases.[1][7] The pathway branches into early and late C-6 oxidation routes, as well as an early C-22 oxidation pathway.[8][9]

The primary molecular target of this compound is the cytochrome P450 enzyme DWARF4 (DWF4) , also known as CYP90B1 .[4][10][11] DWF4 is a critical, rate-limiting enzyme that catalyzes the C-22α-hydroxylation of multiple intermediates in the BR biosynthesis pathway.[4][10] By binding to the heme iron within the active site of DWF4, Brassinazole effectively blocks this hydroxylation step.[4][10] This inhibition leads to a significant reduction in the downstream production of active brassinosteroids, such as castasterone and brassinolide, and an accumulation of upstream intermediates.[4]

Brassinosteroid_Biosynthesis_Inhibition Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DWF4 DWF4 (CYP90B1) C-22 Hydroxylation Campestanol->DWF4 _6_Deoxocathasterone 6-Deoxocathasterone CPD CPD _6_Deoxocathasterone->CPD _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxotyphasterol 6-Deoxotyphasterol _6_Deoxoteasterone->_6_Deoxotyphasterol _6_Deoxocastasterone 6-Deoxocastasterone _6_Deoxotyphasterol->_6_Deoxocastasterone Castasterone Castasterone _6_Deoxocastasterone->Castasterone BR6ox BR6ox Castasterone->BR6ox Brassinolide Brassinolide (Active BR) DWF4->_6_Deoxocathasterone CPD->_6_Deoxoteasterone BR6ox->Brassinolide Brassinazole This compound Brassinazole->DWF4 Inhibits

Caption: Brassinosteroid biosynthesis pathway showing inhibition of DWF4 by Brassinazole.

Downstream Effects on Brassinosteroid Signaling

The reduction in active BR levels caused by Brassinazole directly impacts the brassinosteroid signaling cascade. In the absence of sufficient BRs, the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) remains inactive.[12] This leads to the accumulation and activity of the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[12] Active BIN2 phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[12] This phosphorylation promotes their binding to 14-3-3 proteins, leading to their cytoplasmic retention and degradation, thus preventing them from regulating the expression of BR-responsive genes in the nucleus.[12] Consequently, the plant's growth and developmental programs are significantly altered, leading to the characteristic dwarf phenotype.

Caption: Brassinosteroid signaling pathway and the impact of Brassinazole-induced BR deficiency.

Quantitative Data Summary

The efficacy of Brassinazole has been quantified through various bioassays. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentration (IC50) of Brassinazole on Plant Growth

Plant SpeciesAssayIC50 Value (µM)Reference
Arabidopsis thalianaHypocotyl Elongation (Dark)~0.1 - 0.5[5]
Lepidium sativum (Cress)Hypocotyl Elongation~1.0[13][14]
Pisum sativum (Pea)Etiolated Seedling GrowthNot explicitly Brz, but related BRs show effects in the 10-5 M range[15][16]

Table 2: Binding Affinity and Enzyme Inhibition

ParameterEnzyme/TargetValueMethodReference
Binding Affinity (Kd)Recombinant DWF4Well-correlated with in planta activitySpectral Analysis[4]
Endogenous BR LevelsCatharanthus roseus cellsCastasterone & Brassinolide <6% of controlGC-MS[4]

Key Experimental Protocols

Arabidopsis Hypocotyl Elongation Assay for Brassinazole Sensitivity

This assay is a standard method to quantify the inhibitory effect of Brassinazole on seedling growth.[17][18]

1. Seed Sterilization and Sowing:

  • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10-15 minutes. Rinse 3-5 times with sterile distilled water.

  • Suspend seeds in sterile 0.1% agar and sow them on Murashige and Skoog (MS) agar plates containing the desired concentrations of Brassinazole. A stock solution of Brz is typically prepared in DMSO (e.g., 2 mM) and added to the autoclaved media after it has cooled to ~55°C.[17] Final concentrations often range from 0.1 µM to 2 µM.[17]

2. Vernalization and Germination:

  • Store the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).

  • Transfer plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) or wrap them in aluminum foil for etiolated (dark-grown) assays.[17]

3. Growth and Measurement:

  • For etiolated assays, grow seedlings in complete darkness for 5-7 days.

  • For light-grown assays, grow for 7 days.

  • Carefully remove seedlings from the agar, place them on a flat surface, and photograph them with a scale reference.

  • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).

4. Data Analysis:

  • Calculate the average hypocotyl length and standard deviation for at least 20 seedlings per treatment.

  • Plot the average hypocotyl length against the logarithm of the Brassinazole concentration to determine the IC50 value.

Experimental_Workflow A 1. Seed Sterilization (Ethanol & Bleach) B 2. Sowing on MS Plates with Brassinazole (0.1-2 µM) A->B C 3. Vernalization (4°C, 2-4 days, Dark) B->C D 4. Growth (5-7 days, Dark or Light) C->D E 5. Imaging & Measurement of Hypocotyl Length D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for the Arabidopsis hypocotyl elongation assay with Brassinazole.
Gene Expression Analysis by qRT-PCR

This protocol is used to measure changes in the transcript levels of BR-responsive genes following Brassinazole treatment.

1. Plant Treatment:

  • Grow seedlings in liquid MS medium or on agar plates.

  • Apply Brassinazole (e.g., 1-10 µM) or a mock treatment (DMSO) for a specified duration (e.g., 6-24 hours).[19]

  • Harvest plant tissue (e.g., whole seedlings or specific organs) and immediately freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

3. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

  • Use the 2-ΔΔCt method to calculate the relative expression level of the target genes.[21]

  • Normalize the expression data to a stably expressed reference gene (e.g., ACTIN, UBIQUITIN, or MON1).[19][21]

  • Analyze at least three biological replicates for statistical significance.

Conclusion

This compound acts as a highly specific and potent inhibitor of the brassinosteroid biosynthesis pathway in plants. Its mechanism of action is centered on the direct inhibition of the cytochrome P450 monooxygenase DWF4, which leads to a systemic deficiency in active brassinosteroids. This hormonal imbalance disrupts the downstream signaling cascade, preventing the nuclear activity of BZR1/BES1 transcription factors and resulting in profound effects on plant growth and development. The well-characterized nature of its action, supported by extensive quantitative and molecular data, establishes Brassinazole as an indispensable tool for research in plant biology, agriculture, and the development of novel plant growth regulators.

References

(2R,3S)-Brassinazole: A Technical Guide to a Potent Brassinosteroid Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2R,3S)-Brassinazole, a highly specific and potent inhibitor of brassinosteroid (BR) biosynthesis. Brassinosteroids are a class of steroidal phytohormones essential for a wide array of plant growth and developmental processes, including cell elongation, division, and differentiation.[1][2] The ability to precisely modulate endogenous BR levels is critical for dissecting their signaling pathways and for potential applications in agriculture and drug development. Brassinazole, particularly its (2R,3S) stereoisomer, serves as an invaluable chemical tool for this purpose.[3]

Mechanism of Action: Inhibition of Cytochrome P450

This compound is a triazole-type compound that specifically targets key enzymes in the BR biosynthesis pathway.[4][5] Its primary mechanism involves the inhibition of cytochrome P450 monooxygenases (CYPs), which are critical for the hydroxylation steps in steroid synthesis.[4]

The main target of brassinazole is the enzyme DWF4 (CYP90B1), which catalyzes the rate-limiting C-22α hydroxylation of campesterol precursors.[6][7][8] By binding to the heme iron of DWF4, brassinazole blocks this crucial step, leading to a deficiency in downstream bioactive brassinosteroids like castasterone and brassinolide.[4][8] Feeding experiments have confirmed that the inhibitory action of brassinazole occurs at steps including the conversion of cathasterone to teasterone, a reaction also mediated by a P450 enzyme.[4] Studies have shown that the (-)-BRZ1 enantiomer, corresponding to this compound, is the most potent and specific inhibitor of BR biosynthesis.[3]

Brassinosteroid_Biosynthesis_Inhibition cluster_dwf4 cluster_cpd cluster_br6ox Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone multiple steps Teasterone Teasterone Cathasterone->Teasterone       Castasterone Castasterone Teasterone->Castasterone multiple steps Brassinolide Brassinolide (Active BR) Castasterone->Brassinolide DWF4 DWF4 (CYP90B1) C-22 Hydroxylation DWF4->p1 CPD CPD (CYP90A1) C-23 Hydroxylation CPD->p2 BR6ox BR6ox (CYP85A2) C-6 Oxidation BR6ox->p3 Brz This compound Brz->DWF4 Inhibition Brz->CPD

BR Biosynthesis Pathway and Brassinazole Inhibition Site.

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various bioassays, primarily focusing on its ability to induce dwarfism and other phenotypes characteristic of BR-deficient mutants. The IC50 value, representing the concentration required to inhibit a biological process by 50%, is a key metric.

InhibitorTarget/AssayOrganismIC50 / Kd ValueReference
Brassinazole (racemic)Brassinosteroid BiosynthesisArabidopsis thaliana~1 µM[9]
Brassinazole (racemic)Hypocotyl ElongationCress (Lepidium sativum)~0.1 µM[10]
Brassinazole (racemic)DWF4 BindingIn vitroKd = 1.05 µM[6][8]
YCZ-14 (analogue)Hypocotyl ElongationArabidopsis thaliana0.12 ± 0.04 µM[2]
(-)-BRZ1 [(2R,3S)-enantiomer]Hypocotyl ElongationArabidopsis thalianaNanomolar activity[3]

Impact on Brassinosteroid Signaling

By depleting the pool of active brassinosteroids, brassinazole effectively shuts down the BR signaling cascade. In the absence of BRs, the GSK3-like kinase BIN2 (BRASSINOSTEROID-INSENSITIVE 2) remains active.[11] BIN2 phosphorylates and inactivates the key transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), promoting their cytoplasmic retention and degradation.[11] This prevents them from entering the nucleus and regulating the expression of thousands of BR-responsive genes. Treatment with brassinazole thus mimics the phenotype of BR-deficient mutants, such as dwf4, cpd, and det2.[4][5]

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) Degradation Degradation BZR1_P->Degradation BZR1 BZR1 (Active) BZR1_P->BZR1 PP2A PP2A (Phosphatase) PP2A->BZR1_P Dephosphorylates Gene_Expression BR-Responsive Gene Expression BZR1->Gene_Expression Regulates BR Brassinosteroid (BR) BR->BRI1 Binds No_BR BR Deficient (Brassinazole-induced) No_BR->BIN2 BIN2 is Active

Brassinosteroid Signaling Pathway and Effect of Inhibition.

Experimental Protocols

This compound is frequently used in several key experimental protocols to study brassinosteroid functions.

This bioassay is commonly used to quantify the potency of BR biosynthesis inhibitors by measuring their effect on seedling growth in darkness (skotomorphogenesis).[12]

  • Seed Sterilization and Plating: Surface-sterilize seeds (e.g., Arabidopsis thaliana or cress) and plate them on sterile ½ MS medium containing 1% sucrose and varying concentrations of the inhibitor (e.g., 0, 0.01, 0.1, 1, 10 µM brassinazole).[10]

  • Stratification: Cold-treat the plates (e.g., 4°C for 2-4 days) to synchronize germination.

  • Incubation: Transfer plates to a growth chamber under constant darkness at a controlled temperature (e.g., 21-22°C) for a set period (e.g., 5-7 days).

  • Measurement: After the incubation period, scan the plates and measure the length of the hypocotyls for at least 20-30 seedlings per concentration.

  • Data Analysis: Plot the average hypocotyl length against the log of the inhibitor concentration. Use a logit regression or similar sigmoidal curve fit to calculate the IC50 value.[10]

Workflow for Hypocotyl Elongation Assay.

Rescue experiments are performed to confirm that the observed phenotype from an inhibitor is specifically due to the depletion of the target molecule. This is done by co-applying the inhibitor with downstream intermediates of the blocked pathway.[4][12]

  • Experimental Setup: Prepare growth media as in the hypocotyl assay. Create sets of plates containing: (a) Control, (b) Inhibitor (e.g., 1 µM brassinazole), (c) Inhibitor + upstream intermediate (e.g., Cathasterone), and (d) Inhibitor + downstream intermediate (e.g., Teasterone or Brassinolide).[4]

  • Growth: Germinate and grow seedlings on these plates under appropriate light or dark conditions.

  • Phenotypic Analysis: Measure hypocotyl length or observe other relevant phenotypes (e.g., leaf curling).

  • Interpretation: If the inhibitor's effect is rescued (i.e., the phenotype reverts to wild-type) only by the addition of intermediates that are biosynthetically downstream of the proposed target enzyme, it confirms the inhibitor's site of action. For brassinazole, brassinolide or teasterone should rescue the dwarf phenotype, while upstream precursors like cathasterone should not.[4][5]

G cluster_pathway cluster_experiment Experimental Conditions cluster_result Expected Outcome Upstream Upstream Precursor Target Target Enzyme (e.g., DWF4) Upstream->Target Downstream Downstream Product Target->Downstream C1 Brassinazole + Upstream Precursor R1 Dwarf Phenotype (No Rescue) C1->R1 C2 Brassinazole + Downstream Product R2 Wild-Type Phenotype (Rescue) C2->R2

Logic of a Rescue Experiment.

To directly measure the effect of brassinazole on BR levels, ultra-sensitive analytical techniques are required due to the low abundance of these hormones in plant tissues.[13][14]

  • Sample Preparation: Grow plants with and without brassinazole treatment. Harvest and freeze-dry tissue (e.g., seedlings, leaves).

  • Extraction: Homogenize the tissue and extract with a solvent like 80% acetonitrile. Add isotopically labeled internal standards to the extract for accurate quantification.[13][15]

  • Purification (Solid-Phase Extraction): Purify the crude extract using a multi-step solid-phase extraction (SPE) protocol to remove interfering compounds and enrich for brassinosteroids.[14][16]

  • Analysis (LC-MS/MS): Analyze the purified fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and precise quantification of multiple BRs and their precursors in a single run.[13][15][17]

  • Comparison: Compare the levels of specific BRs in brassinazole-treated samples to control samples to confirm a reduction in downstream products.

Workflow for Brassinosteroid Quantification.

Conclusion

This compound is a cornerstone chemical probe in plant biology. Its high specificity and potency in inhibiting brassinosteroid biosynthesis have been instrumental in elucidating the BR signaling pathway and understanding the hormone's role in virtually every aspect of a plant's life cycle. For researchers, it provides a reliable and reversible method to create a BR-deficient state, complementing genetic approaches. The detailed protocols and quantitative data presented here serve as a foundational guide for professionals aiming to leverage this powerful inhibitor in their research and development endeavors.

References

Specificity of (2R,3S)-Brassinazole for the Brassinosteroid Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Brassinazole is a potent and specific inhibitor of the brassinosteroid (BR) biosynthetic pathway, making it an invaluable chemical tool for dissecting the physiological roles of BRs in plant growth and development. This technical guide provides a comprehensive overview of the specificity of this compound, its mechanism of action, and its application in research. We present quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and a discussion of its potential off-target effects. This guide is intended to serve as a resource for researchers utilizing brassinazole to study brassinosteroid signaling and for professionals in the field of drug discovery and development exploring pathway-specific inhibitors.

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that play a crucial role in a wide array of physiological processes in plants, including cell elongation, division, differentiation, photomorphogenesis, and stress responses. The elucidation of the BR signaling pathway has been greatly facilitated by the use of genetic mutants and specific chemical inhibitors. Among these inhibitors, this compound (Brz) has emerged as a highly specific and widely used tool for inducing a brassinosteroid-deficient phenotype.

Brassinazole is a triazole derivative that was identified through a chemical genetics screen for compounds that mimic the phenotype of BR-deficient mutants[1][2]. Its specificity lies in its ability to inhibit key cytochrome P450 monooxygenases (CYP450s) involved in the BR biosynthesis pathway, most notably DWARF4 (DWF4)[3][4]. This inhibition leads to a depletion of endogenous bioactive brassinosteroids, resulting in characteristic dwarfism and other developmental defects that can be rescued by the exogenous application of brassinolide (BL), the most active brassinosteroid[1][2]. This rescue effect is a key indicator of brassinazole's specificity for the BR pathway.

This guide will delve into the technical details of this compound's specificity, providing quantitative data, detailed experimental procedures, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Specificity

The primary molecular target of this compound is DWARF4 (DWF4), a cytochrome P450 enzyme that catalyzes the C-22α hydroxylation of several precursors in the brassinosteroid biosynthesis pathway[3][4]. This is a rate-limiting step in the production of bioactive brassinosteroids.

Inhibition of DWF4

This compound binds to the heme iron of DWF4, thereby competitively inhibiting its enzymatic activity[5]. This direct interaction has been demonstrated through in vitro binding assays with recombinant DWF4 protein. The high affinity and specificity of this interaction are central to brassinazole's effectiveness as a BR biosynthesis inhibitor.

Specificity for the Brassinosteroid Pathway

The specificity of brassinazole for the BR pathway is supported by several lines of evidence:

  • Phenotypic Rescue: The dwarf phenotype induced by brassinazole treatment can be fully rescued by the co-application of brassinolide, but not by other plant hormones such as gibberellins (GAs) or auxins[6][7]. This demonstrates that the observed effects are due to a deficiency in brassinosteroids.

  • Target Specificity: While brassinazole is a triazole compound, a class known to inhibit various P450 enzymes, it shows a high degree of selectivity for DWF4. Studies have shown that at concentrations effective for inhibiting BR biosynthesis, brassinazole has minimal effects on the biosynthesis of other hormones like gibberellins[8].

  • Gene Expression Analysis: Treatment with brassinazole leads to changes in the expression of BR-responsive genes. These changes are consistent with a disruption of the BR signaling pathway and can be reversed by the application of brassinolide[1].

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Parameter Value Target Organism/System Reference(s)
Dissociation Constant (Kd) 1.05 µMDWF4In vitro (recombinant protein)[5]
IC50 (Hypocotyl Elongation) ~0.01 µMBrassinosteroid BiosynthesisLepidium sativum (cress)[9]
IC50 (Hypocotyl Elongation) ~1.21 µMBrassinosteroid BiosynthesisArabidopsis thaliana[10]

Table 1: Inhibitory Activity of this compound

Hormone Pathway Effect of Brassinazole Treatment Observations Reference(s)
Brassinosteroid Inhibition of biosynthesisDecreased levels of downstream BR intermediates and bioactive brassinolide.[3]
Gibberellin Minimal direct inhibition of biosynthesis. Transcriptional changes in GA-related genes observed.Brassinazole-induced dwarfism is not rescued by GA application. Crosstalk between BR and GA pathways exists at the signaling level.[8][11]
Auxin No direct inhibition of biosynthesis. Transcriptional changes in auxin-responsive genes.Complex interplay between BR and auxin signaling. Brassinazole can alter the expression of auxin-related genes.[5][8]

Table 2: Specificity and Off-Target Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity of this compound.

Hypocotyl Elongation Assay

This assay is a classic method to assess the biological activity of brassinosteroids and their inhibitors.

Objective: To determine the inhibitory effect of brassinazole on hypocotyl elongation and its rescue by brassinolide.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar

  • This compound stock solution (in DMSO)

  • Brassinolide stock solution (in DMSO)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing different concentrations of brassinazole (e.g., 0, 0.1, 0.5, 1, 5 µM) with or without a rescuing concentration of brassinolide (e.g., 10 nM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Vernalization: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber and orient them vertically. For etiolated seedlings, wrap the plates in aluminum foil and grow in complete darkness at 22°C for 5-7 days. For light-grown seedlings, expose them to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 7-10 days.

  • Data Acquisition and Analysis: After the growth period, carefully remove the seedlings from the agar and lay them flat. Capture images of the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ). Calculate the average hypocotyl length and standard deviation for each treatment. Plot the data to visualize the dose-dependent inhibition by brassinazole and the rescue by brassinolide.

DWF4 Enzyme Activity Assay

This in vitro assay directly measures the inhibitory effect of brassinazole on its primary target, the DWF4 enzyme.

Objective: To quantify the inhibition of DWF4 enzymatic activity by this compound.

Materials:

  • Recombinant DWF4 protein (expressed in E. coli or other suitable systems)

  • DWF4 substrate (e.g., campestanol)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.25, containing glycerol)

  • This compound stock solution (in DMSO)

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS system for product analysis

Procedure:

  • Recombinant DWF4 Expression and Purification: Express the DWF4 protein in a suitable expression system (e.g., E. coli) and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

  • Enzyme Reaction: Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, NADPH, and the DWF4 substrate. Add varying concentrations of this compound to different tubes. Initiate the reaction by adding the purified DWF4 enzyme. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching solution. Extract the reaction products using an organic solvent like ethyl acetate.

  • Product Analysis: Analyze the extracted products using LC-MS to quantify the amount of the hydroxylated product formed.

  • Data Analysis: Calculate the percentage of inhibition for each brassinazole concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Gene Expression Analysis (RNA-Seq)

This method provides a global view of the transcriptional changes induced by brassinazole treatment.

Objective: To identify genes and pathways affected by brassinazole-induced brassinosteroid deficiency.

Materials:

  • Plant material (e.g., Arabidopsis seedlings)

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA-Seq

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • Plant Treatment: Grow seedlings under controlled conditions and treat them with a specific concentration of brassinazole or a mock control (DMSO) for a defined period.

  • Sample Collection and RNA Extraction: Harvest the plant tissue, immediately freeze it in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a standard protocol. Perform DNase I treatment to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing: Assess the quality and quantity of the extracted RNA. Prepare sequencing libraries from the high-quality RNA using a library preparation kit. Perform high-throughput sequencing on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Read Mapping: Align the trimmed reads to a reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the brassinazole-treated samples compared to the control.

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are affected by brassinazole treatment.

Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binding BAK1 BAK1 BRI1->BAK1 Heterodimerization BKI1 BKI1 BRI1->BKI1 Dissociation BSK1 BSK1 BRI1->BSK1 Phosphorylation BAK1->BRI1 Transphosphorylation BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1/BES1 BZR1/BES1 (Active) BSU1->BZR1/BES1 Dephosphorylation BZR1/BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1/BES1_P Phosphorylation 14-3-3 14-3-3 BZR1/BES1_P->14-3-3 Binding & Cytoplasmic retention DNA BR-responsive genes BZR1/BES1->DNA Transcription Regulation Brassinazole Brassinazole DWF4 DWF4 Brassinazole->DWF4 Inhibition BR_precursors BR Precursors BR_precursors->DWF4 Conversion Hypocotyl_Assay_Workflow Start Start Seed_Sterilization Seed Sterilization Start->Seed_Sterilization Plating Plating on MS media with Brassinazole +/- Brassinolide Seed_Sterilization->Plating Vernalization Vernalization (4°C, dark) Plating->Vernalization Growth Growth in controlled environment (dark or light) Vernalization->Growth Imaging Seedling Imaging Growth->Imaging Measurement Hypocotyl Length Measurement Imaging->Measurement Analysis Data Analysis and Plotting Measurement->Analysis End End Analysis->End

References

Unmasking the Molecular Target of (2R,3S)-Brassinazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification of the target enzyme for (2R,3S)-Brassinazole, a potent inhibitor of brassinosteroid biosynthesis. This document provides a comprehensive overview of the target enzyme, quantitative interaction data, detailed experimental protocols for key identification assays, and visual representations of the relevant biological pathways and experimental workflows.

The Primary Target Enzyme: DWARF4 (CYP90B1)

This compound primarily targets DWARF4 (DWF4) , a key enzyme in the brassinosteroid (BR) biosynthetic pathway. DWF4, also known as CYP90B1 , is a cytochrome P450 monooxygenase.[1] It catalyzes the rate-limiting C-22α hydroxylation step in the biosynthesis of brassinosteroids, which are essential phytohormones for plant growth and development.[2][3] Inhibition of DWF4 by brassinazole leads to a deficiency in brassinosteroids, resulting in a characteristic dwarf phenotype in plants. This effect can be reversed by the application of exogenous brassinosteroids.[4]

The interaction of brassinazole with DWF4 is highly specific. As a triazole-type inhibitor, brassinazole's triazole ring directly interacts with the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[4] The crystal structure of the Arabidopsis thaliana CYP90B1 in complex with brassinazole has been resolved, providing detailed insights into the binding conformation and the mechanism of inhibition.[1]

Quantitative Interaction Data

The binding affinity of this compound for its target enzyme DWF4 has been quantitatively determined. The following table summarizes the key interaction parameters.

ParameterValueEnzymeMethodReference
Dissociation Constant (Kd)1.05 µMRecombinant A. thaliana DWF4Spectrophotometric Titration--INVALID-LINK--
IC50 (in vivo)~1 µMNot Applicable (Inhibition of BR biosynthesis)Phenotypic Assay (Arabidopsis seedling growth)--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound target enzyme.

Target Identification using Affinity Chromatography

This protocol describes a general approach for identifying the target protein of a small molecule like brassinazole using affinity chromatography.

Objective: To isolate and identify the cellular protein(s) that specifically bind to this compound.

Principle: A brassinazole derivative is immobilized on a solid support (affinity matrix). A cell extract is passed through this matrix, allowing the target protein(s) to bind to the immobilized brassinazole. After washing away non-specifically bound proteins, the target protein is eluted and identified by mass spectrometry.

Materials:

  • This compound analog with a linker for immobilization

  • Activated chromatography resin (e.g., NHS-activated Sepharose)

  • Plant tissue (e.g., Arabidopsis thaliana cell culture)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Wash buffer (e.g., Lysis buffer with reduced Triton X-100 concentration)

  • Elution buffer (e.g., high concentration of free this compound, or a denaturing buffer like 0.1 M glycine-HCl pH 2.5)

  • SDS-PAGE reagents

  • Mass spectrometry facility

Protocol:

  • Synthesis of Affinity Matrix:

    • Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) at a position that does not interfere with its binding to the target enzyme.

    • Covalently couple the brassinazole derivative to an activated chromatography resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin to prevent non-specific binding.

  • Preparation of Cell Lysate:

    • Harvest plant cells and wash them with a suitable buffer.

    • Resuspend the cells in lysis buffer and homogenize them using a suitable method (e.g., sonication or a Dounce homogenizer).

    • Centrifuge the homogenate at high speed to pellet cell debris and obtain a clear lysate.

  • Affinity Chromatography:

    • Pack the brassinazole-coupled resin into a chromatography column.

    • Equilibrate the column with lysis buffer.

    • Load the cell lysate onto the column at a slow flow rate to allow for binding.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer. A competitive elution with a high concentration of free brassinazole is preferred to specifically elute the target protein.

  • Protein Identification:

    • Concentrate the eluted protein fraction.

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., by Coomassie or silver staining).

    • Excise the protein band(s) that appear specifically in the brassinazole elution.

    • Identify the protein(s) by mass spectrometry (e.g., LC-MS/MS).

DWF4 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on the DWF4 enzyme.

Objective: To quantify the inhibition of DWF4 catalytic activity by this compound and determine its inhibition constant (Ki).

Principle: The activity of recombinant DWF4 is measured by monitoring the conversion of a substrate to a product. The assay is performed in the presence of varying concentrations of brassinazole to determine its effect on the reaction rate.

Materials:

  • Recombinant DWF4 enzyme (expressed in a suitable system like E. coli or insect cells)

  • DWF4 substrate (e.g., campestanol or campesterol)

  • NADPH

  • Cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.25)

  • This compound

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS system for product quantification

Protocol:

  • Enzyme Preparation:

    • Express and purify recombinant DWF4 and cytochrome P450 reductase.

    • Determine the protein concentration of the purified enzymes.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the reaction buffer, DWF4, cytochrome P450 reductase, and the substrate at various concentrations.

    • Prepare a range of this compound concentrations.

    • Pre-incubate the enzyme mixture with different concentrations of brassinazole for a defined period.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution.

  • Product Quantification:

    • Extract the product from the reaction mixture.

    • Analyze the extracted samples by LC-MS to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

    • Determine the IC50 value of brassinazole, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform a kinetic analysis using different fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • Plot the data using methods like Lineweaver-Burk or Dixon plots.

Visualizations

Brassinosteroid Biosynthesis Pathway

The following diagram illustrates the late C-6 oxidation pathway of brassinosteroid biosynthesis, highlighting the step catalyzed by DWF4 and the point of inhibition by this compound.

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 SixDeoxocathasterone 6-Deoxocathasterone Campestanol->SixDeoxocathasterone DWF4 (CYP90B1) SixDeoxoteasterone 6-Deoxoteasterone SixDeoxocathasterone->SixDeoxoteasterone CPD (CYP90A1) SixDeoxotyphasterol 6-Deoxotyphasterol SixDeoxoteasterone->SixDeoxotyphasterol SixDeoxocastasterone 6-Deoxocastasterone SixDeoxotyphasterol->SixDeoxocastasterone Castasterone Castasterone SixDeoxocastasterone->Castasterone BR6ox (CYP85A) Brassinolide Brassinolide Castasterone->Brassinolide BR6ox (CYP85A) DWF4 DWF4 (CYP90B1) C-22α Hydroxylase Brassinazole This compound Brassinazole->DWF4

Caption: Brassinosteroid biosynthesis pathway showing DWF4 inhibition.

Brassinosteroid Signaling Pathway

This diagram shows a simplified overview of the brassinosteroid signaling pathway and how the inhibition of its synthesis by brassinazole impacts downstream events.

Brassinosteroid_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Campesterol Campesterol DWF4 DWF4 Campesterol->DWF4 Brassinosteroids Brassinosteroids DWF4->Brassinosteroids BRI1 BRI1 (Receptor) Brassinosteroids->BRI1 Binds to Brassinazole This compound Brassinazole->DWF4 BIN2 BIN2 (Kinase) BRI1->BIN2 Inhibits BZR1 BZR1 (Transcription Factor) BIN2->BZR1 Phosphorylates (Inactivates) Gene_Expression Gene Expression (Growth & Development) BZR1->Gene_Expression Regulates

Caption: Brassinosteroid signaling pathway and the effect of brassinazole.

Experimental Workflow for Target Identification

The following workflow diagram illustrates the logical steps taken to identify the molecular target of this compound.

Target_Identification_Workflow Start Start: Bioactive Compound (this compound) Phenotypic_Screening Phenotypic Screening (e.g., Plant Growth Inhibition) Start->Phenotypic_Screening Hypothesis Hypothesis Generation: Inhibitor of a key growth pathway (e.g., Brassinosteroids) Phenotypic_Screening->Hypothesis Affinity_Chromatography Affinity Chromatography using immobilized Brassinazole Hypothesis->Affinity_Chromatography Protein_Isolation Isolation of Binding Proteins Affinity_Chromatography->Protein_Isolation Mass_Spectrometry Protein Identification by Mass Spectrometry Protein_Isolation->Mass_Spectrometry Candidate_Target Candidate Target Protein (DWF4) Mass_Spectrometry->Candidate_Target Biochemical_Validation Biochemical Validation: Enzyme Inhibition Assay Candidate_Target->Biochemical_Validation Genetic_Validation Genetic Validation: Analysis of dwf4 mutants Candidate_Target->Genetic_Validation Confirmation Target Confirmation: DWF4 is the primary target Biochemical_Validation->Confirmation Genetic_Validation->Confirmation Structural_Studies Structural Studies: X-ray Crystallography Confirmation->Structural_Studies

Caption: Workflow for the target identification of this compound.

References

Role of (2R,3S)-Brassinazole in elucidating brassinosteroid signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (2R,3S)-Brassinazole in Elucidating Brassinosteroid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of steroid phytohormones that play a pivotal role in a multitude of physiological processes essential for normal plant growth and development, including cell elongation, division, and differentiation.[1] The elucidation of the complex brassinosteroid signaling pathway has been significantly advanced by the use of chemical genetics, a strategy that employs small molecules to perturb specific protein functions. This compound (Brz) has emerged as a potent and specific inhibitor of BR biosynthesis, making it an invaluable tool for dissecting the molecular mechanisms of BR action.[2][3] This technical guide provides a comprehensive overview of the role of this compound in brassinosteroid research, detailing its mechanism of action, experimental applications, and the insights it has provided into the BR signaling cascade.

Mechanism of Action of this compound

This compound is a triazole-based compound that specifically inhibits the biosynthesis of brassinosteroids.[3][4] Its primary mode of action is the inhibition of cytochrome P450 enzymes, which are critical for multiple steps in the BR biosynthetic pathway.[5] Specifically, brassinazole has been shown to block the C-22 hydroxylation step, a key reaction catalyzed by the DWF4 enzyme.[6] This inhibition leads to a depletion of endogenous bioactive brassinosteroids, such as brassinolide (BL), resulting in phenotypes that closely mimic those of BR-deficient mutants.[3][5] These characteristic phenotypes include dwarfism, altered leaf morphology (e.g., downward curling and dark green coloration), and de-etiolation in dark-grown seedlings.[5][7] A crucial characteristic that confirms its specificity is that the phenotypic effects of brassinazole treatment can be reversed by the exogenous application of bioactive brassinosteroids like brassinolide.[3][5]

The active enantiomer of the commonly used racemic mixture has been identified as this compound, which exhibits the most potent inhibitory activity.[8]

Elucidating the Brassinosteroid Signaling Pathway

The use of brassinazole has been instrumental in dissecting the core components and regulatory logic of the brassinosteroid signaling pathway. By creating a chemically induced BR-deficient state, researchers can study the downstream consequences of reduced BR levels and identify key signaling components.

The canonical BR signaling pathway begins with the perception of brassinosteroids by the cell surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[9][10] In the absence of BRs (a state induced by brassinazole), a negative regulatory kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active.[9][11] BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation.[11] This prevents the transcription of BR-responsive genes.

When brassinosteroids are present, they bind to BRI1, leading to a cascade of phosphorylation and dephosphorylation events that result in the inactivation of BIN2.[9][12] This allows BZR1 and BES1 to be dephosphorylated and accumulate in the nucleus, where they regulate the expression of target genes involved in plant growth and development.[11]

The following diagram illustrates the brassinosteroid signaling pathway and the inhibitory effect of Brassinazole:

Brassinosteroid_Signaling cluster_biosynthesis Brassinosteroid Biosynthesis cluster_signaling Brassinosteroid Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sterol Precursors Sterol Precursors Intermediate Steps Intermediate Steps Sterol Precursors->Intermediate Steps Bioactive BRs Bioactive BRs Intermediate Steps->Bioactive BRs DWF4 (Cytochrome P450) BRI1 BRI1 Bioactive BRs->BRI1 Binds to BIN2 BIN2 BRI1->BIN2 Inhibits p-BZR1/BES1 Phosphorylated BZR1/BES1 BIN2->p-BZR1/BES1 Phosphorylates (inactivates) BZR1/BES1 Dephosphorylated BZR1/BES1 p-BZR1/BES1->BZR1/BES1 Dephosphorylation BR-responsive genes BR-responsive genes BZR1/BES1->BR-responsive genes Regulates transcription Brassinazole Brassinazole Brassinazole->Intermediate Steps Inhibits Hypocotyl_Assay_Workflow A Seed Sterilization and Sowing on MS Plates B Vernalization (4°C, 2-4 days, dark) A->B C Germination Induction (light exposure) B->C D Transfer to Treatment Plates (MS +/- Brz +/- BL) C->D E Incubation (Dark for etiolated, Light for de-etiolated) D->E F Imaging of Seedlings E->F G Measurement of Hypocotyl Length F->G H Data Analysis G->H

References

(2R,3S)-Brassinazole Induced Dwarfism in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the dwarfism phenotype induced by (2R,3S)-Brassinazole in the model plant Arabidopsis thaliana. It is intended for researchers, scientists, and professionals in drug development engaged in plant biology and hormone signaling. The document details the mechanism of action, summarizes quantitative phenotypic data, provides experimental protocols, and illustrates key pathways and workflows.

Introduction: Brassinosteroids and Brassinazole

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are essential for the normal growth and development of plants.[1][2][3] These phytohormones regulate a multitude of physiological processes, including cell elongation, division, differentiation, photomorphogenesis, and stress responses.[1][4] Mutants deficient in BR biosynthesis or signaling exhibit severe developmental defects, most notably extreme dwarfism, dark green curly leaves, delayed flowering, and reduced fertility.[3][5]

This compound is a potent and specific triazole-type inhibitor of brassinosteroid biosynthesis.[6][7] It serves as a valuable chemical tool to study the physiological roles of BRs by inducing a phenotype that mimics that of BR-deficient mutants.[8] The application of Brassinazole leads to a dose-dependent reduction in plant size, a phenomenon that can be reversed by the co-application of bioactive brassinosteroids like brassinolide, confirming its specific mode of action.[8]

Mechanism of Action: Inhibition of BR Biosynthesis and Signaling

This compound specifically targets and inhibits key enzymes in the BR biosynthesis pathway. The primary target is DWF4, a cytochrome P450 monooxygenase that catalyzes the C-22α hydroxylation step, a rate-limiting process in BR synthesis.[9] By inhibiting this crucial step, Brassinazole effectively depletes the pool of endogenous bioactive brassinosteroids.

The resulting BR deficiency disrupts the canonical signaling pathway, which is initiated at the cell surface. In the absence of BRs, the plasma membrane-localized receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) is inactive.[1][2] This allows the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), to remain active and phosphorylate the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[2][4] Phosphorylation promotes the cytoplasmic retention and degradation of BZR1/BES1, preventing them from entering the nucleus and regulating the expression of BR-responsive genes responsible for cell elongation and growth. Treatment with Brassinazole thus effectively shuts down this signaling cascade, leading to the characteristic dwarf phenotype.

Brassinosteroid_Signaling_Pathway cluster_biosynthesis BR Biosynthesis cluster_signaling BR Signaling Cascade Campesterol Campesterol DWF4 DWF4 (P450) Campesterol->DWF4 Brassinosteroids Bioactive Brassinosteroids (BR) DWF4->Brassinosteroids BR BR Brassinosteroids->BR Brassinazole This compound Brassinazole->DWF4 Inhibits BRI1 BRI1/BAK1 Receptor Complex BR->BRI1 Binds BIN2_inactive Inactive BIN2 BRI1->BIN2_inactive Inactivates BIN2_active Active BIN2 BZR1_P p-BZR1/BES1 (Cytoplasm) BIN2_active->BZR1_P Phosphorylates BZR1 BZR1/BES1 (Nucleus) BIN2_inactive->BZR1 Allows accumulation Dwarfism Dwarfism BZR1_P->Dwarfism Leads to Genes Growth-Promoting Genes BZR1->Genes Activates Growth Cell Elongation & Growth Genes->Growth

Caption: Brassinosteroid signaling and inhibition by Brassinazole.

Quantitative Data on Phenotypic Changes

Treatment of Arabidopsis seedlings with this compound results in a dose-dependent inhibition of organ growth. The most pronounced effects are observed in the elongation of hypocotyls and roots. The tables below summarize the typical quantitative effects observed in wild-type (Col-0) seedlings grown for 7 days.

Table 1: Effect of Brassinazole on Hypocotyl Length in Light- and Dark-Grown Seedlings

Brassinazole (µM)Hypocotyl Length - Light (mm)% Inhibition (Light)Hypocotyl Length - Dark (mm)% Inhibition (Dark)
0 (Control)2.3 ± 0.20%11.8 ± 0.90%
0.11.5 ± 0.235%7.1 ± 0.640%
0.50.8 ± 0.165%2.4 ± 0.380%
1.00.5 ± 0.178%1.2 ± 0.290%
5.00.4 ± 0.183%1.0 ± 0.192%
Data are presented as mean ± SE and are representative values compiled from typical experiments.[10] In the dark, Brassinazole induces a de-etiolated phenotype with a short hypocotyl and open cotyledons, which is characteristic of BR-deficient mutants.[8]

Table 2: Effect of Brassinazole on Root Length and Seedling Fresh Weight

Brassinazole (µM)Primary Root Length (mm)% InhibitionFresh Weight (mg)% Reduction
0 (Control)15.4 ± 1.10%1.6 ± 0.10%
0.111.2 ± 0.927%1.3 ± 0.119%
0.57.5 ± 0.751%1.0 ± 0.138%
1.05.1 ± 0.567%0.8 ± 0.150%
5.03.9 ± 0.475%0.6 ± 0.163%
Data are presented as mean ± SE for seedlings grown under continuous light.[10] Brassinazole-treated seedlings also exhibit altered leaf morphology, including downward curling and a dark green color, which are hallmarks of BR deficiency.[6][11][12]

Experimental Protocols

A standard assay to assess the impact of Brassinazole involves growing Arabidopsis seedlings on supplemented agar medium and measuring hypocotyl elongation.[13]

Protocol: Brassinazole Sensitivity Assay in Arabidopsis thaliana

1. Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0).
  • Murashige and Skoog (MS) basal medium including vitamins.
  • Sucrose.
  • Phytagel or Agar.
  • This compound stock solution (2 mM in DMSO, store at -20°C).[14]
  • Ethanol (70% and 100%).
  • Bleach solution (e.g., 10-20% commercial bleach).
  • Sterile deionized water.
  • Petri dishes (round or square).

2. Seed Sterilization:

  • Place seeds in a 1.5 mL microcentrifuge tube.
  • Add 1 mL of 70% ethanol and vortex for 1 minute.
  • Remove ethanol and add 1 mL of bleach solution. Shake for 10-15 minutes.
  • Carefully remove the bleach solution.
  • Wash seeds 3-5 times with sterile deionized water.
  • Resuspend seeds in sterile 0.1% agar solution for plating.

3. Media Preparation:

  • Prepare 1/2 strength MS medium with 1% sucrose and adjust pH to 5.7.
  • Add a gelling agent (e.g., 0.8% agar) and autoclave.
  • Cool the medium to approximately 55-60°C.
  • Add the Brassinazole stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 0.2 µM, 0.4 µM, 0.8 µM, 1.6 µM).[14] Add an equivalent amount of DMSO to the control plates.
  • Pour the medium into sterile petri dishes and allow them to solidify.

4. Plating and Growth:

  • Sow the sterilized seeds in rows on the surface of the agar plates.
  • Seal the plates with breathable tape.
  • Vernalize the seeds by storing the plates at 4°C in the dark for 2-4 days to synchronize germination.[14]
  • Transfer plates to a growth chamber set to a long-day photoperiod (16h light / 8h dark) or continuous darkness at 22°C.
  • For hypocotyl measurements, place the plates vertically to ensure roots grow downwards and hypocotyls grow straight.[14]

5. Data Collection and Analysis:

  • After 5 days (for dark-grown) or 7 days (for light-grown), remove the plates from the growth chamber.
  • Place the plates on a flatbed scanner or use a digital camera with a ruler for scale to capture images.
  • Measure the length of the hypocotyls (from the base of the cotyledons to the root junction) using image analysis software (e.g., ImageJ).
  • Calculate the mean and standard error for each treatment condition.

A[label="Seed Sterilization\n(Ethanol & Bleach)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Media Preparation\n(1/2 MS + Sucrose)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add Brassinazole\n(Varying Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Sow Seeds on Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Vernalization\n(4°C, 2-4 days, Dark)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Incubation\n(Vertical Plates, 22°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Image Acquisition\n(Scanning/Photography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(Measure Hypocotyl Length)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> D; B -> C -> D; D -> E -> F; F -> G -> H; }

Caption: Workflow for a Brassinazole sensitivity assay.

Conclusion

This compound is a highly effective and specific inhibitor of brassinosteroid biosynthesis that serves as an indispensable tool for plant hormone research. Its application reliably induces a dwarfism phenotype in Arabidopsis thaliana by depleting endogenous BRs and consequently inactivating the BR signaling pathway. The resulting morphological and physiological changes, which closely mimic those of genetic mutants, underscore the critical role of brassinosteroids in regulating cell elongation and overall plant architecture. The protocols and data presented in this guide provide a robust framework for utilizing Brassinazole to further investigate the complex network of brassinosteroid function in plant development and stress adaptation.

References

(2R,3S)-Brassinazole: A Technical Guide to its Molecular Structure and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (2R,3S)-Brassinazole, a potent and specific inhibitor of brassinosteroid biosynthesis. It details its molecular characteristics, mechanism of action, biological effects, and the experimental protocols used for its characterization.

Molecular Structure and Properties

Brassinazole (BRZ) is a triazole-type chemical inhibitor of brassinosteroid (BR) biosynthesis.[1] Its chemical structure is similar to other triazole-based plant growth retardants like paclobutrazol and uniconazole.[1][2] However, brassinazole is highly specific to the BR biosynthesis pathway.[2] The molecule exists as different stereoisomers, with studies indicating that the biological activity is highly dependent on the specific stereochemistry.[3] The (2R,3S)-enantiomer is reported to be the most active form.[4]

Chemical Name: 4-(4-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-2-ol[5] Molecular Formula: C₁₈H₁₈ClN₃O[5] Molecular Weight: 327.81 g/mol [6]

Visual Representation of this compound Structure: (A 2D chemical structure diagram of the this compound enantiomer would be placed here in a full whitepaper.)

Mechanism of Action

This compound functions as a specific inhibitor of the brassinosteroid biosynthesis pathway. Its primary molecular target is DWARF4 (DWF4) , a cytochrome P450 monooxygenase (CYP90B1).[5][7]

  • Enzymatic Inhibition: DWF4 catalyzes the rate-limiting C-22α hydroxylation step in the BR biosynthesis pathway.[5] Brassinazole's triazole ring interacts with the heme iron prosthetic group in the active site of DWF4, directly inhibiting its catalytic function.[8]

  • Metabolic Blockage: This inhibition blocks the conversion of upstream precursors like campestanol and 6-oxocampestanol.[5] Specifically, feeding experiments have suggested the inhibition site is the oxidative process from 6-oxo-campestanol to teasterone.[9] This leads to a significant reduction in the endogenous levels of active brassinosteroids, such as castasterone and brassinolide.[1][5]

The specificity of brassinazole for BR biosynthesis is a key attribute, distinguishing it from other plant growth retardants that may also affect gibberellin synthesis.[2]

Biological Activity and Effects

By depleting endogenous brassinosteroids, brassinazole treatment phenocopies BR-deficient mutants. The observed effects are a direct consequence of brassinosteroid deficiency and can typically be reversed by the exogenous application of active brassinosteroids like brassinolide, but not by other phytohormones such as gibberellins.[2][4]

Key Biological Effects:

  • Dwarfism: Induces a dose-dependent reduction in overall plant size, most notably in hypocotyl and stem elongation.[2][4] This is attributed to a failure of cell elongation.[10]

  • Leaf Morphology: Treated plants exhibit dark green, downward-curling, and epinastic leaves, which are characteristic of BR-deficient mutants.[2][4]

  • De-etiolation in Darkness: In dark-grown seedlings, brassinazole causes a de-etiolated phenotype, including short hypocotyls and open cotyledons.[2]

  • Vascular Development: It inhibits the development of secondary xylem.[11][12]

  • Gene Expression: Treatment can lead to feedback activation of BR biosynthesis genes, such as CPD, due to the plant sensing low levels of active BRs.[5]

Quantitative Data

The interaction of brassinazole with its target and its effect on plant growth have been quantified in several studies. The dissociation constant (Kd) measures the binding affinity to its target enzyme DWF4, while the half-maximal inhibitory concentration (IC50) measures its functional effect on plant growth.

ParameterCompoundTarget/SystemValueReference
Binding Affinity (Kd) Brassinazole (racemic)Recombinant DWF41.05 µM[8]
Binding Affinity (Kd) BrassinazoleDWF41.0 µM[7]

Table 1: Binding affinity of Brassinazole to its target enzyme DWF4.

ParameterCompoundPlant SpeciesValueReference
Growth Inhibition (IC50) (2S,4R)-Brz220Lepidium sativum (cress)0.01 µM[13]
Growth Inhibition (IC50) (2S,4R)-Brz220Arabidopsis thaliana1.21 µM[13]
Growth Inhibition (IC50) VoriconazoleLepidium sativum (cress)0.083 ± 0.019 µM[13]

Table 2: Half-maximal inhibitory concentration (IC50) of brassinazole-related compounds on hypocotyl elongation. Note: Specific IC50 data for the this compound enantiomer is not detailed in the cited literature, but related triazole inhibitors show potency in the micromolar to nanomolar range.

Experimental Protocols

Characterization of brassinazole's activity relies on a set of established experimental protocols.

Hypocotyl Elongation Assay

This in vivo assay is used to determine the IC50 of the inhibitor and to confirm its specificity through rescue experiments.

Methodology:

  • Media Preparation: Prepare a basal growth medium (e.g., 1/2 Murashige and Skoog) with 1% sucrose and solidify with agar.[13] After autoclaving and cooling to ~55-65°C, add brassinazole from a DMSO stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).[14] A DMSO-only plate serves as the control. For rescue experiments, add brassinolide (e.g., 10 nM) or other hormones like GA₃ (e.g., 1 µM) to plates containing the inhibitor.[2]

  • Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana or cress seeds, wash with ethanol, and dry in a sterile environment.[8] Sow seeds on the prepared plates.

  • Vernalization and Germination: Vernalize seeds for 2-4 days at 4°C in the dark to synchronize germination.[8]

  • Growth Conditions: Place plates vertically in a growth chamber under controlled conditions (e.g., long day, 16h light/8h dark, 21°C) for 5-7 days.[8][13] For etiolation studies, wrap plates in aluminum foil.[8]

  • Data Acquisition: After the growth period, remove seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the hypocotyl length using image analysis software like ImageJ.[14]

  • Data Analysis: Calculate the average hypocotyl length for each concentration. Plot the percentage of inhibition relative to the control against the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[13]

Target Binding Affinity Assay

This in vitro assay determines the dissociation constant (Kd) of brassinazole to its purified target enzyme, DWF4.

Methodology:

  • Protein Expression and Purification: Express the target enzyme, DWF4 (a cytochrome P450), in a heterologous system like E. coli.[5] Purify the recombinant protein.

  • Spectral Analysis: Cytochrome P450 enzymes exhibit a characteristic Soret peak in their absorbance spectrum. The binding of a ligand, such as a triazole inhibitor, to the heme iron causes a spectral shift.[13]

  • Titration: Record the absorbance spectrum of the purified DWF4 protein. Titrate the protein solution with increasing concentrations of brassinazole.

  • Measurement: With each addition of brassinazole, record the change in the absorbance spectrum (e.g., a shift from 414 nm for the free enzyme to 420 nm for the bound state).[13]

  • Kd Calculation: Plot the observed spectral absorbance difference against the concentration of the inhibitor. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd).[7]

Precursor Feeding Assay for Target Site Identification

This in vivo experiment pinpoints the specific enzymatic step in the BR biosynthesis pathway that is inhibited by brassinazole.

Methodology:

  • Plant Growth: Grow seedlings (e.g., cress) in a medium containing an inhibitory concentration of brassinazole (typically at or above the IC50).[13]

  • Intermediate Feeding: To separate experimental groups, supplement the brassinazole-containing medium with various downstream intermediates of the BR biosynthesis pathway (e.g., cathasterone, teasterone, typhasterol, castasterone).[1][13] Concentrations typically range from 1 µM to 10 µM for upstream precursors.[13]

  • Phenotypic Observation: Observe the seedlings for a "rescue" of the dwarf phenotype.

  • Interpretation: Intermediates that are downstream of the inhibited enzymatic step will be successfully converted to active BRs and will restore normal growth. Intermediates that are upstream of the blocked step will not be able to rescue the phenotype. This allows for the precise identification of the inhibited reaction. For brassinazole, intermediates like teasterone can rescue the phenotype, while upstream precursors cannot, indicating the blockage occurs at or before teasterone synthesis.[1]

Mandatory Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_off BR Absent (- Brassinazole) cluster_on BR Present (+ Brassinazole Effect) BRI1_off BRI1 BKI1 BKI1 BRI1_off->BKI1 BAK1_off BAK1 BIN2_active BIN2 (Active) BZR1_p BZR1-P / BES1-P (Inactive) BIN2_active->BZR1_p P Y_p 14-3-3 BZR1_p->Y_p Gene_off BR-responsive genes (Repressed) BZR1_p->Gene_off Y_p->BZR1_p Cytoplasm_off Cytoplasm Nucleus_off Nucleus BR Brassinosteroid BRI1_on BRI1 BR->BRI1_on binds BAK1_on BAK1 BRI1_on->BAK1_on BSU1 BSU1 (Active) BRI1_on->BSU1 Activates BAK1_on->BRI1_on BAK1_on->BSU1 Activates BIN2_inactive BIN2 (Inactive) BSU1->BIN2_inactive Dephosphorylates BZR1_p_on BZR1-P BZR1 BZR1 / BES1 (Active) Gene_on BR-responsive genes (Activated) BZR1->Gene_on Activates PP2A PP2A PP2A->BZR1 Dephosphorylates Cytoplasm_on Cytoplasm Nucleus_on Nucleus BRZ This compound Biosynthesis BR Biosynthesis (DWF4) BRZ->Biosynthesis Biosynthesis->BR

Caption: Brassinosteroid signaling pathway with and without the hormone.

Experimental Workflow: Hypocotyl Elongation Assay

Hypocotyl_Assay_Workflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis prep_media Prepare Growth Media with varying [Brassinazole] sow_seeds Sow Seeds on Plates prep_media->sow_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->sow_seeds vernalize Vernalize at 4°C (Synchronize Germination) sow_seeds->vernalize grow Grow in Chamber (Controlled Light/Temp) vernalize->grow acquire_images Acquire Seedling Images grow->acquire_images measure Measure Hypocotyl Length (ImageJ) acquire_images->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for assessing brassinazole activity on hypocotyl growth.

Logical Flow: Rescue Experiment

Rescue_Experiment_Logic cluster_rescue Rescue Pathway Brz Brassinazole Applied Dwf4 DWF4 Inhibited Brz->Dwf4 BrSynth BR Biosynthesis Blocked Dwf4->BrSynth BrLevel Endogenous BRs Reduced BrSynth->BrLevel Dwarf Dwarf Phenotype BrLevel->Dwarf Signal BR Signaling Restored ExoBR Exogenous Brassinolide Added ExoBR->Signal Normal Normal Growth Signal->Normal

Caption: Logic of a rescue experiment to confirm inhibitor specificity.

References

The Disruption of Growth: A Technical History of Brassinosteroid Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in plant growth and development, influencing processes from cell elongation and division to stress responses.[1][2] The elucidation of the BR signaling pathway has been greatly facilitated by the development of chemical inhibitors that can modulate BR biosynthesis or perception.[3] These small molecules serve as powerful tools for dissecting the intricate mechanisms of BR action and hold potential for agricultural applications in controlling plant stature and development. This technical guide provides an in-depth history of the development of brassinosteroid inhibitors, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of these crucial regulatory molecules.

The Dawn of Inhibition: Targeting Brassinosteroid Biosynthesis

The quest for BR inhibitors began with a focus on disrupting their complex biosynthetic pathway. This approach mirrored the successful development of inhibitors for other phytohormones, such as gibberellins.

Brassinazole: A Landmark Discovery

The breakthrough in BR inhibitor development came with the discovery of brassinazole (BRZ) , a triazole derivative.[4][5] Screening of chemical libraries for compounds that induced dwarfism in Arabidopsis seedlings, a phenotype characteristic of BR-deficient mutants, led to the identification of this potent and specific inhibitor.[4] Brassinazole was found to phenocopy BR-deficient mutants, and its effects could be rescued by the application of brassinolide (BL), the most active brassinosteroid, but not by gibberellins, demonstrating its specificity.[4]

Further studies revealed that brassinazole targets the DWF4 enzyme, a cytochrome P450 monooxygenase that catalyzes a rate-limiting step in the BR biosynthesis pathway—the C-22 hydroxylation of campesterol.[6][7] This specific inhibition leads to a depletion of endogenous bioactive brassinosteroids, resulting in the characteristic dwarf phenotype. The development of more potent analogs, such as Brz2001 , further refined the chemical tools available for studying BR functions.[8]

Shifting the Paradigm: Inhibition of Brassinosteroid Signaling

While biosynthesis inhibitors proved invaluable, the desire for tools to dissect the signaling cascade downstream of BR perception spurred the search for a new class of inhibitors.

Bikinin: Unlocking the Signaling Pathway

A chemical genetics screen for compounds that could mimic the effects of exogenous brassinosteroid application led to the discovery of bikinin .[9][10] Unlike biosynthesis inhibitors that cause a dwarf phenotype, bikinin treatment results in phenotypes associated with BR hypersensitivity, such as elongated hypocotyls. This suggested that bikinin acts downstream of BR biosynthesis, likely by inhibiting a negative regulator of the signaling pathway.

Subsequent research identified the target of bikinin as the GSK3/SHAGGY-like kinases, including BIN2 (BRASSINOSTEROID-INSENSITIVE 2), which are key negative regulators of the BR signaling cascade.[9][11] By inhibiting BIN2 and its homologs, bikinin allows for the constitutive activation of the downstream transcription factors BZR1 and BES1, leading to the expression of BR-responsive genes. The development of more potent derivatives, such as iodobikinin and methyliodobikinin , has provided researchers with even more powerful tools to probe the intricacies of BR signaling.[12]

Quantitative Data on Brassinosteroid Inhibitors

The efficacy of brassinosteroid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Kd or Ki). These values are determined through various bioassays, with the Arabidopsis hypocotyl elongation assay and the rice lamina inclination test being the most common.

InhibitorTypeTargetAssayIC50 / Ki / KdReference
Brassinazole (BRZ)BiosynthesisDWF4 (CYP90B1)Arabidopsis hypocotyl elongation~1 µM (IC50)[13]
Brz2001BiosynthesisDWF4 (CYP90B1)Cress hypocotyl elongationMore potent than BRZ[8]
PropiconazoleBiosynthesisCYP90D1Cress hypocotyl elongation-[14]
YCZ-18BiosynthesisCYP90D1Arabidopsis hypocotyl elongation-[6]
BikininSignalingBIN2 (GSK3-like kinases)in vitro kinase assay-[9]
IodobikininSignalingBIN2 (GSK3-like kinases)in vitro kinase assayMore potent than bikinin[12]
MethyliodobikininSignalingBIN2 (GSK3-like kinases)in vivo assays3.4 times more active than bikinin[10]
Brassinopride (BRP)BiosynthesisUnknownArabidopsis hypocotyl elongation-[15]

Experimental Protocols

The characterization of brassinosteroid inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used in the field.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is a cornerstone for identifying and quantifying the effects of BR biosynthesis inhibitors.[16][17]

1. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol for 1 minute, followed by 10% bleach for 15 minutes.[1]

  • Rinse the seeds five times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days in the dark to ensure uniform germination.

  • Prepare Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

  • Add the test inhibitor (e.g., brassinazole) to the molten agar at various concentrations after autoclaving and cooling. A solvent control (e.g., DMSO) should also be prepared.

  • Pipette the stratified seeds onto the surface of the agar plates.

2. Growth Conditions:

  • Place the plates in a growth chamber under continuous light for 24 hours to induce germination.

  • Transfer the plates to a dark growth chamber or wrap them in aluminum foil and maintain them at a constant temperature (e.g., 22°C) for 5-7 days.

3. Data Acquisition and Analysis:

  • After the incubation period, carefully remove the seedlings from the agar and place them on a flat surface.

  • Use a flatbed scanner or a digital camera with a ruler for scale to capture images of the seedlings.

  • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).

  • Calculate the average hypocotyl length and standard deviation for each treatment group.

  • To determine the IC50 value, plot the percentage of hypocotyl growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Rice Lamina Inclination Test

This bioassay is particularly sensitive for detecting brassinosteroid activity and is often used to screen for compounds that mimic or antagonize BRs.[18][19]

1. Seed Germination and Seedling Preparation:

  • Surface sterilize rice seeds (Oryza sativa L.) and germinate them on moist filter paper in the dark at 28-30°C for 3-4 days until the second leaf emerges.

  • Excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the leaf blade and 2 cm of the leaf sheath.

2. Assay Setup:

  • Prepare test solutions containing the inhibitor or compound of interest at various concentrations in a buffer solution (e.g., 2.5 mM MES buffer, pH 6.5).

  • Place the excised segments in glass vials or petri dishes containing the test solutions. Ensure the lamina joint is submerged.

3. Incubation and Measurement:

  • Incubate the vials or dishes in the dark at 28-30°C for 48-72 hours.

  • After incubation, measure the angle between the leaf blade and the leaf sheath using a protractor or by capturing images and analyzing them with software.

  • An increase in the lamina inclination angle indicates BR-like activity, while a decrease or no change in the presence of a known BR suggests antagonistic activity.

Visualizing the Core Concepts

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BKI1 BKI1 BRI1->BKI1 BSK1 BSK1 BAK1->BSK1 Phosphorylates BKI1->BRI1 BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 BSU1->BZR1_BES1 Dephosphorylates (Activates) BZR1_BES1_P BZR1/BES1-P BIN2->BZR1_BES1_P Phosphorylates (Inactivates) 14-3-3 14-3-3 14-3-3->BZR1_BES1_P Cytoplasmic Retention BZR1_BES1_P->14-3-3 Binds to Gene_Expression Gene Expression BZR1_BES1->Gene_Expression Regulates BR Brassinosteroid BR->BRI1 Binds Inhibitor_Screening_Workflow start Start: Chemical Library primary_screen Primary Screen: Phenotypic Assay (e.g., Hypocotyl Elongation) start->primary_screen hit_id Hit Identification: Compounds Inducing BR-deficient Phenotype primary_screen->hit_id dose_response Dose-Response Analysis: Determine IC50 hit_id->dose_response specificity Specificity Assays: Rescue with Brassinolide (vs. other hormones) dose_response->specificity target_id Target Identification specificity->target_id biosynthesis_pathway Biosynthesis Pathway Analysis: Feeding with Intermediates target_id->biosynthesis_pathway Biosynthesis Inhibitor signaling_pathway Signaling Pathway Analysis: Assays with Signaling Mutants target_id->signaling_pathway Signaling Inhibitor in_vitro In Vitro Assays: Enzyme Inhibition or Receptor Binding biosynthesis_pathway->in_vitro signaling_pathway->in_vitro characterization Lead Compound Characterization in_vitro->characterization

References

Understanding Brassinosteroid Homeostasis with (2R,3S)-Brassinazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R,3S)-Brassinazole, a potent and specific inhibitor of brassinosteroid (BR) biosynthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this chemical tool for investigating brassinosteroid homeostasis and its multifaceted roles in plant growth, development, and stress responses. This guide delves into the molecule's mechanism of action, presents key quantitative data, offers detailed experimental protocols, and visualizes complex biological pathways.

Introduction to Brassinosteroids and this compound

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that are essential for a wide range of physiological processes in plants. These include cell elongation and division, photomorphogenesis, xylem differentiation, fertility, and responses to both biotic and abiotic stress.[1][2][3] The homeostasis of BRs is tightly regulated to ensure proper plant growth and development.[4]

This compound is the most active enantiomer of Brassinazole (Brz), a triazole-type inhibitor of BR biosynthesis.[5][6] It serves as an invaluable chemical tool for studying BR-deficient phenotypes, elucidating the BR signaling pathway, and understanding the mechanisms of BR homeostasis.[2][7] Treatment with Brassinazole induces morphological changes in plants, such as dwarfism and altered leaf morphology, that are characteristic of BR-deficient mutants.[8][9] These phenotypic effects can be reversed by the exogenous application of brassinolide (BL), the most active brassinosteroid.[8][10]

Mechanism of Action of this compound

This compound specifically targets and inhibits the activity of DWARF4 (DWF4), a cytochrome P450 monooxygenase.[11] DWF4 catalyzes the C-22 hydroxylation step in the BR biosynthesis pathway, a rate-limiting step in the production of active brassinosteroids.[11][12] By binding to DWF4, Brassinazole blocks the conversion of upstream precursors, leading to a depletion of endogenous bioactive BRs.[11] This specific inhibition makes it a powerful tool to study the consequences of BR deficiency without the need for generating genetic mutants.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in experimental settings.

Table 1: Inhibitory Concentrations of Brassinazole

ParameterPlant SpeciesTissue/AssayConcentrationReference(s)
IC50Arabidopsis thalianaHypocotyl Elongation (dark-grown)~0.1 - 0.5 µM[8]
IC50Cress (Lepidium sativum)Hypocotyl Elongation~1 µM[8]
Effective ConcentrationArabidopsis thalianaInduction of dwarfism0.5 - 5 µM[9][13]
Saturation ConcentrationArabidopsis thalianaHypocotyl length reduction (dark-grown)≥ 3 µM[7]

Table 2: Rescue of Brassinazole-Induced Phenotypes by Brassinolide

Plant SpeciesBrassinazole ConcentrationBrassinolide (BL) Concentration for RescueObserved EffectReference(s)
Arabidopsis thaliana1 µM10 nMReversal of dwarfism and de-etiolation[8]
Cress (Lepidium sativum)1 µM10 nMNegation of hypocotyl elongation retardation[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Dose-Response Analysis of Hypocotyl Elongation in Arabidopsis thaliana

This protocol is used to determine the sensitivity of Arabidopsis thaliana seedlings to Brassinazole by measuring the inhibition of hypocotyl elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water).

  • Plating: Sow sterilized seeds on MS agar plates containing 1% sucrose and varying concentrations of Brassinazole (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Vernalization: Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and expose to light for several hours to induce germination. Then, wrap the plates in aluminum foil to create dark conditions.

  • Incubation: Incubate the plates vertically in the dark at 22°C for 5-7 days.

  • Measurement: After the incubation period, carefully remove the seedlings and place them on a flat surface. Use a scanner or a camera with a ruler to capture images of the seedlings. Measure the length of the hypocotyls using image analysis software such as ImageJ.[11]

  • Data Analysis: Calculate the average hypocotyl length for each Brassinazole concentration. Plot the hypocotyl length against the logarithm of the Brassinazole concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Brassinosteroid-Responsive Genes

This protocol details the analysis of changes in gene expression in response to Brassinazole treatment. The expression of BR-biosynthesis genes like CPD and DWF4 is often upregulated as a feedback response to BR deficiency.[8][14]

Materials:

  • Arabidopsis thaliana seedlings grown as described in 4.1.

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., CPD, DWF4) and a reference gene (e.g., ACTIN2).

  • qRT-PCR instrument

Procedure:

  • Sample Collection: Grow Arabidopsis seedlings on MS plates with and without a specific concentration of Brassinazole (e.g., 1 µM) for a desired period (e.g., 7 days). Harvest the seedlings and immediately freeze them in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen seedlings using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using a suitable master mix, the synthesized cDNA as a template, and gene-specific primers. Set up reactions for each target gene and the reference gene in triplicate.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the Brassinazole-treated and control samples.

Example Primer Sequences for Arabidopsis thaliana:

  • CPD-F: 5'-GAGGATTTGGAGGATTCGGT-3'

  • CPD-R: 5'-TGGTTGCTTGAGCTTCTTCT-3'

  • DWF4-F: 5'-AAGGAGCCAAGAGAGCATTC-3'

  • DWF4-R: 5'-TCCACGAGCTTGTTGATGAT-3'

  • ACTIN2-F: 5'-GGTAACATTGTGCTCAGTGGTGG-3'

  • ACTIN2-R: 5'-AACGACCTTAATCTTCATGCTGC-3'

Western Blot Analysis of BZR1 Phosphorylation

This protocol is for observing the phosphorylation status of the transcription factor BZR1, a key component of the BR signaling pathway. In the absence of BRs (induced by Brassinazole), BZR1 is phosphorylated by the kinase BIN2.[4][15][16]

Materials:

  • Arabidopsis thaliana seedlings

  • Protein extraction buffer supplemented with phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against BZR1

  • Phosphatase (e.g., calf intestinal phosphatase or lambda protein phosphatase) for control experiments[10]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat Arabidopsis seedlings with Brassinazole for a specific duration. Harvest the tissue and grind it in liquid nitrogen. Extract total proteins using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against BZR1 overnight at 4°C. The antibody should be able to detect both phosphorylated and dephosphorylated forms of BZR1, which can often be distinguished by a mobility shift on the gel.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system. Phosphorylated BZR1 will typically appear as a slower-migrating band compared to the dephosphorylated form.

  • Phosphatase Treatment (Control): To confirm the specificity of the antibody for the phosphorylated form, treat a protein lysate with a phosphatase before running the gel. The slower-migrating band should disappear or be significantly reduced after phosphatase treatment.[10]

Visualizing Brassinosteroid Homeostasis and Brassinazole's Impact

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to brassinosteroid homeostasis and the use of this compound.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BL Brassinosteroid (BL) BRI1 BRI1 BL->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Heterodimerizes BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates BZR1_P p-BZR1 BIN2->BZR1_P Phosphorylates 14-3-3 14-3-3 BZR1_P->14-3-3 Binds BZR1 BZR1 BZR1_P->BZR1 Dephosphorylation (PP2A) Degradation Degradation 14-3-3->Degradation DNA BR-responsive genes BZR1->DNA Regulates transcription Brassinazole_Mechanism_of_Action Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol 6-deoxoCT 6-deoxocathasterone Campestanol->6-deoxoCT DWF4 DWF4 (C-22 Hydroxylase) 6-deoxoCT->DWF4 Teasterone Teasterone DWF4->Teasterone Catalyzes Brassinazole This compound Brassinazole->DWF4 Inhibits Brassinolide Bioactive Brassinosteroids (e.g., Brassinolide) Teasterone->Brassinolide ... (multiple steps) Experimental_Workflow Start Start: Formulate Hypothesis Brz_Treatment Treat plants with a range of This compound concentrations Start->Brz_Treatment Phenotyping Phenotypic Analysis (e.g., hypocotyl length, dwarfism) Brz_Treatment->Phenotyping Gene_Expression Gene Expression Analysis (qRT-PCR) (e.g., CPD, DWF4) Brz_Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) (e.g., p-BZR1) Brz_Treatment->Protein_Analysis Dose_Response Generate Dose-Response Curve and determine IC50 Phenotyping->Dose_Response Data_Interpretation Interpret Data to understand BR homeostasis Dose_Response->Data_Interpretation Gene_Expression->Data_Interpretation Protein_Analysis->Data_Interpretation

References

An In-depth Technical Guide to the Early Physiological Effects of Brassinazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinazole was one of the first synthetic chemicals identified as a specific inhibitor of brassinosteroid (BR) biosynthesis, paving the way for a deeper understanding of the physiological roles of this class of plant hormones.[1][2] As a triazole derivative, Brassinazole's mode of action is primarily through the inhibition of cytochrome P450 monooxygenases, which are critical enzymes in the BR biosynthetic pathway.[1][3] This inhibition leads to a brassinosteroid-deficient phenotype in plants, characterized by dwarfism, altered leaf morphology, and de-etiolation in dark-grown seedlings.[1][4] The phenotypic effects induced by Brassinazole can be reversed by the exogenous application of brassinolide (BL), the most biologically active brassinosteroid, but not by other plant hormones such as gibberellins, confirming its specificity.[1] This guide provides a comprehensive overview of the early research on the physiological effects of Brassinazole, detailing its mechanism of action, experimental protocols used in its characterization, and quantitative data from key studies.

Mechanism of Action: Inhibition of Brassinosteroid Biosynthesis

Brassinazole specifically targets and inhibits key steps in the brassinosteroid biosynthetic pathway. Early research identified that Brassinazole blocks the C-22 hydroxylation step, a critical reaction catalyzed by the cytochrome P450 enzyme DWF4.[3] Feeding experiments with BR biosynthesis intermediates in Brassinazole-treated plants showed that the inhibitory effects could be rescued by applying compounds downstream of the blocked step, but not by precursors upstream of it.[1] For instance, the dwarfism induced by Brassinazole was rescued by teasterone but not by cathasterone, pinpointing the inhibition to the conversion of cathasterone to teasterone.[1] Further studies confirmed that Brassinazole directly binds to the DWF4 enzyme.[3]

The inhibition of BR biosynthesis by Brassinazole leads to a reduction in the endogenous levels of active brassinosteroids, such as castasterone and brassinolide.[3] This deficiency mimics the phenotype of known BR-deficient mutants like dwf4, cpd, and det2.[1][5] The observable physiological effects are a direct consequence of the disruption of the brassinosteroid signaling pathway, which is crucial for cell elongation, division, and differentiation.[2][6]

Brassinosteroid Signaling Pathway and Brassinazole's Point of Intervention

The brassinosteroid signaling cascade is initiated by the binding of brassinolide (BL) to the cell surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1). This binding event triggers a series of phosphorylation and dephosphorylation events that ultimately lead to the activation of transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1).[7][8][9] These transcription factors regulate the expression of numerous genes involved in plant growth and development. Brassinazole's effect is upstream of this signaling pathway, as it depletes the ligand (brassinosteroids) necessary for its activation.

Brassinosteroid_Signaling_Pathway cluster_biosynthesis Brassinosteroid Biosynthesis cluster_signaling Brassinosteroid Signaling at Cell Membrane cluster_nucleus Nuclear Events Campestanol Campestanol Cathasterone Cathasterone Campestanol->Cathasterone DWF4 Teasterone Teasterone Cathasterone->Teasterone CPD Brassinolide Brassinolide (Active BR) Teasterone->Brassinolide Multiple Steps BRI1 BRI1 (Receptor) Brassinolide->BRI1 Binds to Brassinazole Brassinazole Brassinazole->Campestanol Inhibits DWF4 BIN2 BIN2 (Kinase) BRI1->BIN2 Inactivates BAK1 BAK1 (Co-receptor) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Inhibits (when active) Gene_Expression Gene Expression BZR1_BES1->Gene_Expression Regulates Cell_Elongation Cell Elongation & Growth Gene_Expression->Cell_Elongation Leads to

Caption: Brassinosteroid biosynthesis and signaling pathway indicating Brassinazole's inhibition of DWF4.

Physiological Effects of Brassinazole

Application of Brassinazole to wild-type plants induces a phenotype that closely resembles that of brassinosteroid-deficient mutants.[1] The key physiological effects observed in early research include:

  • Dwarfism: Brassinazole treatment leads to a significant reduction in overall plant size, including shorter hypocotyls, petioles, and stems.[1][10] This is primarily due to the inhibition of cell elongation.[1]

  • Altered Leaf Morphology: Leaves of Brassinazole-treated plants are often dark green, rounded, and exhibit epinasty (downward curling).[1]

  • De-etiolation in Darkness: Dark-grown seedlings treated with Brassinazole display characteristics of light-grown plants, such as short hypocotyls and open, expanded cotyledons.[1]

  • Inhibition of Xylem Development: Studies have shown that Brassinazole can inhibit the development of secondary xylem.[4][11]

  • Reversibility by Brassinolide: The phenotypic effects of Brassinazole can be fully or partially rescued by the co-application of brassinolide.[1][10]

Quantitative Data from Early Studies

The following tables summarize quantitative data from seminal studies on the effects of Brassinazole.

Table 1: Effect of Brassinazole on Arabidopsis Seedling Growth

Brassinazole Concentration (µM)Observed Phenotype in Light-grown Seedlings (14-day-old)Rescue by Brassinolide (10 nM)
0.5Mild dwarfism-
1Significant dwarfism, BR-deficient mutant-like phenotypeYes
5Severe dwarfism-

Data compiled from Asami et al., 2000.[1]

Table 2: Effect of Brassinazole on Cress (Lepidium sativum) Hypocotyl Elongation

TreatmentHypocotyl Length (relative units)
Control100%
Brassinazole (1 µM)Significantly reduced
Brassinazole (1 µM) + Brassinolide (10 nM)Rescued to near control levels
Brassinazole (1 µM) + Gibberellin (GA₃)No rescue

Data conceptualized from experiments described in Asami et al., 2000.[1]

Table 3: Inhibition of Brassinosteroid Biosynthesis

InhibitorTarget EnzymeIC₅₀
BrassinazoleDWF4 (cytochrome P450)~1 µM

Data from Selleck Chemicals and Asami et al., 2001.[3][12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon early research. The following are protocols for key experiments used to characterize the physiological effects of Brassinazole.

Arabidopsis Seedling Growth Assay

Objective: To observe the dose-dependent effect of Brassinazole on Arabidopsis seedling development and its rescue by brassinolide.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri dishes

  • Brassinazole stock solution (in DMSO)

  • Brassinolide stock solution (in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Prepare MS agar medium and autoclave.

  • Cool the medium to approximately 50-60°C.

  • Add Brassinazole from the stock solution to the medium to achieve final concentrations of 0.5 µM, 1 µM, and 5 µM. For rescue experiments, also add brassinolide to a final concentration of 10 nM. A control plate with only DMSO should be prepared.

  • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Sterilize Arabidopsis seeds by treating them with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 20% bleach solution with a drop of Tween-20, and then rinse several times with sterile water.

  • Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days to synchronize germination.

  • Plate the seeds on the prepared MS plates.

  • Place the plates vertically in a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at 22-24°C.

  • Observe and document the seedling phenotype, including hypocotyl length, cotyledon morphology, and overall size, over a period of 7-14 days.

Cress Hypocotyl Elongation Assay in Darkness

Objective: To quantify the inhibitory effect of Brassinazole on hypocotyl elongation in dark-grown seedlings and test for specificity using rescue with brassinolide and gibberellin.

Materials:

  • Cress (Lepidium sativum) seeds

  • Filter paper

  • Petri dishes

  • Brassinazole solution

  • Brassinolide solution

  • Gibberellin (GA₃) solution

  • Distilled water

  • Dark growth chamber or light-proof box

Procedure:

  • Place a sterile filter paper in each Petri dish.

  • Prepare the treatment solutions: Control (water or DMSO control), Brassinazole (e.g., 1 µM), Brassinazole + Brassinolide (e.g., 1 µM Brz + 10 nM BL), and Brassinazole + GA₃.

  • Moisten each filter paper with the respective treatment solution.

  • Place a defined number of cress seeds on each filter paper.

  • Wrap the Petri dishes in aluminum foil or place them in a light-proof box.

  • Incubate at a constant temperature (e.g., 25°C) for 3-5 days.

  • After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls.

  • Calculate the average hypocotyl length for each treatment and compare it to the control.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the physiological effects of a potential brassinosteroid biosynthesis inhibitor like Brassinazole.

Experimental_Workflow start Hypothesis: Compound X inhibits BR biosynthesis phenotyping Phenotypic Analysis (e.g., Arabidopsis seedling assay) Dose-response curve start->phenotyping rescue Rescue Experiment Co-application with BL and GA phenotyping->rescue br_mutant_comparison Phenotypic Comparison with known BR-deficient mutants phenotyping->br_mutant_comparison biochemical Biochemical Analysis (Feeding with BR intermediates) rescue->biochemical If rescued by BL target_id Target Identification (e.g., Enzyme binding assay with DWF4) biochemical->target_id conclusion Conclusion: Compound X is a specific BR biosynthesis inhibitor target_id->conclusion

Caption: A typical experimental workflow for characterizing a brassinosteroid biosynthesis inhibitor.

Conclusion

The early research on Brassinazole was instrumental in solidifying the role of brassinosteroids as essential plant hormones. By providing a specific chemical tool to induce a brassinosteroid-deficient state, Brassinazole allowed researchers to probe the functions of these hormones in various plant species and developmental processes. The methodologies and findings from these initial studies have laid a strong foundation for the ongoing exploration of brassinosteroid biology and the development of new plant growth regulators. This guide serves as a technical resource for understanding and building upon this foundational work.

References

Methodological & Application

Application Notes and Protocols for (2R,3S)-Brassinazole Treatment of Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2R,3S)-Brassinazole (BRZ) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2][3] It functions by targeting cytochrome P450 enzymes, such as DWF4, which are critical for BR synthesis.[1][2] In Arabidopsis thaliana, treatment with brassinazole mimics the phenotype of BR-deficient mutants, which includes dwarfism, dark, curled leaves, and de-etiolation in dark-grown seedlings (short hypocotyls and open cotyledons).[1][4] These phenotypic changes are primarily due to the failure of cell elongation.[1] The effects of brassinazole can be reversed by the exogenous application of brassinolide (BL), the most active brassinosteroid.[1] This makes BRZ an invaluable chemical tool for studying BR-related signaling pathways, developmental processes, and stress responses in plants.

Mechanism of Action: Brassinosteroid Signaling Pathway

Brassinosteroids are perceived at the cell surface by the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[5][6][7][8] Hormone binding initiates a phosphorylation cascade that is transmitted through BRASSINOSTEROID-SIGNALING KINASE1 (BSK1) to the phosphatase BRI1 SUPPRESSOR 1 (BSU1).[7][9] BSU1 dephosphorylates and inactivates the glycogen synthase kinase-3-like kinase BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a negative regulator of the pathway.[5][7][9] In the absence of BRs, active BIN2 phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation.[5][9] When BIN2 is inactivated, unphosphorylated BZR1 and BES1 accumulate in the nucleus, where they regulate the expression of thousands of target genes responsible for plant growth and development.[5][6][10] Brassinazole treatment, by depleting endogenous BRs, leads to the sustained activity of BIN2 and subsequent inhibition of BZR1/BES1 function.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BKI1 BKI1 BRI1->BKI1 Dissociates BSK1 BSK1 BAK1->BSK1 Phosphorylates BR Brassinosteroid BR->BRI1 Binds BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inactivates BZR1/BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1/BES1_P Phosphorylates BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Dephosphorylation Gene_Expression Gene Expression BZR1/BES1->Gene_Expression Regulates BRZ Brassinazole (BRZ) BR_Biosynthesis BR Biosynthesis BRZ->BR_Biosynthesis Inhibits BR_Biosynthesis->BR

Caption: Brassinosteroid signaling pathway in Arabidopsis thaliana.

Experimental Protocols

Protocol 1: Preparation of Brassinazole Stock and Working Solutions

This protocol details the preparation of a brassinazole stock solution and its incorporation into growth media for treating Arabidopsis thaliana seedlings.

Materials:

  • This compound (BRZ) powder

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium, including vitamins and MES buffer

  • Sucrose

  • Bacto Agar

  • Autoclaved, sterile water

  • Sterile petri dishes (9 cm round and 12 cm square)

  • Sterile fume hood

  • -20°C freezer

Procedure:

  • Stock Solution Preparation:

    • In a sterile fume hood, prepare a 2 mM stock solution of BRZ in DMSO.[11][12]

    • For example, to make 1 ml of 2 mM stock, dissolve the appropriate amount of BRZ powder in 1 ml of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.[11][12]

  • Working Solution (BRZ-containing Media) Preparation:

    • Prepare MS agar medium according to standard protocols (e.g., 0.5X MS, 1% sucrose, 0.8% agar).

    • Autoclave the medium and let it cool to approximately 55-65°C.[11][12]

    • In a sterile fume hood, add the appropriate volume of the 2 mM BRZ stock solution to the molten MS medium to achieve the desired final concentration.

    • Important: Add the BRZ stock solution to the medium after it has cooled to prevent degradation, but before it solidifies.[11][12]

    • Mix thoroughly by swirling the flask.

    • Pour the BRZ-containing medium into sterile square (12 x 12 cm) petri dishes.

    • Prepare a control plate (mock) containing the same concentration of DMSO as the highest BRZ concentration plate, but without BRZ.

    • Let the plates solidify in the fume hood and store them at 4°C until use.

Quantitative Data for Media Preparation:

Final BRZ Concentration (µM)Volume of 2 mM BRZ Stock per 100 ml Media
0.15 µl
0.210 µl
0.420 µl
0.525 µl
0.840 µl
1.050 µl
1.680 µl
2.0100 µl

Note: The typical concentration range for BRZ treatment is 0.1 to 2 µM.[4][11][12] A starting dose-response experiment could include 0.1, 0.2, 0.4, 0.8, and 1.6 µM.[11][12]

Protocol 2: Arabidopsis thaliana Seedling Growth and Brassinazole Treatment for Phenotypic Analysis

This protocol describes the sterilization, germination, and transfer of Arabidopsis seeds for brassinazole sensitivity assays, focusing on hypocotyl length measurement.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or mutant lines)

  • Sterilization solution (e.g., 1 ml solution containing 20% bleach and 0.05% Tween-20)

  • 70% Ethanol

  • Sterile water

  • 1.5 ml microcentrifuge tubes

  • Round (9 cm) and square (12 cm) petri dishes with MS medium

  • Square (12 cm) petri dishes with varying concentrations of BRZ

  • Plant growth chamber

  • Aluminum foil

  • Scanner or camera for imaging

  • ImageJ software or similar for measurements

Procedure:

  • Seed Sterilization:

    • Place seeds (up to 50 µl) into a 1.5 ml microcentrifuge tube.[11][12]

    • Add 1 ml of 70% ethanol, vortex briefly, and remove the ethanol. Some protocols may wash twice with ethanol.[11][13]

    • Add 1 ml of sterilization solution and shake for 15 minutes.[11][12]

    • In a sterile fume hood, wash the seeds 3-5 times with sterile water.

    • Resuspend the seeds in a small amount of sterile 0.1% agar solution or sterile water.

  • Sowing and Stratification:

    • Sow the sterilized seeds onto round 9 cm MS plates.

    • Seal the plates and stratify (vernalize) at 4°C in the dark for 2-4 days to synchronize germination.[11][12]

  • Germination Induction:

    • To further synchronize germination, place the plates horizontally in a growth chamber under light for 3 hours, then wrap them in aluminum foil and keep them in the dark for 20-24 hours.[11][12] This step is crucial as BRZ can inhibit germination at higher concentrations.[11][12]

  • Transfer to Brassinazole Plates:

    • After germination, carefully transfer seedlings with a similar developmental stage (e.g., emerged radicle) to the square 12 cm MS plates containing the different concentrations of BRZ.

    • Place at least 20 seeds per genotype for each treatment, with three replicates.[11][12]

    • Arrange the seedlings in a straight line near the top of the plate.

  • Seedling Growth:

    • Place the square plates vertically in a growth chamber.[11][12]

    • For etiolated (dark-grown) seedlings: Wrap the plates in two layers of aluminum foil and grow for 5 days.[11][12]

    • For light-grown seedlings: Grow for 7 days under a defined light/dark cycle (e.g., 16h light / 8h dark).[11][12]

  • Data Collection and Analysis:

    • After the growth period, remove the plates and place them on a flatbed scanner or photograph them.

    • Measure the hypocotyl length of each seedling using ImageJ software.

    • Calculate the average hypocotyl length and standard error for each genotype and treatment.

    • Plot the results as a dose-response curve.

Expected Results:

TreatmentWild-Type Phenotype (Dark-Grown)Wild-Type Phenotype (Light-Grown)
Mock (0 µM BRZ)Long hypocotyl, closed and yellow cotyledons (apical hook).Short hypocotyl, open and green cotyledons.
0.1 - 2.0 µM BRZDose-dependent decrease in hypocotyl length.[1] Open, expanded cotyledons.Dose-dependent decrease in hypocotyl and root length.[14] Curled, dark-green leaves.

Note: The degree of hypocotyl shortening is proportional to the concentration of brassinazole.[1]

Brassinazole_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_growth_conditions cluster_analysis Analysis A 1. Seed Sterilization (Ethanol & Bleach) B 2. Sowing on MS Plates A->B C 3. Stratification (4°C, 2-4 days, dark) B->C D 4. Germination Induction (3h light, 20h dark) C->D E 5. Transfer Seedlings to Vertical BRZ Plates D->E F 6. Incubation E->F G Dark-Grown (5 days) F->G H Light-Grown (7 days) F->H I 7. Image Plates G->I H->I J 8. Measure Hypocotyl Length (ImageJ) I->J K 9. Statistical Analysis J->K

Caption: Experimental workflow for Brassinazole treatment of Arabidopsis.

References

Application of (2R,3S)-Brassinazole in crop science for yield improvement

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: (2R,3S)-Brassinazole in Crop Science

Introduction

This compound is a potent and specific triazole-type inhibitor of brassinosteroid (BR) biosynthesis.[1][2] Brassinosteroids are a class of steroid phytohormones essential for a wide range of plant growth and developmental processes, including cell elongation, vascular development, fertility, and stress responses.[3][4] Consequently, BRs play a critical role in determining agricultural traits such as plant height, grain size, and overall yield.[5]

The primary application of this compound in crop science is not for direct yield improvement but as a powerful chemical tool for research. By specifically blocking BR production, Brassinazole induces a phenotype that mimics BR-deficient mutants, allowing scientists to:

  • Elucidate the physiological and molecular functions of brassinosteroids.[1][6]

  • Dissect the intricate BR signaling pathway.[7]

  • Identify key genes and regulatory points that can be targeted through genetic engineering to enhance desirable agronomic traits.[8][9]

These application notes provide an overview of the mechanism of action of Brassinazole, protocols for its use in research, and a summary of its effects, thereby offering a guide for researchers aiming to understand and manipulate the BR pathway for crop improvement.

Mechanism of Action: Inhibition of the Brassinosteroid Signaling Pathway

Brassinazole inhibits a cytochrome P450 monooxygenase (CYP450) involved in the BR biosynthesis pathway, thereby depleting the pool of active brassinosteroids.[1][10] This prevents the initiation of the BR signaling cascade.

The canonical BR signaling pathway is initiated at the cell surface:

  • Perception : An active brassinosteroid (e.g., Brassinolide) binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[5]

  • Receptor Complex Activation : This binding event promotes the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to a series of transphosphorylation events that activate the receptor complex.[5][11]

  • Signal Transduction : The activated BRI1 kinase phosphorylates downstream components, which ultimately leads to the inactivation of the key negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase.[7][12]

  • Transcription Factor Activation : In the absence of BRs, BIN2 is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[12][13] This phosphorylation promotes their binding to 14-3-3 proteins, leading to their retention in the cytoplasm and/or degradation.[5][7]

  • Gene Expression : When BRs are present, the inactivation of BIN2 allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they bind to the promoters of BR-responsive genes to regulate their expression, controlling processes like cell elongation and growth.[7][14]

By inhibiting BR synthesis, Brassinazole ensures that BIN2 remains active, keeping BZR1/BES1 in their inactive, phosphorylated state and suppressing BR-mediated growth and development.

Brassinosteroid_Signaling_Pathway cluster_biosynthesis BR Biosynthesis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Campestanol Campestanol (Precursor) BR Active Brassinosteroid (e.g., Brassinolide) Campestanol->BR Multiple Steps (incl. CYP450s) BRI1 BRI1 BR->BRI1 Binds Brassinazole This compound Brassinazole->Campestanol Inhibits BAK1 BAK1 BRI1->BAK1 BIN2_active Active BIN2 BAK1->BIN2_active Inactivates BZR1_P Phosphorylated BZR1/BES1 (Inactive) BIN2_active->BZR1_P Phosphorylates BIN2_inactive Inactive BIN2 Cytoplasmic_Retention Cytoplasmic Retention / Degradation BZR1_P->Cytoplasmic_Retention BZR1 Dephosphorylated BZR1/BES1 (Active) Growth_Response Growth & Yield-Related Responses BR_Genes BR-Responsive Genes BZR1->BR_Genes Regulates BR_Genes->Growth_Response

Caption: Brassinosteroid signaling and the inhibitory action of Brassinazole.

Data Presentation

The application of Brassinazole produces effects that are generally opposite to those observed when applying active brassinosteroids. The following tables summarize these contrasting effects on crop growth and yield parameters.

Table 1: Effects of this compound Application on Various Plant Species

Plant Species Concentration Observed Effects Reference(s)
Arabidopsis thaliana 1-5 µM Dwarfism, short hypocotyls, de-etiolation in the dark, curled dark-green leaves. [1][6][15]
Cress (Lepidium sativum) 1-10 µM Reduced hypocotyl length, inhibition of secondary xylem development. [16][17]
Barley (Hordeum vulgare) Dose-dependent Significant inhibition of shoot, coleoptile, and root growth. [10]

| Soybean (Glycine max) | Foliar Spray | Growth decrease. |[16] |

Table 2: Effects of Exogenous Brassinosteroid Application on Crop Yield

Crop Species BR Compound & Dose Observed Yield Improvement Reference(s)
Strawberry 24-Epibrassinolide 9%–34% increase in fruit yield, increased proportion of marketable fruits. [8][9]
Tomato Brassinolide (BL) Increased fruit weight and number of fruits per cluster. [8][9]
Watermelon 0.1 ppm BR spray Increased yield, total soluble solids, and total sugars. [8][9]
Pea 10 µM 24-Epibrassinolide Increased seed yield, seed number, and seed protein content. [8]

| Maize | 24-Epibrassinolide | Promoted primary root elongation, increased photosynthetic efficiency and yield traits. |[18] |

Experimental Protocols

The following protocols describe standard methods for using Brassinazole to study brassinosteroid function in plants.

Protocol 1: Induction of a BR-Deficient Phenotype in Arabidopsis thaliana Seedlings

This protocol details how to grow Arabidopsis seedlings in the presence of Brassinazole to observe its inhibitory effects on growth, particularly hypocotyl elongation in the dark.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • 1/2 Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Brassinazole stock solution (e.g., 10 mM in DMSO)

  • Brassinolide stock solution (e.g., 1 mM in DMSO) for rescue experiment

  • Sterile petri dishes (90 mm)

  • Ethanol (70%) and bleach solution (10% commercial bleach, 0.05% Tween-20) for sterilization

  • Growth chamber or incubator

Methodology:

  • Media Preparation: Prepare 1/2 MS medium. Autoclave and cool to ~50-60°C. Add Brassinazole from the stock solution to achieve final concentrations (e.g., 0 µM, 0.2 µM, 0.8 µM, 1.0 µM, 5.0 µM).[19] Ensure the final DMSO concentration is constant across all plates and does not exceed 0.1%. Pour the medium into sterile petri dishes and allow it to solidify.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-15 minute wash in 10% bleach solution.[19] Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them in rows on the prepared MS plates containing Brassinazole.

  • Stratification: Seal the plates and store them at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation:

    • For Dark-Grown Phenotype: After stratification, expose the plates to light for 4-6 hours to induce germination, then wrap them in aluminum foil and place them vertically in a growth chamber at 22°C for 5-7 days.[1]

    • For Light-Grown Phenotype: Place the plates in a growth chamber under a 16h light / 8h dark cycle at 22°C for 7-10 days.[15]

  • Data Collection: After the incubation period, carefully remove the seedlings and place them on a flat surface or agar plate. Scan or photograph the seedlings. Measure the hypocotyl length using image analysis software (e.g., ImageJ). At least 20-30 seedlings should be measured per treatment group.

Protocol 2: Rescue of the Brassinazole-Induced Phenotype

This experiment is a critical control to demonstrate that the observed effects of Brassinazole are specifically due to the inhibition of BR biosynthesis.

Methodology:

  • Media Preparation: Prepare MS plates as described in Protocol 1. In addition to the control and Brassinazole-only plates, prepare a set of "rescue" plates containing both Brassinazole (e.g., 1 µM) and a low concentration of an active brassinosteroid, such as 10 nM Brassinolide (BL).[1][6]

  • Experimental Procedure: Follow steps 2-6 from Protocol 1, using the control, Brassinazole-only, and Brassinazole + BL plates.

  • Expected Outcome: Seedlings grown on Brassinazole-only media will exhibit a short-hypocotyl (dwarf) phenotype. Seedlings grown on the rescue media (Brassinazole + BL) should show a partial or full recovery of the wild-type phenotype (e.g., normal hypocotyl elongation), demonstrating that the exogenously supplied BR bypasses the Brassinazole-induced block in biosynthesis.[1]

Experimental_Workflow cluster_prep Preparation cluster_treatments Treatments cluster_growth Growth & Analysis Sterilize 1. Sterilize Seeds (e.g., Arabidopsis) Media 2. Prepare Media Plates Stratify 3. Plate & Stratify Seeds (4°C, 2-4 days) Media->Stratify Control Control (MS + DMSO) Stratify->Control BRZ Brassinazole (MS + BRZ) Stratify->BRZ Rescue Rescue (MS + BRZ + BL) Stratify->Rescue Incubate 4. Incubate Seedlings (Light or Dark Conditions) Control->Incubate BRZ->Incubate Rescue->Incubate Measure 5. Measure Phenotype (e.g., Hypocotyl Length) Incubate->Measure

Caption: Experimental workflow for a Brassinazole treatment and rescue assay.

Logical Relationships and Implications for Crop Improvement

Understanding the inhibitory effects of Brassinazole helps to clarify the positive regulatory role of endogenous brassinosteroids. This knowledge is crucial for designing strategies to enhance crop yield.

Logical_Relationship BRZ This compound Application BR_Level Endogenous Brassinosteroid Level BRZ->BR_Level Decreases BR_Signal Brassinosteroid Signaling Activity BR_Level->BR_Signal Promotes Cell_Growth Cell Elongation & Division BR_Signal->Cell_Growth Promotes Dwarfism Dwarfism & Reduced Growth BR_Signal->Dwarfism Prevents Yield_Traits Improved Yield Traits (Biomass, Grain Size) Cell_Growth->Yield_Traits Leads to BR_App Exogenous BR Application BR_App->BR_Level Increases Genetic_Mod Genetic Manipulation (e.g., edit BIN2, BZR1) Genetic_Mod->BR_Signal Enhances

Caption: Logical relationship between Brassinazole, BR signaling, and yield.

By studying the dwarfism caused by Brassinazole, researchers can identify the specific components of the BR pathway that, when modulated, can lead to desired outcomes. For example, instead of broadly increasing BR levels (which can cause undesirable side effects like lodging), one could genetically modify negative regulators like BIN2 or positive regulators like BZR1 to enhance growth in specific tissues (e.g., grains), thereby improving yield in a more controlled manner.[8][9]

This compound is an indispensable tool in crop science. While its direct application inhibits growth, its use in a research context is fundamental to dissecting the brassinosteroid pathway. The knowledge gained from Brassinazole-induced phenotypes provides a roadmap for sophisticated genetic strategies aimed at enhancing crop productivity, moving beyond simple exogenous application to the precise modulation of a plant's own growth machinery.

References

Studying Salt Stress Tolerance with (2R,3S)-Brassinazole Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinity is a major abiotic stress that adversely affects plant growth and productivity worldwide. Understanding the molecular mechanisms of salt stress tolerance is crucial for developing resilient crops. Brassinosteroids (BRs) are a class of plant steroid hormones that play a pivotal role in a wide array of physiological processes, including growth, development, and responses to environmental stresses. The specific inhibitor of BR biosynthesis, (2R,3S)-Brassinazole (Brz), serves as a powerful chemical tool to investigate the roles of endogenous brassinosteroids in these processes. By applying Brz, researchers can mimic the phenotype of BR-deficient mutants, allowing for a detailed examination of the brassinosteroid signaling pathway's contribution to salt stress tolerance.

These application notes provide a comprehensive guide for utilizing this compound to study salt stress tolerance in plants. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate research in this critical area.

Data Presentation

The following tables summarize quantitative data from studies on the effects of Brassinazole treatment on various plant species under salt stress conditions.

Table 1: Effect of this compound on Growth Parameters of Barley (Hordeum vulgare L.) under Salt Stress.

TreatmentShoot Length (% of Control)Coleoptile Length (% of Control)Root Length (% of Control)Fresh Weight (% of Control)
150 mM NaCl54.389.646.863.5
150 mM NaCl + 1 µM Brz44.873.038.251.9
150 mM NaCl + 10 µM Brz35.661.529.740.3
150 mM NaCl + 50 µM Brz21.148.920.528.7

Data adapted from a study on barley cv. Golden Promise.[1][2]

Table 2: Effect of Exogenous Brassinosteroid Application on Photosynthetic and Oxidative Stress Parameters in Pepper (Capsicum annuum L.) under Salt Stress.

TreatmentNet Photosynthetic Rate (Anet)Malondialdehyde (MDA) ContentSuperoxide Dismutase (SOD) ActivityCatalase (CAT) Activity
Control15.2 µmol m⁻² s⁻¹25.1 nmol g⁻¹ FW150 U g⁻¹ FW45 U g⁻¹ FW
200 mM NaCl2.1 µmol m⁻² s⁻¹45.8 nmol g⁻¹ FW210 U g⁻¹ FW65 U g⁻¹ FW
200 mM NaCl + 10⁻⁷ M EBR*13.3 µmol m⁻² s⁻¹37.5 nmol g⁻¹ FW250 U g⁻¹ FW80 U g⁻¹ FW

*Note: This table shows the effect of applying a brassinosteroid (2,4-Epibrassinolide, EBR) to counteract salt stress, demonstrating the opposite effect of Brassinazole treatment. Data is indicative of the physiological parameters that can be measured.[3]

Table 3: Effect of Brassinolide on Antioxidant Enzyme Activities and Ion Content in Maize (Zea mays L.) under Salt Stress.

TreatmentSOD Activity (U g⁻¹ FW)POD Activity (U g⁻¹ FW)CAT Activity (U g⁻¹ FW)Na⁺ Content (mg g⁻¹ DW)K⁺ Content (mg g⁻¹ DW)
Control12050301.515.0
150 mM NaCl18075459.28.5
150 mM NaCl + BL*22090606.811.2

*Note: This table illustrates the mitigating effect of Brassinolide (BL) on salt stress in maize, providing a reference for the expected opposite effects when using Brassinazole.[4]

Experimental Protocols

Protocol 1: Plant Growth and this compound Treatment under Salt Stress

This protocol describes the general procedure for growing plants and applying Brassinazole and salt stress. It can be adapted for various plant species.

Materials:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana, barley, rice, tomato).

  • Growth medium (e.g., Murashige and Skoog (MS) medium), soil, or hydroponic solution.

  • This compound (Brz) stock solution (e.g., 10 mM in DMSO).

  • Sodium chloride (NaCl).

  • Sterile water.

  • Growth chambers or greenhouse with controlled environmental conditions.

  • Petri dishes, pots, or hydroponic trays.

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds using 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash with a 1% sodium hypochlorite solution containing a drop of Tween-20.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Sow seeds on sterile MS medium solidified with agar or in sterile soil/vermiculite.

    • Stratify seeds at 4°C for 2-4 days in the dark to synchronize germination, if required for the species.

    • Transfer plates or pots to a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle), temperature (e.g., 22-25°C), and humidity.

  • Brassinazole and Salt Treatment:

    • For agar-based assays: Prepare MS medium containing the desired final concentrations of NaCl (e.g., 100 mM, 150 mM) and Brz (e.g., 0.1 µM, 1 µM, 10 µM). Add Brz from the stock solution to the autoclaved and cooled medium just before pouring the plates.

    • For soil-based assays: Water seedlings at a specific developmental stage (e.g., two-leaf stage) with a solution containing the desired concentration of NaCl. For Brz treatment, apply as a foliar spray or by watering the soil with a solution containing the desired Brz concentration. Include a solvent control (DMSO) for Brz treatments.

    • For hydroponic assays: Transfer seedlings to a hydroponic solution containing the desired concentrations of NaCl and Brz. Ensure proper aeration of the solution.

  • Data Collection:

    • After the treatment period (e.g., 7-14 days), measure various growth parameters such as root length, shoot length, fresh weight, and dry weight.

    • Document the phenotype of the plants through photography.

    • Harvest plant material for further biochemical and molecular analyses, flash-freezing in liquid nitrogen and storing at -80°C.

Protocol 2: Measurement of Antioxidant Enzyme Activity

This protocol details the spectrophotometric assays for measuring the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX).

A. Superoxide Dismutase (SOD) Activity Assay [5]

Principle: SOD activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Reagents:

  • Extraction Buffer: 50 mM sodium phosphate buffer (pH 7.8), 1 mM EDTA.

  • Reaction Mixture: 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA.

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of frozen plant tissue in 1.5 ml of ice-cold extraction buffer.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Assay:

    • Prepare the reaction mixture. Add riboflavin last, just before use, and keep the mixture in the dark.

    • In a test tube, add 3 ml of the reaction mixture and 100 µl of the enzyme extract.

    • Prepare a blank by adding 100 µl of extraction buffer instead of the enzyme extract.

    • Expose the tubes to a light source (e.g., 15W fluorescent lamp) for 15 minutes.

    • A control tube without enzyme extract and not exposed to light will serve as the baseline.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

B. Catalase (CAT) Activity Assay [6]

Principle: CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

Reagents:

  • Extraction Buffer: 50 mM sodium phosphate buffer (pH 7.0).

  • Reaction Solution: 50 mM sodium phosphate buffer (pH 7.0), 10 mM H₂O₂.

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of frozen plant tissue in 1.5 ml of ice-cold extraction buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Assay:

    • In a quartz cuvette, add 2.9 ml of the reaction solution.

    • Initiate the reaction by adding 100 µl of the enzyme extract.

    • Immediately measure the decrease in absorbance at 240 nm for 3 minutes.

    • CAT activity is calculated using the extinction coefficient of H₂O₂ (39.4 M⁻¹ cm⁻¹).

C. Ascorbate Peroxidase (APX) Activity Assay [7]

Principle: APX activity is measured by the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

Reagents:

  • Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbate, 1 mM EDTA.

  • Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂.

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of frozen plant tissue in 1.5 ml of ice-cold extraction buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Use the supernatant for the assay.

  • Assay:

    • In a cuvette, mix 900 µl of the reaction mixture (without H₂O₂) and 100 µl of the enzyme extract.

    • Start the reaction by adding 100 µl of 1 mM H₂O₂.

    • Monitor the decrease in absorbance at 290 nm for 3 minutes.

    • APX activity is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of salt stress-responsive genes.

Materials:

  • Plant tissue harvested from Protocol 1.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green qPCR Master Mix.

  • qRT-PCR instrument.

  • Primers for target genes (e.g., SOS1, NHX1, P5CS) and a reference gene (e.g., Actin, Tubulin, Ubiquitin).

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from approximately 100 mg of frozen plant tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Primer Design:

    • Design gene-specific primers for your target and reference genes using software like Primer3Plus. Primers should typically be 18-24 nucleotides long, with a GC content of 40-60%, and an annealing temperature of 55-65°C. The amplicon size should be between 100-200 bp.

  • qRT-PCR Reaction:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • Perform the qPCR in a real-time PCR system with a typical thermal cycling profile:

      • Initial denaturation: 95°C for 3-5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

      • Melting curve analysis to verify the specificity of the amplicon.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the reference gene.

    • Present the data as fold change relative to the control treatment.

Visualization of Signaling Pathways and Workflows

Brassinosteroid Signaling Pathway in Response to Salt Stress

BR_Signaling_Salt_Stress Brassinazole This compound BR_biosynthesis BR Biosynthesis Brassinazole->BR_biosynthesis Inhibits BR Brassinosteroid (BR) BR_biosynthesis->BR BRI1 BRI1/BAK1 (Receptor Complex) BR->BRI1 Binds BIN2 BIN2 (Kinase) BRI1->BIN2 Inhibits BZR1_BES1 Dephosphorylated BZR1/BES1 (Active TFs) BRI1->BZR1_BES1 Promotes Dephosphorylation BZR1_BES1_P Phosphorylated BZR1/BES1 BIN2->BZR1_BES1_P Phosphorylates Cytoplasmic_degradation Cytoplasmic Degradation BZR1_BES1_P->Cytoplasmic_degradation Nucleus Nucleus BZR1_BES1->Nucleus Translocates to Gene_Expression Expression of Salt Tolerance Genes (e.g., SOS1, NHX1) BZR1_BES1->Gene_Expression Activates Salt_Tolerance Salt Stress Tolerance Gene_Expression->Salt_Tolerance Salt_Stress Salt Stress Salt_Stress->BRI1 Modulates Signaling

Caption: Brassinosteroid signaling pathway under salt stress and the inhibitory effect of Brassinazole.

Experimental Workflow for Studying Salt Stress Tolerance

Experimental_Workflow start Seed Germination & Seedling Growth treatment Treatment Application: - Control - Salt Stress (NaCl) - Brassinazole (Brz) - Salt + Brz start->treatment phenotyping Phenotypic Analysis: - Root/Shoot Length - Fresh/Dry Weight treatment->phenotyping biochemical Biochemical Assays: - Antioxidant Enzymes (SOD, CAT, APX) - MDA Content treatment->biochemical molecular Molecular Analysis: - RNA Extraction - cDNA Synthesis - qRT-PCR treatment->molecular data_analysis Data Analysis & Interpretation phenotyping->data_analysis biochemical->data_analysis molecular->data_analysis

Caption: General experimental workflow for investigating the role of Brassinazole in salt stress tolerance.

References

Application Notes and Protocols for (2R,3S)-Brassinazole in Horticultural Crops

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,3S)-Brassinazole (Brz) is a highly specific and potent triazole-type inhibitor of brassinosteroid (BR) biosynthesis.[1][2] Brassinosteroids are a class of polyhydroxylated steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, vascular differentiation, fruit development, and stress responses.[3][4][5] By blocking the synthesis of endogenous brassinosteroids, Brassinazole induces phenotypes in treated plants that are characteristic of BR-deficient mutants, such as dwarfism, altered leaf morphology, and delayed flowering.[1][2] This inhibitory effect can be reversed by the co-application of active brassinosteroids like brassinolide (BL).[1]

The specificity of Brassinazole makes it an invaluable chemical tool for dissecting the physiological roles of brassinosteroids in various plant species, including numerous horticultural crops. Its application allows for the temporal and spatial control of BR deficiency, complementing genetic approaches and enabling research into processes like fruit set, ripening, and stress tolerance.[6][7] The most active stereoisomer is reported to be this compound.[8]

Mechanism of Action

Brassinazole specifically targets and inhibits a cytochrome P450-mediated oxidative step in the brassinosteroid biosynthesis pathway.[1] This inhibition leads to a depletion of active brassinosteroids within the plant.

In a healthy plant, brassinosteroids are perceived at the cell surface by a receptor kinase complex, primarily consisting of BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[9] The binding of a brassinosteroid to BRI1 initiates a phosphorylation cascade that leads to the inactivation of a key negative regulator, the glycogen synthase kinase-3 (GSK3)-like kinase known as BRASSINOSTEROID-INSENSITIVE 2 (BIN2).[10][11][12] When BIN2 is inactive, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) accumulate in their dephosphorylated, active forms in the nucleus.[9][10] These active transcription factors then bind to the promoters of BR-responsive genes to regulate their expression, thereby controlling plant growth and development.[9][11]

By inhibiting BR synthesis, Brassinazole ensures that BIN2 remains active. Active BIN2 phosphorylates BZR1 and BES1, leading to their cytoplasmic retention and/or degradation, which in turn represses the expression of BR-responsive genes and results in a BR-deficient phenotype.[9][10][13]

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BKI1 BKI1 BRI1->BKI1 Dissociates BIN2_active Active BIN2 BIN2_inactive Inactive BIN2 BAK1->BIN2_inactive Inactivates BKI1->BRI1 Inhibits BR Brassinosteroid (BR) BR->BRI1 Binds BR_absent BR Absent BR_present BR Present BZR1_P Phosphorylated BZR1/BES1 BIN2_active->BZR1_P Phosphorylates BZR1_deP Dephosphorylated BZR1/BES1 (Active) BIN2_inactive->BZR1_deP Allows accumulation Degradation Degradation / Cytoplasmic Retention BZR1_P->Degradation Gene_repression Gene Repression BZR1_P->Gene_repression Leads to Gene_expression Gene Expression BZR1_deP->Gene_expression Promotes Brassinazole This compound BR_synthesis BR Biosynthesis (Cytochrome P450) Brassinazole->BR_synthesis Inhibits BR_synthesis->BR

Caption: Brassinosteroid signaling and the inhibitory site of Brassinazole.

Data Presentation: Effects of Brassinazole Application

The application of this compound has been documented to have significant, quantifiable effects on various horticultural crops.

Table 1: Effects of Brassinazole on Growth and Development

Crop Application Method Concentration Observed Effect Citation
Arabidopsis Growth medium 0.5 - 5 µM Dose-dependent dwarfism, altered leaf morphology. [1][2]
Arabidopsis (dark-grown) Growth medium 1 µM Induced de-etiolated phenotype with short hypocotyls. [1]
Cress (Lepidium sativum) Growth medium >1 µM Dwarfism, downward curling leaves; reversed by 10 nM brassinolide. [1]
Cress (Lepidium sativum) Growth medium 5 µM Inhibition of secondary xylem development. [14]

| Cucumber (Cucumis sativus) | Direct application to ovaries | Not specified | Inhibited fruit set and growth in parthenocarpic cultivar. |[4][6] |

Table 2: Effects of Brassinazole on Fruit Ripening Parameters

Crop Application Method Concentration Observed Effect Citation
Pear (Pyrus ussuriensis) Postharvest treatment 3 µM Promoted ethylene production and decreased fruit firmness. [15]
Grape (Vitis vinifera) Application to berries Not specified Delayed maturation process. [16][17]

| Tomato (Solanum lycopersicum) | Postharvest treatment | Not specified | Delayed fruit coloration and reduced ethylene production. |[18] |

Experimental Protocols

The following protocols provide a framework for the application of this compound in a research setting.

Objective: To prepare stable, concentrated stock solutions and ready-to-use working solutions of Brassinazole for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile deionized water or appropriate buffer/growth medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of Brassinazole powder. (Molecular Weight of Brassinazole is approx. 411.5 g/mol ).

    • Dissolve the powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 4.12 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution on ice.

    • Dilute the stock solution into the final aqueous medium (e.g., liquid growth medium, buffer, or water with a surfactant like Tween-20 for foliar spray) to achieve the desired final concentration (e.g., 1 µM, 5 µM).

    • Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the plant tissue. Always include a "mock" control treatment containing the same final concentration of DMSO as the Brassinazole treatment.

    • Use the working solution immediately after preparation.

Objective: To assess the biological activity of Brassinazole by measuring its inhibitory effect on hypocotyl elongation in light- or dark-grown seedlings.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress).

  • Petri dishes with sterile growth medium (e.g., 0.5x Murashige and Skoog [MS] medium with 1% sucrose and 0.8% agar).

  • Brassinazole working solutions (e.g., 0.1, 0.5, 1, 5 µM) and a mock (DMSO) control.

  • Growth chamber or incubator with controlled light and temperature.

  • Ruler or digital imaging system for measurement.

Procedure:

  • Prepare sterile MS agar plates containing the different concentrations of Brassinazole and the mock control. Add the Brassinazole working solution to the molten agar just before pouring the plates.

  • Surface-sterilize the seeds according to standard procedures.

  • Sow the sterilized seeds in straight lines on the surface of the agar plates.

  • Seal the plates and stratify the seeds if required (e.g., 4°C for 2-3 days for Arabidopsis).

  • Transfer the plates to a growth chamber.

    • For de-etiolation assay: Wrap the plates in aluminum foil and place them in the dark.

    • For dwarfism assay: Place the plates under a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Incubate for 5-7 days.

  • Carefully remove the seedlings and place them on a flat surface.

  • Measure the length of the hypocotyls using a ruler or capture images and measure using software like ImageJ.

  • Calculate the average hypocotyl length for each treatment and compare it to the mock control.

Objective: To investigate the role of brassinosteroids in fruit development and ripening by applying Brassinazole to developing or harvested fruit.

Materials:

  • Horticultural crop (e.g., tomato, pear, cucumber).

  • Brassinazole working solution (e.g., 3 µM for pear) containing a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.

  • Mock control solution (DMSO + surfactant).

  • Spray bottle or micropipette for application.

  • Storage facility with controlled temperature and humidity.

  • Equipment for quality analysis (e.g., penetrometer for firmness, gas chromatograph for ethylene).

Procedure:

  • Pre-harvest Application:

    • Select plants with flowers at anthesis or with young, developing fruits of a uniform size.

    • For studying fruit set (e.g., in cucumber), carefully apply a small volume (e.g., 10-20 µL) of the Brassinazole working solution directly to the unpollinated ovaries.[6]

    • Tag the treated flowers/fruits.

  • Post-harvest Application:

    • Harvest fruits at a uniform stage of maturity (e.g., commercial harvest stage for pears).[15]

    • Randomly divide the fruits into treatment groups.

    • Thoroughly spray the fruits with the Brassinazole working solution or the mock solution until runoff, ensuring complete coverage.

    • Allow the fruits to air dry completely.

  • Incubation and Data Collection:

    • Store the treated fruits under appropriate conditions (e.g., room temperature for pear ripening studies).[15]

    • At regular intervals (e.g., every 2-3 days), collect subsamples for analysis.

    • Measure key ripening parameters:

      • Firmness: Use a penetrometer.

      • Color: Use a chromameter or visual scoring.

      • Ethylene Production: Enclose individual fruits in an airtight container for a set time, then sample the headspace gas for analysis by gas chromatography.

      • Gene Expression: Freeze tissue in liquid nitrogen for subsequent RNA extraction and RT-qPCR analysis of ripening-related genes.

Mandatory Visualizations

Experimental_Workflow A Hypothesis Formulation (e.g., BRs are required for fruit set) B Experimental Design - Select Crop (e.g., Cucumber) - Determine Brz Concentrations - Define Controls (Mock, Positive) A->B C Preparation of Solutions - Brassinazole Stock (in DMSO) - Working Solutions - Mock Control (DMSO) B->C D Application of Treatment (e.g., Direct application to ovaries) C->D E Incubation & Observation (Growth chamber or Greenhouse) D->E F Data Collection - Measure Fruit Growth - Record Fruit Set Percentage - Collect Tissue for Analysis E->F G Data Analysis - Statistical Comparison (t-test, ANOVA) - Quantify Phenotypes F->G H Conclusion & Interpretation G->H

Caption: General experimental workflow for Brassinazole application.

References

Investigating Xylem Development with (2R,3S)-Brassinazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2] Brassinosteroids are a class of steroid phytohormones essential for a wide range of developmental processes in plants, including cell elongation, division, and differentiation.[3][4][5] A critical role for brassinosteroids has been identified in vascular development, particularly in the formation of xylem.[3][5][6][7] By inhibiting BR synthesis, this compound serves as an invaluable chemical tool to probe the molecular mechanisms underlying xylem development. Application of Brassinazole typically leads to a phenotype characteristic of BR-deficient mutants, which includes dwarfism and altered vascular patterning.[1][8] Specifically, studies have shown that treatment with Brassinazole results in a significant inhibition of secondary xylem development, often leading to a predominance of phloem tissue.[2][6][9] This makes it a powerful compound for investigating the genetic and cellular processes that govern xylogenesis.

These application notes provide a comprehensive overview of the use of this compound in xylem development research, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound specifically targets and inhibits cytochrome P450 monooxygenases, which are key enzymes in the brassinosteroid biosynthesis pathway.[1] This inhibition leads to a systemic deficiency in endogenous brassinosteroids. The brassinosteroid signaling pathway, crucial for normal xylem development, is consequently suppressed.

In a healthy state, brassinosteroids bind to the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE (BAK1).[10][11] This binding initiates a phosphorylation cascade that ultimately leads to the inactivation of the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[3][11] When BIN2 is inactive, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1)/BZR2 are dephosphorylated and accumulate in the nucleus.[3][10][11] In the nucleus, BZR1 and BES1/BZR2 regulate the expression of numerous target genes, including those involved in xylem differentiation.[3][10]

By depleting endogenous brassinosteroids, this compound treatment keeps BIN2 in its active state. Active BIN2 phosphorylates BZR1 and BES1/BZR2, leading to their cytoplasmic retention and degradation, thus preventing the transcription of genes necessary for normal xylem development.[3][11]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BIN2_active BIN2 (Active) BRI1->BIN2_active Inactivates BAK1 BAK1 BZR1 BZR1 BIN2_active->BZR1 Phosphorylates BIN2_inactive BIN2 (Inactive) BZR1_P BZR1-P BZR1_P->BZR1 Dephosphorylation Degradation Degradation BZR1_P->Degradation BZR1_nuc BZR1 BZR1->BZR1_nuc Translocates Xylem_Genes Xylem Development Genes BZR1_nuc->Xylem_Genes Activates BR Brassinosteroids BR->BRI1 Binds Brz This compound BR_Biosynthesis BR Biosynthesis Brz->BR_Biosynthesis Inhibits BR_Biosynthesis->BR

Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound on Xylem Development

The application of this compound leads to measurable changes in plant anatomy and gene expression related to xylem development. The following tables summarize quantitative data from various studies.

Plant SpeciesTreatmentParameterResultReference
Eucalyptus grandis1.0 mg L⁻¹ Brassinazole (BRZ)Xylem Area Ratio in Stem10.44% (Control: 11.23%)[11]
Eucalyptus grandis1.0 µg L⁻¹ 24-epibrassinolide (EBL) + 1.0 mg L⁻¹ BRZXylem Area Ratio in Stem11.96% (Control: 11.23%)[11]
Lepidium sativum (Cress)5 µM BrassinazoleSecondary Xylem DevelopmentRemarkable inhibition[2][6]
Populus deltoides × Populus nigraBrassinazoleSecondary Xylem Fiber ElongationInhibited[12]
Populus deltoides × Populus nigraBrassinazoleMature G-fiber ProductionInduced[12]
GenePlant SpeciesTreatmentChange in ExpressionReference
EgrBRI1Eucalyptus grandisBrassinazoleDecreased[3]
EgrBZR1Eucalyptus grandisBrassinazoleDecreased[3]
EgrBZR2Eucalyptus grandisBrassinazoleDecreased[3]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to investigate xylem development.

Protocol 1: In Vitro Seedling Growth Assay

This protocol is adapted for observing the effects of Brassinazole on the primary and secondary vascular development of seedlings grown in sterile culture.

Materials:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Lepidium sativum)

  • This compound (stock solution in DMSO)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Phytagel or agar

  • Sterile petri dishes or culture vessels

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Sterile Medium: Prepare 1/2 strength MS medium containing 1.5% sucrose.[6] Adjust the pH to 5.8. Add the solidifying agent (e.g., 0.8% agar) and autoclave.

  • Add Brassinazole: After the medium has cooled to approximately 50-60°C, add this compound from a sterile-filtered stock solution to the desired final concentration (e.g., 5 µM).[6] Also prepare a control medium with an equivalent amount of DMSO.

  • Pour Plates: Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.

  • Sterilize and Sow Seeds: Surface sterilize seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 15 minutes and rinsed with sterile water).[13] Aseptically place the seeds on the surface of the solidified medium.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., continuous light at 25°C).[6]

  • Observation and Harvest: Observe the seedlings for morphological changes over time (e.g., 5, 12, and 40 days).[6] Harvest seedlings at desired time points for histological analysis.

Protocol 2: Histological Analysis of Xylem Development

This protocol describes the preparation of plant tissue for microscopic observation of xylem structure.

Materials:

  • Harvested plant material (hypocotyls, stems)

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

  • Ethanol series for dehydration (e.g., 50%, 70%, 85%, 95%, 100%)

  • Embedding resin (e.g., Technovit 7100)[6]

  • Microtome

  • Staining solution (e.g., 0.1% Toluidine Blue O)[11]

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Fixation: Immediately immerse the harvested plant material in a fixative solution and store at 4°C overnight.

  • Dehydration: Dehydrate the samples through a graded ethanol series.

  • Embedding: Infiltrate the dehydrated tissue with embedding resin according to the manufacturer's instructions and polymerize.

  • Sectioning: Using a microtome, cut thin transverse sections (e.g., 2 µm).[6]

  • Staining: Stain the sections with Toluidine Blue O for a short period (e.g., 10 seconds).[11] Lignified cell walls of the xylem will stain blue, while non-lignified cell walls will appear purple.[6]

  • Mounting and Observation: Mount the stained sections in a mounting medium (e.g., 50% glycerol) on a microscope slide with a coverslip.[11] Observe the sections under a light microscope and capture images for analysis.

  • Quantification: Analyze the captured images to quantify parameters such as xylem area, vessel number, and vessel diameter.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol details the steps to analyze the expression of genes related to brassinosteroid signaling and xylem development in response to Brassinazole treatment.

Materials:

  • Plant tissue treated with Brassinazole and control tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit following the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., BRI1, BZR1) and a reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes in Brassinazole-treated samples compared to the control.

cluster_treatment Plant Treatment cluster_analysis Downstream Analysis start Start: Plant Material (e.g., Seeds, Seedlings) treatment Treatment with this compound and Control (DMSO) start->treatment harvest Harvest Tissue at Time Points treatment->harvest histology Histological Analysis (Fixation, Embedding, Sectioning, Staining) harvest->histology rna_extraction RNA Extraction harvest->rna_extraction microscopy Microscopy and Imaging histology->microscopy quantification Quantification of Xylem (Area, Cell Number) microscopy->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis qprc qRT-PCR for Gene Expression Analysis rna_extraction->qprc qprc->data_analysis

Caption: General experimental workflow for investigating xylem development using this compound.

Conclusion

This compound is a specific and effective inhibitor of brassinosteroid biosynthesis, making it an essential tool for dissecting the role of these hormones in plant development. The protocols and data presented here provide a framework for researchers to utilize this compound to investigate the intricate signaling networks and cellular processes that govern xylem formation. By carefully designing experiments and quantifying the effects of this inhibitor, scientists can continue to unravel the complex regulation of one of the most fundamental processes in plant biology.

References

Application Notes and Protocols: (2R,3S)-Brassinazole as a Tool to Study Hypocotyl Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-Brassinazole , a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, serves as an invaluable chemical tool for dissecting the molecular mechanisms underlying hypocotyl elongation and overall plant development. By depleting endogenous brassinosteroids, this compound treatment phenocopies brassinosteroid-deficient mutants, inducing characteristic traits such as dwarfism and shortened hypocotyls, particularly in dark-grown seedlings.[1][2][3] This inhibitory effect can be reversed by the exogenous application of bioactive brassinosteroids like brassinolide, confirming its specific mode of action.[1][2] The (2R,3S) enantiomer is suggested to be the most active form of brassinazole.[4]

These application notes provide a comprehensive overview of the use of this compound in hypocotyl elongation assays, including detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of brassinazole on hypocotyl elongation in the model plant Arabidopsis thaliana.

Table 1: Effect of Brassinazole Concentration on Hypocotyl Length of Arabidopsis thaliana (Col-0) Seedlings.

Treatment ConditionBrassinazole Concentration (µM)Hypocotyl Length (% of Control)Light Condition
Mock (Control)0100%Light or Dark
Brassinazole0.1Variable reductionLight or Dark
Brassinazole0.2Significant reductionLight or Dark
Brassinazole0.4Strong reductionLight or Dark
Brassinazole0.5Severe reduction, phenocopying BR-deficient mutantsLight
Brassinazole0.8Strong reductionLight or Dark
Brassinazole1.0Severe reduction, phenocopying BR-deficient mutantsLight or Dark
Brassinazole1.6Strong reductionLight or Dark
Brassinazole5.0Severe reduction, phenocopying BR-deficient mutantsLight

Note: The precise percentage of reduction can vary depending on experimental conditions such as light intensity and temperature. Data compiled from multiple sources indicating a dose-dependent inhibitory effect.[1][2][5]

Table 2: Differential Sensitivity to Brassinazole in Arabidopsis thaliana Genotypes.

GenotypeDescriptionSensitivity to Brassinazole
Col-0 (Wild Type)Standard laboratory ecotypeSensitive
bes1-DGain-of-function mutant in the BES1 transcription factorLess sensitive
bri1-301Brassinosteroid receptor mutantInsensitive
det2-1Brassinosteroid-deficient mutantInsensitive
OE-GhBOP1Overexpression line of a cotton BOP1 geneHeightened sensitivity

This table illustrates how genetic modifications in the brassinosteroid signaling pathway can alter the response to brassinazole, providing a powerful tool for genetic studies.[5][6][7]

Experimental Protocols

Protocol 1: Hypocotyl Elongation Assay in Arabidopsis thaliana under Light and Dark Conditions

This protocol details a common assay to assess the sensitivity of Arabidopsis thaliana genotypes to brassinazole by measuring hypocotyl elongation.[8]

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • This compound stock solution (2 mM in DMSO, stored at -20°C)[5]

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (square, 12 cm)

  • DMSO (vehicle control)

  • Sterile water

  • 70% Ethanol

  • 10% Bleach solution

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 10% bleach solution. Incubate for 15 minutes, inverting the tube occasionally.

    • Wash the seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar solution for stratification.

  • Stratification:

    • Store the sterilized seeds in the dark at 4°C for 2-4 days to synchronize germination.

  • Media Preparation:

    • Prepare MS medium according to the manufacturer's instructions.

    • Autoclave the medium and let it cool to 55-65°C in a water bath.[5]

    • In a fume hood, add the appropriate volume of the 2 mM Brassinazole stock solution to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µM).[5] For the mock control, add an equivalent volume of DMSO.

    • Pour approximately 50 mL of the medium into each 12 cm square petri dish and allow it to solidify.[5]

  • Seed Plating:

    • After stratification, plate the seeds in rows on the prepared MS plates containing different concentrations of brassinazole.

    • Plate at least 20 seeds per genotype for each treatment, with three replicates.[5]

  • Growth Conditions:

    • For light-grown seedlings: Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C) for 7 days.[5]

    • For dark-grown (etiolated) seedlings: Wrap the plates in two layers of aluminum foil and place them vertically in a growth chamber in complete darkness at a constant temperature (e.g., 22°C) for 5 days.[5]

  • Data Acquisition and Analysis:

    • After the growth period, remove the plates and place them on a flatbed scanner or use a digital camera to capture high-resolution images.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard deviation for each genotype and treatment.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.

Mandatory Visualizations

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_brz Brassinosteroid Brassinosteroid BRI1 BRI1 (Receptor Kinase) Brassinosteroid->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibition BZR1/BES1_P BZR1/BES1-P (Phosphorylated) BIN2->BZR1/BES1_P Phosphorylation (Inactivation) BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Dephosphorylation Gene Expression Gene Expression BZR1/BES1->Gene Expression Regulation Cell Elongation Cell Elongation (Hypocotyl Growth) Gene Expression->Cell Elongation Brassinazole This compound BR Biosynthesis Brassinosteroid Biosynthesis Brassinazole->BR Biosynthesis Inhibition BR Biosynthesis->Brassinosteroid Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Sterilization & Stratification B Prepare MS Media with Brassinazole Concentrations A->B C Plate Seeds B->C D Incubate Plates (Light vs. Dark Conditions) C->D E Image Seedlings D->E F Measure Hypocotyl Length E->F G Statistical Analysis & Interpretation F->G

References

Application Notes and Protocols for Modulating Plant Architecture with (2R,3S)-Brassinazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinosteroids (BRs) are a class of essential steroid phytohormones that regulate a wide array of physiological and developmental processes in plants, including cell elongation, division, and differentiation, which collectively determine plant architecture.[1][2][3] (2R,3S)-Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid biosynthesis.[4][5][6] By blocking the production of endogenous BRs, Brassinazole application induces a phenotype characteristic of BR-deficient mutants, making it an invaluable chemical tool for studying BR functions and for modulating plant architecture for research or agricultural purposes.[5][7] These notes provide an overview of Brassinazole's mechanism of action, its effects on plant morphology, and detailed protocols for its application.

Mechanism of Action: Inhibition of Brassinosteroid Biosynthesis

Brassinazole is a triazole-type compound that specifically inhibits cytochrome P450 monooxygenases involved in the BR biosynthesis pathway.[7][8] Its primary target is the DWF4 enzyme, a C-22 hydroxylase, which catalyzes multiple steps in the pathway.[8][9] This inhibition leads to a significant reduction in the levels of bioactive brassinosteroids, such as castasterone and brassinolide.[9][10] The resulting BR deficiency disrupts the downstream signaling cascade, which normally involves the perception of BRs by the cell surface receptor BRI1, leading to the inactivation of the kinase BIN2 and the activation of transcription factors BZR1 and BES1.[1][11][12] By blocking BR production, Brassinazole effectively prevents the expression of BR-responsive genes that drive cellular growth and elongation.[3]

Brassinosteroid_Signaling cluster_biosynthesis BR Biosynthesis Pathway cluster_signaling BR Signaling Cascade Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 6-deoxo-Cathasterone 6-deoxo-Cathasterone Campestanol->6-deoxo-Cathasterone DWF4 (C-22 Hydroxylase) Castasterone Castasterone 6-deoxo-Cathasterone->Castasterone Multiple Steps Brassinolide Brassinolide Castasterone->Brassinolide BR6ox BRI1 BRI1 (Receptor) Brassinolide->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) PP2A PP2A PP2A->BZR1_BES1_P Dephosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Gene_Expression Growth & Development Gene Expression BZR1_BES1->Gene_Expression Regulates Brassinazole This compound Brassinazole->Campestanol Inhibits DWF4

Caption: Brassinosteroid biosynthesis and signaling pathway, indicating inhibition by this compound.

Data Presentation: Effects of Brassinazole on Plant Architecture

Application of Brassinazole results in dose-dependent changes to plant morphology, primarily mimicking the phenotypes of BR-deficient mutants. Key quantitative effects are summarized below.

Table 1: Effect of Brassinazole on Hypocotyl and Root Elongation

Plant Species Organ Brassinazole Conc. (µM) Effect (% of Control) Reference
Arabidopsis thaliana (dark-grown) Hypocotyl 0.1 ~85% [7]
Arabidopsis thaliana (dark-grown) Hypocotyl 0.5 ~30% [7]
Arabidopsis thaliana (dark-grown) Hypocotyl 1.0 ~15% [7]
Arabidopsis thaliana (light-grown) Hypocotyl 1.0 ~70% [13]
Arabidopsis thaliana (light-grown) Root 1.0 ~45% [13]
Lepidium sativum (cress) Hypocotyl 1.0 ~40% [7]
Lepidium sativum (cress) Hypocotyl 10.0 ~40% [7]
Hordeum vulgare (barley) Root 5.0 - 50.0 Dose-dependent inhibition [8]

| Pisum sativum (pea) | Shoot & Root | Not specified | Growth retardation |[10] |

Table 2: Effect of Brassinazole on Leaf Morphology

Plant Species Parameter Brassinazole Conc. (µM) Observed Effect Reference
Arabidopsis thaliana Morphology > 1.0 Dwarfism, downward curling, dark green leaves [5][7]
Lepidium sativum (cress) Morphology 5.0 Dwarfism, downward curling, dark green leaves [6][14]
Hordeum vulgare (barley) Lamina Joint Angle 5.0 - 50.0 Dose-dependent decrease (straighter angle) [8]

| Oryza sativa (rice) | Lamina Joint Bending | 10.0 | Restored wild-type phenotype in slg-D mutant |[15] |

Experimental Protocols

Experimental_Workflow A 1. Seed Sterilization (e.g., Ethanol, Bleach) B 2. Plating on Media (e.g., 1/2 MS Agar) A->B C 3. Stratification (Cold Treatment) (e.g., 4°C for 2-4 days) B->C D 4. Germination & Growth (Controlled light/dark, temperature) C->D E 5. Treatment Application (In media or topical application) D->E F 6. Incubation (Continue growth for specified period) E->F G 7. Data Collection (Imaging, measurements) F->G H 8. Statistical Analysis G->H

References

Application Notes and Protocols for (2R,3S)-Brassinazole in Plant Reproductive Development Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are indispensable for a wide array of physiological processes in plants, including cell elongation, division, and differentiation.[1][2] Their role is particularly critical in reproductive development, influencing everything from the transition to flowering to male and female fertility.[3][4] (2R,3S)-Brassinazole (Brz) is a potent and specific triazole-type inhibitor of brassinosteroid biosynthesis.[5][6] It functions by blocking the activity of key cytochrome P450 enzymes in the BR biosynthetic pathway.[6] This specificity makes Brassinazole an invaluable chemical tool for researchers, allowing for the induction of a BR-deficient phenotype to elucidate the precise functions of endogenous brassinosteroids in various developmental stages, particularly in plant reproduction.[7]

Mechanism of Action

Brassinazole acts as a specific inhibitor of brassinosteroid biosynthesis.[5][7] Its primary target is believed to be the C-23 hydroxylation step, specifically the oxidation of cathasterone to teasterone, a reaction catalyzed by the cytochrome P450 enzyme CPD.[6] By blocking this crucial step, Brassinazole effectively reduces the endogenous pool of active brassinosteroids, such as brassinolide (BL), leading to phenotypes that closely mimic those of BR-deficient mutants.[6][7][8] The effects of Brassinazole can be reversed by the exogenous application of active brassinosteroids, confirming its specific mode of action.[6][8]

Campesterol Campesterol Cathasterone Cathasterone Campesterol->Cathasterone ...multiple steps CPD CPD (P450 Enzyme) Cathasterone->CPD Teasterone Teasterone Castasterone Castasterone Teasterone->Castasterone ...multiple steps Brassinolide Brassinolide (Active BR) Castasterone->Brassinolide Brz This compound Brz->CPD Inhibition CPD->Teasterone

Figure 1: Mechanism of Brassinazole (Brz) action in the brassinosteroid biosynthetic pathway.

Application Notes: Investigating Reproductive Development

Brassinazole is a powerful tool for studying multiple facets of plant reproduction. By creating a temporary and controllable BR-deficient state, researchers can dissect the specific roles of brassinosteroids without relying solely on genetic mutants.

1. Floral Transition: Brassinosteroids play a complex role in regulating the switch from vegetative to reproductive growth.[3][4] Application of Brassinazole can help elucidate this role. For instance, in monocotyledonous wheat, Brassinazole treatment has been shown to accelerate the vegetative-to-generative transition and the heading stage, indicating that BRs can delay flowering in some species.[3]

2. Male Fertility: BRs are essential for male fertility, positively regulating filament elongation, anther development, and pollen maturation.[3][9] Brassinazole-induced phenotypes often mirror sterile BR-deficient mutants (bri1, cpd, dwf4), which exhibit:

  • Reduced Filament Elongation: Leading to difficulties in positioning the anther for successful pollination.[3]

  • Impaired Anther Development: Causing defects in anther locule formation and pollen release.[3]

  • Decreased Pollen Production and Viability: BR signaling directly regulates key transcription factors essential for anther and pollen development, including SPL/NZZ, TDF1, AMS, and MS1.[9] Inhibition by Brassinazole disrupts this regulatory network, significantly reducing the number of viable pollen grains.[9] Studies on mutants like bri1-116 and cpd show they produce only about 20-25% of the pollen grains compared to wild-type plants.[3][9]

3. Pollen Germination and Tube Guidance: Brassinosteroids were first isolated from pollen and are known to promote pollen germination and tube growth.[10][11][12] In-vitro application of Brassinazole can be used to study the requirement of endogenous BR synthesis for these processes. Conversely, adding active BRs like brassinolide (BL) can promote pollen tube capacitation and attraction to ovules, highlighting the hormone's role in fertilization.[10]

4. Embryogenesis: Studies using microspore-derived embryo (MDE) cultures of Brassica napus have demonstrated the critical role of BRs in embryogenesis.

  • Application of Brassinazole significantly decreased both the yield of embryos and their subsequent conversion into plantlets.[13]

  • Brassinazole treatment led to the development of abnormal shoot apical meristems (SAMs), which often lacked proper organization or showed premature cell differentiation.[13]

  • This was correlated with the misexpression of key meristem identity genes, such as BnSTM and BnCLV1.[13]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of Brassinazole or BR-deficiency on plant development.

Table 1: Effect of Brassinazole on Arabidopsis thaliana Seedling Growth (Data compiled from studies showing general physiological response to BR inhibition)

Brassinazole (Brz) Concentration (µM)Hypocotyl Length (% of Control)Root Length (% of Control)Reference
0.1Inhibition beginsSlight Inhibition[6][14][15]
0.5Significant InhibitionSignificant Inhibition[6][8][15]
1.0Strong Inhibition (~40% of control)Strong Inhibition[6][8][15]
2.0Severe InhibitionSevere Inhibition[14]

Table 2: Effect of BR-Deficiency on Pollen Production in Arabidopsis thaliana (Data from BR-deficient mutants, which phenocopy Brassinazole treatment)

GenotypeDevelopmental StagePollen Grains per Anther Locule (% of Wild Type)Reference
bri1-116Stage 12~19.9%[9]
cpdStage 12~22.7%[9]

Table 3: Effect of Brassinazole on Brassica napus Microspore-Derived Embryo (MDE) Development

TreatmentMDE Yield (% of Control)MDE Conversion Rate (% of Control)Reference
Brassinazole (4 x 10⁻⁶ M)< 50%< 50%[13]

Experimental Protocols

Protocol 1: General Assay for Brassinazole-Induced Phenotypes in Arabidopsis thaliana Seedlings

This protocol is foundational for confirming the biological activity of a Brassinazole batch and for general dose-response studies.

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.[16]

    • Carefully remove the ethanol.

    • Add 1 mL of 10% bleach (e.g., commercial bleach containing sodium hypochlorite) with a drop of Triton X-100. Invert the tube for 15 minutes.[16]

    • Wash the seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% (w/v) agarose and store at 4°C for 2-4 days for stratification (vernalization) to ensure uniform germination.[17]

  • Media Preparation:

    • Prepare half-strength Murashige and Skoog (½ MS) medium including vitamins and 1% (w/v) sucrose. Adjust pH to 5.7 before adding 0.8% (w/v) agar.

    • Autoclave the medium and let it cool to 55-65°C in a water bath.[17]

    • Prepare a 2 mM stock solution of this compound in 100% DMSO. Store at -20°C.[17]

    • In a sterile hood, add the appropriate volume of Brassinazole stock solution to the molten agar to achieve final concentrations (e.g., 0 µM, 0.1 µM, 0.2 µM, 0.5 µM, 1.0 µM, 2.0 µM).[17] Add an equivalent volume of DMSO to the control (0 µM) medium.

    • Pour the medium into sterile square or round petri dishes.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the prepared plates, spacing them evenly.

    • For photomorphogenesis studies, place plates vertically in a growth chamber under a long-day (16h light/8h dark) photoperiod for 7 days.[17]

    • For skotomorphogenesis (etiolation) studies, wrap plates in two layers of aluminum foil and place them in a growth chamber for 5 days in complete darkness.[17]

  • Data Acquisition:

    • Remove seedlings from the plates and place them on a flat surface or agar plate.

    • Use a flatbed scanner or a camera mounted on a stereomicroscope to capture high-resolution images.

    • Measure hypocotyl and primary root lengths using image analysis software (e.g., ImageJ). At least 20 seedlings should be measured per treatment.[17]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sterilize 1. Seed Sterilization (Ethanol & Bleach) stratify 2. Stratification (4°C for 2-4 days) sterilize->stratify plate 4. Seed Plating stratify->plate media 3. Media Preparation (½ MS + Brz/DMSO) media->plate growth 5. Incubation (Light or Dark Conditions) plate->growth image 6. Image Acquisition growth->image measure 7. Measurement (Hypocotyl/Root Length) image->measure analyze 8. Data Analysis measure->analyze

Figure 2: Experimental workflow for assessing Brassinazole's impact on seedling growth.

Protocol 2: Analysis of Brassinazole's Effect on Male Fertility in Arabidopsis

This protocol details methods to assess the impact of BR inhibition on anther and pollen development.

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana plants in soil under long-day conditions (16h light/8h dark) until bolting.

    • Prepare a treatment solution of 1 µM Brassinazole with 0.01% (v/v) Tween-20 as a surfactant. Prepare a mock solution with DMSO and Tween-20.

    • Once inflorescences appear, spray them every 2-3 days with either the mock or Brassinazole solution until runoff.

  • Phenotypic Analysis:

    • Observe overall flower morphology, paying close attention to stamen filament length and anther dehiscence in newly opened flowers.

    • Measure stamen filament length from at least 20 flowers per treatment group using a dissecting microscope with a calibrated eyepiece or image analysis software.

  • Pollen Viability Staining (Alexander's Stain):

    • Collect anthers from flowers at anthesis (stage 13) and place them on a microscope slide in a drop of Alexander's stain.

    • Gently crush the anthers to release pollen grains.

    • Incubate the slide at 50°C for 10-20 minutes.

    • Observe under a light microscope. Viable pollen grains will stain magenta/purple, while non-viable (aborted) pollen will stain blue/green.

    • Count viable and non-viable pollen to determine the viability percentage.

  • Anther Structure Analysis (Microscopy):

    • Collect floral buds at different developmental stages.

    • Fix the buds in FAA solution (Formalin:Acetic Acid:Alcohol).

    • Dehydrate through an ethanol series, embed in paraffin or resin (e.g., Technovit 7100), and prepare thin sections (5-8 µm) using a microtome.

    • Stain sections with Toluidine Blue O and observe under a light microscope to analyze the internal structure of the anther locules, tapetum development, and microspore formation.

Brassinosteroid Signaling Context

Brassinazole treatment phenocopies BR signaling mutants by depleting the ligand (active BRs) required to initiate the signaling cascade. In the absence of BRs, the GSK3-like kinase BIN2 is active and phosphorylates the key transcription factors BZR1 and BES1.[11][18][19] This phosphorylation leads to their retention in the cytoplasm and/or degradation, preventing them from entering the nucleus to regulate the expression of thousands of target genes, including those essential for reproductive development.[1][2][18][20]

cluster_brz Brassinazole Present (Low BR) cluster_nobrz Brassinazole Absent (High BR) BIN2_on BIN2 (Active Kinase) BZR1_P BZR1-P / BES1-P (Inactive) BIN2_on->BZR1_P Phosphorylates Cytoplasm_on Cytoplasmic Retention & Degradation BZR1_P->Cytoplasm_on Repression Repression of Reproductive Genes Cytoplasm_on->Repression BR Brassinosteroid BRI1 BRI1 (Receptor) BR->BRI1 Binds BIN2_off BIN2 (Inactive) BRI1->BIN2_off Inhibits BZR1 BZR1 / BES1 (Active) BIN2_off->BZR1 Dephosphorylation (via PP2A) Nucleus Nuclear Accumulation BZR1->Nucleus Activation Activation of Reproductive Genes Nucleus->Activation

Figure 3: Simplified logic of the brassinosteroid signaling pathway with and without Brassinazole.

References

Application Notes and Protocols for (2R,3S)-Brassinazole in Plant Developmental Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, making it an invaluable tool for studying the role of BRs in plant growth and development. By temporarily arresting BR-dependent processes, Brz can be effectively used to synchronize plant developmental stages, enabling more uniform experimental populations for physiological, molecular, and genetic studies.

These application notes provide detailed protocols for utilizing this compound to synchronize key developmental stages in plants, including seed germination, seedling development, and flowering.

Mechanism of Action

This compound specifically targets the biosynthesis of brassinosteroids.[1][2][3] It acts on the oxidative processes that convert 6-oxo-campestanol to teasterone, a critical step in the BR biosynthetic pathway.[1] This inhibition leads to a temporary brassinosteroid-deficient phenotype, characterized by altered growth and development, which can be reversed by the exogenous application of brassinolide (BL), the most active brassinosteroid.[1][2] This reversible inhibition is the key to its use in developmental synchronization.

Brassinosteroid_Signaling_Pathway cluster_inhibition Inhibition by Brassinazole Brassinazole This compound 6-oxo-campestanol 6-oxo-campestanol Brassinazole->6-oxo-campestanol Inhibits

Figure 1: Simplified Brassinosteroid signaling pathway and the point of inhibition by this compound.

Applications in Developmental Synchronization

The primary application of this compound for synchronization involves treating a population of plants to arrest their development at a specific stage. Once the desired level of synchronization is achieved, the inhibitor is removed, and development is rescued by the application of brassinolide, leading to a synchronized progression through the subsequent developmental stages.

Quantitative Data Summary

The optimal concentration of this compound and the duration of treatment are critical for successful synchronization and can vary depending on the plant species and the developmental stage being targeted.

ParameterPlant SpeciesDevelopmental StageBrassinazole (Brz) ConcentrationTreatment DurationRescue TreatmentObserved EffectReference(s)
Inhibition of Hypocotyl Elongation Arabidopsis thaliana (light-grown)Seedling0.5 - 5 µM7 - 14 days10 nM Brassinolide (BL)Dose-dependent dwarfism, rescued by BL.[2][2][3]
Induction of De-etiolation Arabidopsis thaliana (dark-grown)Seedling1 µM7 days10 nM Brassinolide (BL)Short hypocotyl and open cotyledons, mimicking light-grown plants.[2][2][4]
Inhibition of Seed Germination Arabidopsis thalianaGerminationHigher concentrations (e.g., > 2 µM)20 hours (dark)-Inhibition of germination.[5][5]
Inhibition of Xylem Development Lepidium sativum (cress)SeedlingNot specifiedNot specified-Inhibition of secondary xylem development.[6][6][7]
Acceleration of Flowering Wheat (Triticum aestivum)Vegetative to Generative TransitionNot specifiedNot specified-Accelerates the transition and heading stage.[8][9][8][9]
Inhibition of Growth Wolffia arrhizaVegetative Growth1 - 100 µM7 days24-epibrassinolide (epiBL)Growth inhibition, reversible with epiBL.[10][10]

Experimental Protocols

Protocol for Synchronization of Arabidopsis thaliana Seedling Development

This protocol is designed to synchronize a population of Arabidopsis thaliana seedlings at an early developmental stage.

Materials:

  • Arabidopsis thaliana seeds

  • This compound (Brz) stock solution (2 mM in DMSO)

  • Brassinolide (BL) stock solution (1 mM in DMSO)

  • Murashige and Skoog (MS) medium including vitamins and MES buffer

  • Sucrose

  • Bacto Agar

  • Sterile water

  • Ethanol (70% and 100%)

  • Tween-20 (0.05%)

  • Sterile petri dishes (9 cm and 12 cm)

  • Micropipettes and sterile tips

  • Growth chamber

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 ml microcentrifuge tube.

    • Add 1 ml of 70% ethanol with 0.05% Tween-20 and shake for 5 minutes.

    • Remove the ethanol solution and wash with 1 ml of 100% ethanol.

    • Carefully remove all ethanol and air-dry the seeds in a sterile hood.[5]

  • Plating and Stratification:

    • Prepare MS agar plates containing the desired concentration of Brz (e.g., 1 µM). Add Brz to the autoclaved media after it has cooled to 55-65°C.[11]

    • Sow the sterilized seeds on the Brz-containing plates.

    • Seal the plates and stratify at 4°C in the dark for 2-4 days to ensure uniform germination.[5]

  • Synchronization Treatment:

    • Transfer the plates to a growth chamber under desired light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

    • Allow the seedlings to grow for a predetermined period (e.g., 5-7 days). During this time, the Brz will inhibit normal development, causing most seedlings to arrest at a similar stage (e.g., short hypocotyl, unexpanded cotyledons).

  • Rescue and Synchronized Growth:

    • Prepare a sterile solution of Brassinolide (e.g., 10 nM) in liquid MS medium.

    • Carefully transfer the synchronized seedlings to new MS plates lacking Brz.

    • Alternatively, for liquid culture, transfer seedlings to liquid MS medium containing BL. For plate-based rescue, a sterile solution of BL can be carefully applied to the seedlings.

    • Return the plates to the growth chamber. The seedlings will now resume development in a synchronized manner.

  • Data Collection:

    • Monitor and measure relevant developmental parameters (e.g., hypocotyl length, cotyledon expansion, true leaf emergence) at regular intervals to confirm synchronization.

Seedling_Synchronization_Workflow Seed_Sterilization Seed_Sterilization Plating_on_Brz Plating_on_Brz Seed_Sterilization->Plating_on_Brz Sow seeds Stratification Stratification Plating_on_Brz->Stratification 4°C in dark Growth_in_Chamber Growth_in_Chamber Stratification->Growth_in_Chamber Transfer to light/dark cycle Arrested_Development Arrested_Development Growth_in_Chamber->Arrested_Development Brz inhibits BR biosynthesis Transfer_to_BL Transfer_to_BL Arrested_Development->Transfer_to_BL Rescue with Brassinolide Synchronized_Growth Synchronized_Growth Transfer_to_BL->Synchronized_Growth Development resumes Data_Collection Data_Collection Synchronized_Growth->Data_Collection Measure parameters

Figure 2: Experimental workflow for synchronizing Arabidopsis seedling development using Brassinazole.
Protocol for Synchronization of Flowering Time

This protocol aims to synchronize the transition from vegetative to reproductive growth.

Materials:

  • Plants of the desired species (e.g., wheat, Arabidopsis)

  • This compound (Brz) solution

  • Brassinolide (BL) solution

  • Spraying equipment

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Growth:

    • Grow a population of plants under standard conditions until they reach a late vegetative stage, prior to the floral transition.

  • Synchronization Treatment:

    • Prepare a solution of Brz at a concentration known to affect flowering in the target species. For wheat, Brz has been shown to accelerate the transition to the heading stage.[8][9]

    • Apply the Brz solution to the plants, for example, by foliar spray, ensuring even coverage.

    • Continue to monitor the plants. The Brz treatment may hold the plants in a specific pre-flowering state.

  • Rescue and Synchronized Flowering:

    • After a predetermined period, or when the control plants have started to flower, apply a solution of Brassinolide to the Brz-treated plants to rescue the inhibition and promote a synchronized floral transition.

    • Alternatively, if Brz accelerates flowering, the initial application serves as the synchronization trigger.

  • Data Collection:

    • Record flowering time metrics such as the number of days to first flower, number of open flowers, or the developmental stage of the inflorescence across the population to assess the degree of synchronization.

Flowering_Synchronization_Logic cluster_vegetative Vegetative Stage cluster_treatment Treatment cluster_reproductive Reproductive Stage Plant_Population Plant_Population Brz_Application Apply Brassinazole Plant_Population->Brz_Application Inhibits or accelerates floral transition BL_Application Apply Brassinolide Brz_Application->BL_Application Rescues inhibition Synchronized_Flowering Synchronized_Flowering Brz_Application->Synchronized_Flowering Directly triggers synchronization BL_Application->Synchronized_Flowering

Figure 3: Logical relationship for synchronizing flowering time with Brassinazole.

Considerations and Troubleshooting

  • Concentration Optimization: The effective concentration of Brz is species- and even ecotype-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Specificity: While Brz is a specific BR biosynthesis inhibitor, at very high concentrations, off-target effects may occur. Always include a rescue experiment with exogenous BL to confirm the specificity of the observed phenotype.[3]

  • Solvent Control: As Brz is typically dissolved in DMSO, always include a mock treatment with the same concentration of DMSO to control for any effects of the solvent.

  • Uniformity of Application: Ensure that the application of Brz and BL is as uniform as possible across the entire plant population to achieve the highest degree of synchronization.

  • Environmental Conditions: Plant growth and development are highly sensitive to environmental conditions. Maintain consistent light, temperature, and humidity throughout the experiment.

By following these protocols and considerations, researchers can effectively utilize this compound as a powerful tool to synchronize plant developmental stages, thereby enhancing the precision and reliability of their experimental outcomes.

References

Application Notes and Protocols for (2R,3S)-Brassinazole in Plant Growth Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2][3] Brassinosteroids are a class of steroid phytohormones essential for a wide range of developmental processes in plants, including cell elongation, cell division, vascular differentiation, and stress responses.[4][5][6] Brassinazole functions by targeting cytochrome P450 enzymes, such as DWF4, which are critical for BR biosynthesis.[4][7] By inhibiting the production of endogenous brassinosteroids, Brassinazole application induces a phenotype characteristic of BR-deficient mutants, making it an invaluable chemical tool for studying the physiological and molecular functions of brassinosteroids in plant growth and development.[2][3]

These application notes provide a comprehensive overview of the long-term effects of this compound on plant growth, detailed experimental protocols for its use, and a summary of its impact on various morphological and physiological parameters.

Long-Term Effects on Plant Growth

Prolonged exposure of plants to this compound results in a range of dose-dependent morphological and physiological changes that are indicative of brassinosteroid deficiency. These effects are consistently observed across different plant species, with the most extensive research conducted on the model organism Arabidopsis thaliana.

Key long-term effects include:

  • Dwarfism: Brassinazole treatment leads to a significant reduction in overall plant size, a phenotype often referred to as dwarfism.[2][3] This is primarily due to the inhibition of cell elongation.[2]

  • Reduced Hypocotyl and Root Elongation: One of the most prominent and quantifiable effects is the dose-dependent inhibition of hypocotyl and root elongation, both in light- and dark-grown seedlings.[8][9]

  • Altered Leaf Morphology: Leaves of Brassinazole-treated plants are often smaller, darker green, and may exhibit a downward curling or epinastic growth.[2][3]

  • De-etiolation in Darkness: When applied to dark-grown seedlings, Brassinazole can induce characteristics of light-grown plants, such as shorter hypocotyls, expanded cotyledons, and the development of true leaves.[8] This phenomenon is known as de-etiolation.

  • Delayed Development: The overall developmental timeline of the plant can be delayed, including flowering time and senescence.

  • Changes in Gene Expression: Long-term treatment with Brassinazole alters the expression of numerous genes, including those involved in cell wall modification, hormone signaling, and stress responses.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the growth of Arabidopsis thaliana seedlings. Data is compiled from multiple studies to provide a comparative overview.

ParameterSpeciesGrowth ConditionBrassinazole Concentration (µM)Observed Effect (% of Control)
Hypocotyl Length Arabidopsis thalianaDark-grown0.1~80%
0.5~50%
1.0~40%[2]
2.0<40%
Arabidopsis thalianaLight-grown1.0Significant reduction
Root Length Arabidopsis thalianaLight-grownDose-dependent inhibition[9]
Fresh Weight Arabidopsis thalianaLight-grownDose-dependent inhibition[9]
Dark-grownDose-dependent inhibition[9]
Cotyledon Length Arabidopsis thalianaLight-grownDose-dependent inhibition[9]
Dark-grownDose-dependent inhibition[9]

Experimental Protocols

Protocol 1: General Assay for Brassinazole Effects on Arabidopsis thaliana Seedling Growth

This protocol describes a standard method to assess the dose-dependent effects of Brassinazole on the early development of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Bacto Agar

  • This compound (Stock solution: 2 mM in DMSO)[10][11]

  • DMSO (Dimethyl sulfoxide)

  • Sterile petri dishes (9 cm or 12 cm square)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Shake for 10-15 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in a small amount of sterile water or 0.1% agar solution.

  • Media Preparation:

    • Prepare MS agar medium according to standard protocols (e.g., 0.5X MS salts, 1% sucrose, 0.8% agar).

    • Autoclave the medium and let it cool to 55-60°C.

    • In a sterile hood, add the appropriate volume of Brassinazole stock solution to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µM).[10][11] For the control plates, add an equivalent volume of DMSO.

    • Pour the medium into sterile petri dishes and allow it to solidify.

  • Seed Plating and Stratification:

    • Using a sterile pipette tip or toothpick, carefully place individual seeds on the surface of the MS agar plates containing different concentrations of Brassinazole.[10]

    • Seal the plates with parafilm.

    • For stratification (to break dormancy and synchronize germination), store the plates at 4°C in the dark for 2-4 days.[10]

  • Growth Conditions:

    • Transfer the plates to a growth chamber.

    • For light-grown experiments, place the plates vertically under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).[10]

    • For dark-grown (etiolated) experiments, wrap the plates in aluminum foil and place them in the growth chamber.[10]

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the seedlings from the plates.

    • Place them on a flat surface and photograph them with a scale.

    • Measure hypocotyl length, root length, and other morphological parameters using image analysis software such as ImageJ.

    • For fresh weight measurements, carefully blot the seedlings dry and weigh them on an analytical balance.

    • Perform statistical analysis to determine the significance of the observed differences between treatments.

Visualizations

Brassinosteroid Signaling Pathway and Brassinazole Inhibition

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_biosynthesis BR Biosynthesis Brassinosteroids Brassinosteroids BRI1 BRI1 Brassinosteroids->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1-P BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 BZR1_P->BZR1 Dephosphorylation BZR1_nuc BZR1 BZR1->BZR1_nuc Translocates Gene_Expression BR-responsive Gene Expression BZR1_nuc->Gene_Expression Regulates Growth_Development Growth_Development Gene_Expression->Growth_Development Leads to Precursors Precursors DWF4 DWF4 Precursors->DWF4 Active_BRs Active BRs DWF4->Active_BRs Active_BRs->Brassinosteroids Brassinazole Brassinazole Brassinazole->DWF4 Inhibits

Caption: Brassinosteroid signaling pathway and the inhibitory action of Brassinazole.

Experimental Workflow for Brassinazole Treatment

Experimental_Workflow Start Start Seed_Sterilization Seed Sterilization Start->Seed_Sterilization Media_Preparation Prepare MS Media with Brassinazole Concentrations Seed_Sterilization->Media_Preparation Seed_Plating Plate Seeds Media_Preparation->Seed_Plating Stratification Stratification (4°C, dark) Seed_Plating->Stratification Incubation Incubation in Growth Chamber Stratification->Incubation Data_Collection Data Collection (Imaging, Measurements) Incubation->Data_Collection Data_Analysis Data Analysis and Statistical Evaluation Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying Brassinazole effects.

References

Application Notes and Protocols for the Combined Use of (2R,3S)-Brassinazole with Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3S)-Brassinazole (BRZ) is a highly specific inhibitor of brassinosteroid (BR) biosynthesis. By blocking the production of endogenous BRs, BRZ serves as a powerful chemical tool for researchers to investigate the diverse roles of brassinosteroids in plant growth, development, and stress responses. The physiological effects of BRs are often modulated through complex crosstalk with other plant growth regulators (PGRs). Understanding these interactions is crucial for elucidating fundamental mechanisms of plant biology and for developing novel strategies in agriculture and biotechnology. These notes provide detailed protocols and summaries of the interactions between BRZ and other major plant hormones, including auxins, gibberellins, cytokinins, abscisic acid, and ethylene.

This compound and Gibberellins (GA)

Application Notes

The interaction between brassinosteroids and gibberellins is multifaceted, exhibiting synergistic, additive, or antagonistic effects depending on the physiological process, hormone concentrations, and plant species. Generally, both hormones promote cell elongation and seed germination.[1][2] In processes like hypocotyl elongation in Arabidopsis, BRs and GAs can act synergistically, especially at concentrations above 10⁻⁸ M.[2] However, in other contexts, such as root immunity in rice or middle cortex formation in Arabidopsis roots, they act antagonistically.[1][3][4][5]

The molecular basis for this crosstalk often involves the interaction between key transcription factors from each pathway: BZR1/BES1 from BR signaling and DELLA proteins, which are negative regulators of GA signaling.[1][6] Brassinazole, by inhibiting BR biosynthesis, is a critical tool for dissecting these interactions. Its application typically enhances phenotypes associated with GA deficiency or antagonizes GA-promoted processes where BRs are required. For instance, while BRs can partially rescue the growth of GA-insensitive mutants, GA treatment cannot restore the phenotype of BR-deficient mutants, suggesting BR signaling is essential for GA function in some shared responses.[1]

Quantitative Data Summary
Plant & Tissue TypeTreatmentObserved EffectReference
Arabidopsis thaliana (root)Brassinolide (BL, a BR)Promoted Middle Cortex (MC) formation (57% of plants)[4]
Arabidopsis thaliana (root)Paclobutrazol (PAC, a GA inhibitor)Promoted MC formation (52% of plants)[4]
Arabidopsis thaliana (root)This compound (BRZ)Suppressed MC formation[4][5]
Arabidopsis thaliana (root)Gibberellic Acid (GA₃)Suppressed MC formation[4][5]
Arabidopsis thaliana (root)ga1-3 mutant (GA deficient)Enhanced MC formation (52%)[4]
Arabidopsis thaliana (root)ga1-3 + BRZPartially suppressed MC formation (reduced to 41%)[4]
Arabidopsis thaliana (root)bzr1-1D (constitutively active BR signaling)Increased MC formation (41%)[4]
Arabidopsis thaliana (root)bzr1-1D / ga1-3 double mutantAdditive promotion of MC formation (65%)[4][5]
Cress (hypocotyl)1 µM BRZRetarded hypocotyl elongation to ~40% of control[7]
Cress (hypocotyl)1 µM BRZ + 10 nM BrassinolideNegated the effect of BRZ[7]
Cress (hypocotyl)1 µM BRZ + 1 µM GANo effect on BRZ-induced retardation[7]
Experimental Protocol: Arabidopsis Hypocotyl Elongation Assay

This protocol is adapted from methodologies used to study hormone interactions in Arabidopsis seedlings.[2][7]

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 15-minute incubation in 10% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in 0.1% (w/v) sterile agar and sow them on square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Hormone and Inhibitor Addition: Prepare stock solutions of this compound and GA₃ in DMSO. Add them to the autoclaved and cooled MS medium to the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM BRZ; 0 µM, 1 µM, 10 µM GA₃). Ensure the final DMSO concentration is below 0.1% in all plates, including controls.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber under a specific light regime (e.g., continuous white light or long-day conditions) at 22°C. To observe hypocotyl elongation clearly, plates are often wrapped in foil to keep them in darkness after an initial light exposure to induce germination.

  • Data Collection: After 5-7 days of growth, carefully remove the seedlings and place them on a flat surface. Use a high-resolution scanner or a digital camera with a scale to capture images.

  • Analysis: Measure the hypocotyl length from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ). Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.

Signaling Pathway Visualization

Caption: BR and GA signaling crosstalk via BZR1 and DELLA proteins.

This compound and Abscisic Acid (ABA)

Application Notes

Brassinosteroids and abscisic acid typically exhibit an antagonistic relationship in regulating key developmental processes such as seed germination, post-germinative growth, and root development.[8][9] ABA is a primary stress hormone that inhibits growth and promotes dormancy, whereas BRs generally promote growth. The application of BRs can render plants less sensitive to ABA-induced inhibition of root growth and can overcome ABA-mediated repression of seed germination.[8][9]

The molecular mechanism underlying this antagonism involves the BR signaling pathway actively suppressing ABA signaling components. The BR-activated transcription factor BZR1 can directly bind to the promoter of ABA INSENSITIVE 5 (ABI5), a major transcription factor in the ABA pathway, and suppress its expression.[8] Furthermore, the BR signaling repressor, a kinase known as BIN2, can phosphorylate and stabilize ABI5, thus positively regulating ABA responses.[9] When BR signaling is active, BIN2 is inhibited, leading to ABI5 degradation.

Using this compound, which blocks BR production, leads to phenotypes that are hypersensitive to ABA.[10][11] This makes BRZ a valuable tool for studying stress responses and the balance between growth and growth-inhibition pathways.

Quantitative Data Summary
Plant & Tissue TypeBackgroundTreatmentObserved EffectReference
Arabidopsis thaliana (root)Wild-TypeABAInhibits primary root growth[8]
Arabidopsis thaliana (root)bzr1-1D (enhanced BR signaling)ABALess sensitive to ABA-inhibited root growth[8]
Arabidopsis thaliana (seedling)BR biosynthetic mutantsABAHypersensitive to exogenous ABA[10]
Arabidopsis thaliana (seedling)BIN2-overexpressing plantsABAABA hypersensitivity during seed germination[9]
Experimental Protocol: Seed Germination Assay under ABA Stress

This protocol is designed to assess the antagonistic interaction between BR and ABA during seed germination.

  • Seed Sterilization and Plating: Follow steps 1 and 2 from the Arabidopsis Hypocotyl Elongation Assay protocol.

  • Hormone and Inhibitor Addition: Prepare stock solutions of this compound and ABA in DMSO (or ethanol for ABA, followed by evaporation). Add them to the MS medium to achieve final concentrations (e.g., 0 µM, 1 µM BRZ; 0 µM, 0.5 µM, 1 µM ABA). Maintain a consistent, low solvent concentration across all plates.

  • Stratification: Store plates at 4°C in the dark for 3 days.

  • Incubation: Transfer plates to a growth chamber at 22°C under long-day conditions (16h light / 8h dark).

  • Data Collection and Analysis: Score germination rates daily for 5-7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat. For post-germinative growth, score the percentage of seedlings that have developed green, expanded cotyledons at a specific time point (e.g., day 5). Calculate the germination percentage for each treatment and perform statistical analysis.

Signaling Pathway Visualization

BR_ABA_Crosstalk BRZ This compound BR_Signal BR Signaling BRZ->BR_Signal Inhibits BIN2 BIN2 BR_Signal->BIN2 BZR1 BZR1 (Active) BIN2->BZR1 Inhibits Dephosphorylation ABI5 ABI5 BIN2->ABI5 Phosphorylates & Stabilizes BZR1->ABI5 Suppresses Expression Seed_Germination Seed Germination & Growth BZR1->Seed_Germination ABA ABA ABA->BIN2 Stimulates Activity Growth_Inhibition Growth Inhibition & Dormancy ABI5->Growth_Inhibition

Caption: Antagonistic crosstalk between BR and ABA signaling pathways.

This compound and Ethylene

Application Notes

The interaction between brassinosteroids and ethylene is highly context-dependent, influencing processes like apical hook formation, root growth, fruit ripening, and stress responses.[12] BRs can modulate ethylene biosynthesis and signaling. At physiological levels, BRs may repress ethylene biosynthesis, while at high concentrations, they can induce it by increasing the stability of ACC synthase (ACS), a key enzyme in ethylene production.[12][13]

In apical hook development of etiolated seedlings, BRs and ethylene act synergistically. BR signaling is required for the ethylene-induced exaggeration of the apical hook, and this involves the stabilization of key transcription factors like EIN3 and PIFs.[14][15] Conversely, in fruit ripening, BRs can act as suppressors of ethylene biosynthesis, thereby delaying ripening in some climacteric fruits.[16]

Treatment with this compound can clarify ethylene's dependence on a functional BR pathway. For example, applying BRZ can reduce the exaggerated apical hook curvature induced by the ethylene precursor ACC, demonstrating the necessity of BR biosynthesis for this ethylene response.[12]

Quantitative Data Summary
Plant & Tissue TypeTreatmentObserved EffectReference
Pear (fruit)3 µM Epibrassinolide (EBR)Suppressed ethylene production and delayed ripening[16]
Pear (fruit)This compound (BRZ)Promoted ethylene production and accelerated ripening[16]
Tomato (seedling)0.01-5 µM Brassinolide (BL)Increased ACC content and ethylene emission[13]
Arabidopsis (seedling)BRZ or propiconazole (BR inhibitors)Caused a marked decline in SAUR17 transcript levels (a gene involved in hook formation)[14]
Arabidopsis (seedling)BR treatmentIncreased EIN3 protein steady-state levels[14]
Arabidopsis (seedling)BRZ treatmentDecreased EIN3 protein steady-state levels[14]
Experimental Protocol: Apical Hook Curvature Assay

This protocol is used to measure the interaction between BR and ethylene in etiolated seedlings.

  • Seed Sterilization and Plating: Follow steps 1 and 2 from the Arabidopsis Hypocotyl Elongation Assay protocol.

  • Hormone and Inhibitor Addition: Add this compound and the ethylene precursor ACC (1-aminocyclopropane-1-carboxylic acid) to the growth medium from sterile stock solutions to the desired final concentrations (e.g., 0 µM, 1 µM BRZ; 0 µM, 10 µM ACC).

  • Stratification and Incubation: Stratify plates at 4°C for 3 days. Expose to light for 4-6 hours to induce germination, then wrap the plates completely in two layers of aluminum foil and place them in a vertical position in a growth chamber at 22°C for 3 days.

  • Data Collection: Carefully remove the seedlings and lay them flat. Capture high-resolution images.

  • Analysis: Using image analysis software (e.g., ImageJ), measure the angle of the apical hook. The angle is typically defined as the angle between the two tangents at the apex and the shank of the hook. A fully closed hook is 0°, and a straight seedling is 180°. Perform statistical analysis to compare treatments.

Signaling Pathway Visualization

BR_ET_Crosstalk BRZ This compound BR_Signal BR Signaling (via BZR1) BRZ->BR_Signal Inhibits EIN3 EIN3 / EIL1 BR_Signal->EIN3 Stabilizes Protein EBF1_2 EBF1/2 (F-box proteins) BR_Signal->EBF1_2 Represses Transcription Ethylene Ethylene Ethylene->EIN3 Stabilizes Apical_Hook Apical Hook Formation EIN3->Apical_Hook EBF1_2->EIN3 Promotes Degradation

Caption: BR signaling enhances ethylene responses by destabilizing EBF1/2.

This compound and Auxin

Application Notes

Brassinosteroids and auxin exhibit a strong synergistic and interdependent relationship in promoting cell elongation and division, particularly in hypocotyls, roots, and vascular development.[17][18] The response to one hormone often requires a functional signaling pathway for the other.[17] For example, BRs can promote lateral root formation, a process primarily mediated by auxin, by increasing acropetal auxin transport in the root.[18][19]

The molecular crosstalk involves BRs regulating the expression of auxin-related genes, and transcription factors from both pathways (e.g., BZR1 and ARFs) co-regulating a common set of target genes.[17][20] Because of this strong synergy, applying this compound to inhibit BR biosynthesis typically antagonizes auxin-induced growth responses. For instance, the promotion of lateral root formation by auxin can be suppressed by BRZ, highlighting the requirement of endogenous BRs for this auxin-mediated process.

Quantitative Data Summary
Plant & Tissue TypeTreatmentObserved EffectReference
Arabidopsis thaliana (root)Brassinolide (BL)Promotes lateral root formation[18][19]
Arabidopsis thaliana (root)BL + NPA (auxin transport inhibitor)Suppresses BL-induced lateral root formation[18][19]
Arabidopsis thaliana (root)BLPromotes expression of auxin-inducible reporter DR5::GUS[18][19]
Arabidopsis thaliana (hypocotyl)Auxin + BRsSynergistic promotion of hypocotyl elongation[17]
Experimental Protocol: Lateral Root Formation Assay

This protocol is used to quantify the interaction between BR and auxin in root development.

  • Seed Sterilization and Plating: Follow steps 1 and 2 from the Arabidopsis Hypocotyl Elongation Assay protocol. Sow seeds on vertically oriented plates.

  • Hormone and Inhibitor Addition: Add this compound and an auxin (e.g., IAA or NAA) to the MS medium from stock solutions to the desired final concentrations (e.g., 0 µM, 0.5 µM BRZ; 0 nM, 10 nM, 100 nM NAA).

  • Stratification and Incubation: Stratify plates at 4°C for 3 days, then transfer to a growth chamber and grow vertically under long-day conditions at 22°C.

  • Data Collection: After 7-10 days of growth, scan the plates with a high-resolution flatbed scanner.

  • Analysis: Measure the length of the primary root. Count the number of emerged lateral roots and lateral root primordia along the primary root. Calculate the lateral root density (number of lateral roots per cm of primary root). Perform statistical analysis to compare treatments.

Signaling Pathway Visualization

BR_Auxin_Crosstalk BRZ This compound BR Brassinosteroids BRZ->BR Inhibits Biosynthesis BZR1 BZR1 BR->BZR1 Activates Auxin_Transport Auxin Transport (e.g., PIN proteins) BR->Auxin_Transport Promotes Acropetal Transport in Roots Auxin Auxin ARF ARFs Auxin->ARF Activates Shared_Targets Shared Target Genes (e.g., for cell wall expansion) BZR1->Shared_Targets ARF->Shared_Targets Lateral_Roots Lateral Root Development Auxin_Transport->Lateral_Roots Shared_Targets->Lateral_Roots

Caption: Synergistic interaction between BR and Auxin signaling.

This compound and Cytokinins (CK)

Application Notes

The interaction between brassinosteroids and cytokinins is essential for regulating cell division and differentiation, particularly in processes like ovule and seed development.[21][22] In Arabidopsis, simultaneously enhancing BR and cytokinin signaling leads to a greater number of ovules and seeds per silique than enhancing either pathway alone, indicating a synergistic relationship in reproductive development.[21]

This synergy is mediated at the molecular level through the direct physical interaction of the BR-responsive transcription factor BZR1 and the cytokinin-responsive transcription factor ARR1 (ARABIDOPSIS RESPONSE REGULATOR1).[21] This interaction enhances the ability of ARR1 to bind to and activate downstream target genes responsible for ovule initiation. In other contexts, such as hypocotyl elongation, cytokinins can have an inhibitory effect that is partially recovered by BRs, suggesting independent or sequential modes of action.[23]

Using this compound can help determine the extent to which cytokinin-mediated processes rely on endogenous BRs. For example, in BR-deficient mutants, enhanced cytokinin signaling can only partially rescue the reduced seed number phenotype, suggesting BRs act through both CK-dependent and CK-independent pathways.[21]

Quantitative Data Summary
Plant & Tissue TypeBackgroundObserved EffectReference
Arabidopsis thaliana (ovule)Enhanced BR signaling (bzr1-1D)Increased ovule and seed number[21]
Arabidopsis thaliana (ovule)Enhanced CK signaling (ckx3 ckx5)Increased ovule and seed number[21]
Arabidopsis thaliana (ovule)bzr1-1D ckx3 ckx5 triple mutantAdditively increased ovule and seed number more than single or double mutants[21][22]
Arabidopsis thaliana (hypocotyl)Wild-Type + BAP (a cytokinin)Inhibited hypocotyl growth[23]
Arabidopsis thaliana (hypocotyl)Wild-Type + BAP + BrassinolideSlightly recovered hypocotyl growth from BAP inhibition[23]
Experimental Protocol: Ovule Number Quantification

This protocol is for assessing the genetic and pharmacological interaction between BR and CK pathways on reproductive development.

  • Plant Growth: Grow Arabidopsis plants (wild-type and relevant mutants) under standard long-day conditions (16h light / 8h dark) at 22°C.

  • Chemical Treatment (Optional): For pharmacological studies, prepare aqueous solutions of this compound and a cytokinin (e.g., 6-Benzylaminopurine, BAP) with 0.01% Tween-20. Spray the solutions onto inflorescences every two days starting from the emergence of the first flower bud.

  • Sample Collection: Collect pistils from flowers at developmental stage 12 (just before anthesis).

  • Tissue Clearing: Fix the pistils in a solution of ethanol and acetic acid (3:1, v/v) overnight. Rehydrate the pistils through an ethanol series (70%, 50%, 30%; 1 hour each). Clear the pistils by mounting them on a microscope slide in a drop of clearing solution (glycerol:water, 1:1, v/v).

  • Microscopy and Quantification: Observe the cleared pistils using a microscope equipped with Differential Interference Contrast (DIC) optics. Count the number of ovules within each pistil.

  • Analysis: Collect data from at least 20 pistils per genotype/treatment. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.

Signaling Pathway Visualization

BR_CK_Crosstalk BRZ This compound BR_Signal BR Signaling BRZ->BR_Signal Inhibits BZR1 BZR1 BR_Signal->BZR1 Activates CK_Signal Cytokinin Signaling ARR1 ARR1 CK_Signal->ARR1 Activates BZR1->ARR1 Direct Protein Interaction Target_Genes Target Genes (e.g., for ovule initiation) BZR1->Target_Genes Enhances ARR1 Binding & Activation ARR1->Target_Genes Ovule_Dev Ovule & Seed Development Target_Genes->Ovule_Dev

Caption: Synergistic interaction of BZR1 and ARR1 promotes ovule development.

References

Field Application of (2R,3S)-Brassinazole for Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, targeting the DWF4 enzyme, a cytochrome P450 monooxygenase.[1][2] By blocking the production of endogenous brassinosteroids, Brassinazole application induces phenotypes characteristic of BR-deficient mutants, providing a powerful chemical tool to study the role of brassinosteroids in plant growth, development, and stress responses. In agricultural research, Brassinazole is utilized to investigate pathways for developing crops with desirable traits such as reduced stature to prevent lodging, altered fruit ripening processes, and enhanced stress tolerance. These notes provide detailed protocols for the field application of this compound, enabling researchers to explore its potential in a controlled and scientifically rigorous manner.

Mechanism of Action

Brassinosteroids are a class of plant hormones essential for a wide range of physiological processes, including cell elongation, division, and differentiation. The brassinosteroid signaling pathway is initiated by the perception of BRs by the cell surface receptor kinase BRI1. This leads to a signaling cascade that ultimately regulates the activity of transcription factors like BZR1, which control the expression of BR-responsive genes.[3][4] this compound acts by inhibiting a key step in the biosynthesis of brassinosteroids, thus down-regulating this entire signaling pathway. This inhibition results in observable phenotypic changes, such as dwarfism, reduced cell elongation, and altered leaf morphology.[5]

Data Presentation: Quantitative Effects of Brassinazole Application

The following tables summarize the quantitative data from various studies on the application of this compound and its effects. It is important to note that much of the existing research has been conducted under laboratory or greenhouse conditions, and field application data is limited.

Crop/PlantApplication ConcentrationObserved EffectsReference
Arabidopsis thaliana0.5 µM - 5 µMDose-dependent dwarfism, short hypocotyls. Effects rescued by 10 nM brassinolide.[5]
Cress (Lepidium sativum)1 µM and higherHypocotyl length reduced to ~40% of control.[5]
Pear (Pyrus ussuriensis)3 µM (post-harvest fruit treatment)Promoted ethylene production and accelerated fruit ripening.[6]
Cucumber (Cucumis sativus)Not specified in µM for fieldInhibited fruit set and subsequent fruit growth in parthenocarpic cultivar.[1][7]
Cotton (Gossypium hirsutum)Not specified in µM for fieldInhibited fiber growth.[1][7]
Barley (Hordeum vulgare)Dose-dependentInhibition of growth in both aboveground and belowground organs.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Tween® 20 or similar surfactant

  • Sterile deionized water

  • Sterile containers and pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution. For example, to make a 10 mM stock solution, dissolve 3.28 mg of Brassinazole (MW: 327.81 g/mol ) in 1 mL of DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation for Foliar Spray (e.g., 10 µM):

    • From the 10 mM stock solution, take 1 mL and add it to a final volume of 1 L of deionized water. This will result in a 10 µM working solution.

    • Add a surfactant such as Tween® 20 to the final working solution at a concentration of 0.01-0.05% (v/v) to ensure proper adhesion and coverage on the plant foliage.

    • Prepare the working solution fresh on the day of application.

Protocol 2: Field Trial for Assessing the Effect of Brassinazole on Lodging Resistance in Cereals (e.g., Wheat, Barley)

Objective: To determine the effect of this compound application on plant height, stem strength, and lodging resistance in a field setting.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Treatments:

    • T1: Control (water + surfactant)

    • T2: this compound - Low concentration (e.g., 1 µM)

    • T3: this compound - Medium concentration (e.g., 5 µM)

    • T4: this compound - High concentration (e.g., 10 µM)

  • Plot Size: Minimum of 1.5m x 5m per plot.

Procedure:

  • Planting and Crop Management: Sow the selected cereal variety at the recommended seeding rate for the region. Follow standard agronomic practices for fertilization, irrigation, and pest control.

  • Application Timing: Apply the Brassinazole working solutions as a foliar spray at the stem elongation stage (e.g., Zadoks growth stage 31-32).

  • Application Method: Use a calibrated backpack sprayer to ensure uniform coverage. Spray until the foliage is thoroughly wet but before runoff occurs.

  • Data Collection:

    • Plant Height: Measure the height of 10 randomly selected plants per plot from the soil surface to the tip of the spike at maturity.

    • Stem Diameter: Measure the diameter of the second internode from the base of the stem for 10 plants per plot.

    • Lodging Assessment: Visually assess lodging percentage per plot at physiological maturity using a 0-100% scale.

    • Yield and Yield Components: Harvest the central rows of each plot to determine grain yield, thousand-grain weight, and other relevant yield components.

Protocol 3: Investigating the Role of Brassinazole in Fruit Ripening

Objective: To evaluate the effect of this compound on the ripening process of climacteric fruits.

Experimental Design:

  • Design: Completely Randomized Design (CRD) for post-harvest trials.

  • Treatments:

    • T1: Control (no treatment)

    • T2: this compound solution (e.g., 3 µM)

  • Sample Size: A minimum of 20 fruits per treatment.

Procedure:

  • Fruit Harvesting: Harvest fruits at a commercially mature but unripe stage.

  • Treatment Application: Dip the fruits in the Brassinazole solution for a specified duration (e.g., 5 minutes) or apply as a spray. Allow the fruits to air dry.

  • Storage: Store the treated and control fruits under controlled temperature and humidity conditions that are optimal for ripening.

  • Data Collection:

    • Ethylene Production: Measure ethylene production at regular intervals using a gas chromatograph.

    • Firmness: Assess fruit firmness using a penetrometer.

    • Color Change: Quantify color change using a chromameter or visual rating scales.

    • Total Soluble Solids (TSS) and Titratable Acidity (TA): Analyze juice extracts for TSS (using a refractometer) and TA (by titration).

Visualizations

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition BR Brassinosteroid BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates PP2A PP2A (Phosphatase) BRI1->PP2A Activates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates BZR1 BZR1 (Active) BZR1_P->BZR1 PP2A->BZR1_P Dephosphorylates Gene BR-responsive Genes BZR1->Gene Regulates Transcription Brassinazole This compound Biosynthesis BR Biosynthesis Brassinazole->Biosynthesis Inhibits Biosynthesis->BR Field_Trial_Workflow A Experimental Design (RCBD, Treatments, Plot Layout) B Field Preparation & Sowing A->B D Foliar Application at Target Growth Stage B->D C Preparation of Brassinazole Solutions C->D E Data Collection (Height, Lodging, etc.) D->E F Harvest & Yield Analysis E->F G Statistical Analysis & Interpretation F->G Logical_Relationships Brz This compound Application BR_Synth Inhibition of BR Biosynthesis Brz->BR_Synth Endo_BR Reduced Endogenous Brassinosteroid Levels BR_Synth->Endo_BR Pheno Phenotypic Changes Endo_BR->Pheno Dwarf Reduced Plant Height (Potential Lodging Resistance) Pheno->Dwarf Ripen Altered Fruit Ripening (Acceleration/Deceleration) Pheno->Ripen Stress Modified Stress Response Pheno->Stress

References

Troubleshooting & Optimization

Determining the optimal concentration of (2R,3S)-Brassinazole for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of (2R,3S)-Brassinazole for their experiments.

Troubleshooting and FAQs

This section addresses common issues that may arise during the use of this compound.

Question Answer
1. What is the recommended starting concentration for this compound? A common starting point for inducing a brassinosteroid-deficient phenotype in plants like Arabidopsis thaliana is between 0.1 µM and 2 µM.[1] Many studies have successfully used a concentration of approximately 1 µM.[2][3] However, the optimal concentration can vary depending on the plant species, experimental system, and the specific biological question being addressed. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.
2. My brassinazole treatment shows no effect. What are the possible causes? There are several potential reasons for a lack of effect: - Suboptimal Concentration: The concentration used may be too low to elicit a response. A dose-response experiment is crucial to determine the effective concentration for your system. - Degradation of Brassinazole: Improper storage of the stock solution can lead to degradation. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2][4][5] The powder form is stable for up to 3 years at -20°C.[2][6] - Insolubility: Brassinazole has low solubility in aqueous solutions.[7] Ensure that the compound is fully dissolved in the final medium. It is recommended to first dissolve it in a solvent like DMSO and then dilute it to the final concentration in the aqueous buffer or medium.[7] The final DMSO concentration in cell or plant culture media should typically not exceed 0.1% to avoid solvent-induced artifacts.[6] - Experimental System Insensitivity: The specific plant species or cell line might be less sensitive to brassinosteroid inhibition.
3. I'm observing unexpected or off-target effects. What should I do? While brassinazole is a specific inhibitor of brassinosteroid biosynthesis, high concentrations may lead to off-target effects.[8] If you observe unexpected phenotypes, consider the following: - Reduce Concentration: Lower the concentration of brassinazole to the minimum effective dose determined from your dose-response curve. - Perform Rescue Experiments: To confirm that the observed phenotype is due to brassinosteroid deficiency, a rescue experiment can be performed. Co-application of brassinolide (the active brassinosteroid) should reverse the effects of brassinazole.[3][6] A typical concentration for brassinolide rescue is around 10 nM.[3][6] - Use a Negative Control: Always include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve brassinazole) to account for any effects of the solvent.
4. How should I prepare and store brassinazole stock solutions? Brassinazole is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[7] - Stock Solution Preparation: A common practice is to prepare a high-concentration stock solution in DMSO, for example, 2 mM.[1] - Storage: Store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][4] For short-term storage (up to one month), -20°C is also acceptable.[2][4][5] The solid powder should be stored at -20°C.[6][7]
5. What is the IC50 of this compound? The IC50 (half-maximal inhibitory concentration) of brassinazole for brassinosteroid biosynthesis is approximately 1 µM in cell-free assays.[2] In whole-plant assays, such as the hypocotyl elongation assay in cress, the IC50 has been reported to be less than 1 µM.[9] However, the effective concentration leading to a 50% reduction in a biological response can vary between different experimental systems.

Experimental Protocols

Determining Optimal Concentration Using a Dose-Response Curve

This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting a specific biological response, such as hypocotyl elongation in Arabidopsis thaliana.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Plant growth medium (e.g., Murashige and Skoog (MS) medium)

  • Sterile petri dishes

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana)

  • Growth chamber with controlled light and temperature conditions

  • Microscope or scanner for imaging

  • Image analysis software (e.g., ImageJ)

2. Stock Solution Preparation:

  • Prepare a 2 mM stock solution of this compound in DMSO.[1]

  • Store the stock solution in small aliquots at -80°C.[2][4]

3. Experimental Setup:

  • Prepare the plant growth medium according to the standard protocol. After autoclaving and cooling to approximately 55-65°C, add the brassinazole stock solution to achieve a range of final concentrations.[1] A suggested concentration range to test is 0 µM (vehicle control), 0.1 µM, 0.2 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM.[1][3]

  • Ensure the final DMSO concentration is consistent across all treatments, including the control (e.g., 0.05%).

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Sterilize the seeds according to a standard protocol.

  • Sow the sterilized seeds on the surface of the prepared plates.

  • Seal the plates and place them in a growth chamber under the desired experimental conditions (e.g., for hypocotyl elongation assays in Arabidopsis, plates are often placed vertically).

4. Data Collection and Analysis:

  • After a set period of growth (e.g., 5-7 days for Arabidopsis hypocotyls), capture images of the seedlings.

  • Use image analysis software to measure the desired parameter (e.g., hypocotyl length).

  • Calculate the average and standard deviation for each concentration.

  • Plot the measured response as a function of the brassinazole concentration.

  • Determine the optimal concentration that gives a consistent and significant inhibitory effect. This can be the concentration that results in a maximal response or the IC50 value calculated from the dose-response curve.

Signaling Pathways and Workflows

Brassinosteroid Signaling Pathway

The following diagram illustrates the brassinosteroid (BR) signaling pathway and the point of inhibition by Brassinazole. In the absence of BRs, the kinase BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, leading to their inactivation. When BRs bind to the receptor BRI1, a signaling cascade is initiated that leads to the inactivation of BIN2, allowing dephosphorylated BZR1 and BES1 to enter the nucleus and regulate gene expression.[10][11][12][13] Brassinazole inhibits a key step in the biosynthesis of brassinosteroids, thus preventing the activation of this pathway.[8][14]

Brassinosteroid_Signaling_Pathway Brassinosteroid Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BIN2_active Active BIN2 BAK1->BIN2_active Inactivates BZR1_P Phosphorylated BZR1/BES1 (Inactive) BIN2_active->BZR1_P Phosphorylates BIN2_inactive Inactive BIN2 BZR1 Dephosphorylated BZR1/BES1 (Active) BIN2_inactive->BZR1 No Phosphorylation Gene_expression Target Gene Expression BZR1->Gene_expression Regulates Brassinazole This compound BR_Biosynthesis BR Biosynthesis Brassinazole->BR_Biosynthesis Inhibits BR_Biosynthesis->BR

Caption: Brassinosteroid signaling and Brassinazole inhibition.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines the logical workflow for conducting a dose-response experiment to determine the optimal concentration of this compound.

Dose_Response_Workflow Workflow: Determining Optimal Brassinazole Concentration A Prepare Brassinazole Stock Solution (in DMSO) B Prepare Growth Media with a Range of Brassinazole Concentrations A->B C Sow Sterilized Seeds on Media Plates B->C D Incubate under Controlled Conditions C->D E Image Seedlings and Measure Response Variable (e.g., Hypocotyl Length) D->E F Plot Dose-Response Curve E->F G Determine Optimal Inhibitory Concentration F->G H Perform Rescue Experiment (Optional but Recommended) G->H

Caption: Dose-response experimental workflow.

References

Off-target effects of (2R,3S)-Brassinazole in plant studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3S)-Brassinazole (BRZ). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using BRZ in plant studies, with a focus on understanding and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2][3] It is a triazole derivative that targets cytochrome P450 monooxygenases involved in the BR biosynthetic pathway.[1][4] Specifically, it has been shown to inhibit the C-22 hydroxylation and C-23 oxidation steps, for example, by blocking the function of enzymes like DWF4 and CPD.[1] This inhibition leads to a deficiency in endogenous brassinosteroids, resulting in phenotypes characteristic of BR-deficient mutants, such as dwarfism and altered leaf morphology.[1][2][3]

Q2: What are the expected phenotypic outcomes of Brassinazole treatment?

A2: Treatment with Brassinazole typically induces phenotypes that mimic those of brassinosteroid-deficient mutants.[1][5] In light-grown plants, this includes dwarfism, dark-green and downward-curling leaves, and delayed flowering.[1][5] In dark-grown (etiolated) seedlings, BRZ treatment causes a de-etiolated phenotype, characterized by a short hypocotyl and open cotyledons.[1] These phenotypic changes can be rescued by the co-application of exogenous brassinolide (BL), the most active brassinosteroid.[1][2]

Q3: Are there more specific alternatives to this compound?

A3: Yes, a derivative of brassinazole, Brz2001, has been reported to be a more specific inhibitor of BR biosynthesis with potentially fewer off-target effects compared to the original brassinazole. However, the availability and extent of characterization of Brz2001 may be more limited.

Q4: How can I be sure the effects I'm observing are due to BR deficiency and not off-target effects?

A4: A key experimental control is the "rescue" experiment. If the phenotype induced by Brassinazole can be reversed or alleviated by the co-application of brassinolide, it strongly suggests the observed effect is due to the inhibition of the BR biosynthesis pathway.[1][2] Additionally, comparing the phenotype of BRZ-treated wild-type plants with that of known BR biosynthesis or signaling mutants can provide further evidence.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No observable phenotype after BRZ treatment. 1. Incorrect BRZ concentration. 2. Ineffective delivery of BRZ. 3. Insufficient treatment duration. 4. Plant species or genotype is insensitive.1. Perform a dose-response curve to determine the optimal concentration for your plant species/genotype. 2. Ensure proper dissolution of BRZ in the growth medium or application solution. 3. Extend the treatment period and observe plants at different developmental stages. 4. Consult literature for effective concentrations in your specific plant system.
Severe and unexpected growth defects not typical of BR-deficient mutants. 1. BRZ concentration is too high, leading to off-target effects. 2. Crosstalk with other hormone pathways is causing synergistic or antagonistic effects.1. Lower the BRZ concentration. 2. Investigate the potential for hormonal crosstalk, particularly with gibberellins and auxins. Consider analyzing the expression of genes in these pathways.
BRZ-induced phenotype is only partially rescued by brassinolide application. 1. Incomplete uptake or transport of the rescue agent (brassinolide). 2. Possible non-specific effects of BRZ at the concentration used.[1] 3. The observed phenotype is a result of a combination of BR deficiency and indirect effects on other pathways.1. Optimize the concentration and application method of brassinolide. 2. Reduce the concentration of BRZ to the minimum effective dose. 3. Analyze markers for other hormone pathways (e.g., auxin, GA, ABA) to assess crosstalk.
Variability in results between experiments. 1. Inconsistent growth conditions (light, temperature). 2. Age or developmental stage of the plants at the time of treatment. 3. Inconsistent preparation of BRZ stock solutions.1. Strictly control all environmental parameters. 2. Standardize the developmental stage at which plants are treated. 3. Prepare fresh stock solutions of BRZ and ensure complete solubilization.

Quantitative Data on Brassinazole Effects

While direct quantitative data on off-target binding of Brassinazole is limited, transcriptomic and proteomic studies provide insights into its broader physiological impact. The following table summarizes representative changes in gene expression in response to altered brassinosteroid levels, which can be induced by Brassinazole treatment.

Table 1: Representative Gene Expression Changes in Response to Brassinosteroid Deficiency

Gene Category Representative Genes Observed Change in BR-deficient background Potential Implication for BRZ Treatment
BR Biosynthesis (Feedback Regulation) DWF4, CPD, BR6ox2UpregulatedInhibition of the pathway leads to a feedback response to increase the expression of biosynthetic genes.
Auxin-related IAA5, IAA19Downregulated[6]BRZ treatment can lead to a reduction in the expression of certain auxin-responsive genes, indicating crosstalk.
Gibberellin-related GA20ox, GA3oxDownregulatedInhibition of BR signaling can impact GA metabolism, contributing to the dwarf phenotype.
Stress Response Various stress-responsive genesUpregulatedBR-deficient plants can exhibit altered stress responses, a potential indirect effect of BRZ.
Cell Wall Modification Xyloglucan endotransglucosylases/hydrolases (XTHs)DownregulatedReduced expression of cell wall-modifying enzymes can contribute to the inhibition of cell elongation.

Note: The direction and magnitude of change can vary depending on the specific gene, tissue, developmental stage, and experimental conditions.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Hypocotyl Elongation Assay for Brassinazole Sensitivity

This protocol is adapted from established methods to assess the effect of Brassinazole on seedling development in the dark.

  • Seed Sterilization:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a solution of 10% bleach and 0.1% Triton X-100.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agarose.

  • Plating and Stratification:

    • Prepare Murashige and Skoog (MS) growth medium containing the desired concentrations of Brassinazole (a typical range is 0.1 to 5 µM). Ensure the BRZ stock (usually in DMSO) is thoroughly mixed into the cooled autoclaved media. Include a DMSO-only control.

    • Dispense the medium into sterile petri plates.

    • Sow the sterilized seeds onto the plates.

    • Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions:

    • After stratification, expose the plates to light for several hours to induce germination.

    • Wrap the plates in aluminum foil to ensure complete darkness.

    • Place the plates vertically in a growth chamber at a constant temperature (e.g., 22°C) for 5-7 days.

  • Data Acquisition and Analysis:

    • After the incubation period, carefully remove the seedlings from the agar surface and lay them flat on a clear surface.

    • Use a scanner or a camera with a ruler to capture images of the seedlings.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

    • Perform statistical analysis to compare hypocotyl lengths between control and BRZ-treated seedlings.

Visualizations

Brassinosteroid Signaling Pathway and the Action of Brassinazole

Brassinosteroid_Signaling cluster_biosynthesis Brassinosteroid Biosynthesis cluster_signaling Signal Transduction Campesterol Campesterol Intermediates Early Intermediates Campesterol->Intermediates Cathasterone Cathasterone Intermediates->Cathasterone DWF4 (CYP90B1) Teasterone Teasterone Cathasterone->Teasterone CPD (CYP90A1) Active_BRs Active Brassinosteroids (e.g., Brassinolide) Teasterone->Active_BRs ... Brassinazole This compound Brassinazole->Cathasterone Inhibits BRI1 BRI1/BAK1 Receptor Complex Active_BRs_ext->BRI1 Binds BIN2_active BIN2 (Active) BRI1->BIN2_active Inhibits BZR1_BES1_phospho BZR1/BES1-P (Inactive) BIN2_active->BZR1_BES1_phospho Phosphorylates BZR1_BES1_dephospho BZR1/BES1 (Active) BZR1_BES1_phospho->BZR1_BES1_dephospho Dephosphorylation (PP2A) Gene_Expression BR-responsive Gene Expression BZR1_BES1_dephospho->Gene_Expression Regulates

Caption: Brassinazole inhibits key enzymes in the BR biosynthesis pathway, leading to a decrease in active brassinosteroids and subsequent changes in gene expression.

Experimental Workflow for Investigating Brassinazole Effects

Brassinazole_Workflow start Start: Hypothesis on BR function prep Prepare BRZ stock and treatment media (with controls: mock, +/- BL rescue) start->prep treat Treat wild-type plants with Brassinazole prep->treat observe Observe and quantify phenotypes (e.g., hypocotyl length, leaf morphology) treat->observe rescue Perform rescue experiment with exogenous Brassinolide observe->rescue compare Compare with BR-deficient mutants observe->compare analyze Molecular analysis (qRT-PCR, RNA-seq) for target and off-target gene expression rescue->analyze compare->analyze conclusion Draw conclusions on BR-specific vs. potential off-target effects analyze->conclusion

Caption: A logical workflow for designing experiments to study the effects of Brassinazole, including essential controls for interpreting results.

Crosstalk between Brassinosteroid and Other Hormone Pathways

Hormone_Crosstalk BR Brassinosteroid Pathway GA Gibberellin Pathway BR->GA BZR1 inhibits DELLA Auxin Auxin Pathway BR->Auxin BIN2 phosphorylates ARF2 ABA Abscisic Acid Pathway BR->ABA Antagonistic Interaction GA->Auxin Synergistic Interaction Brassinazole Brassinazole Brassinazole->BR Inhibits

Caption: Brassinazole's inhibition of the BR pathway can have downstream consequences on other hormone signaling networks due to extensive crosstalk.

References

(2R,3S)-Brassinazole stability and degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (2R,3S)-Brassinazole in experimental solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of brassinosteroid biosynthesis. Brassinosteroids are a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[1] Brassinazole exerts its inhibitory effect by targeting key enzymes in the brassinosteroid biosynthesis pathway.[2] Its action leads to phenotypes in plants that are characteristic of brassinosteroid-deficient mutants.

Q2: What is the most active stereoisomer of Brassinazole?

A2: While this compound is an active inhibitor, some research suggests that the (2S,3R)-Brassinazole enantiomer may be the more active form in biological systems.[2][3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A common stock solution concentration used in research is 2 mM.[4] It is recommended to use anhydrous DMSO to minimize water content, which can affect the solubility and stability of the compound. For cell culture experiments, the final concentration of DMSO in the medium should generally be kept below 0.5% to avoid cytotoxicity.[5]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. When stored properly at -20°C, the stock solution in DMSO is generally stable for at least one month, and for up to 6 months at -80°C.[5]

Q5: What is the general stability of this compound in aqueous solutions?

A5: Specific stability data for this compound in various aqueous solutions is not extensively documented in publicly available literature. However, based on the general chemical properties of triazole compounds, it is expected to be relatively stable in neutral and acidic aqueous solutions. Triazoles can be susceptible to hydrolysis under strong basic conditions. Brassinosteroids as a class can also be sensitive to high temperatures and light exposure.[6][7] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to protect solutions from light and elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound in DMSO. 1. The compound has low solubility in the provided DMSO. 2. The DMSO contains absorbed water (hygroscopic). 3. The compound has precipitated out of solution.1. Gentle warming of the solution (up to 60°C) or sonication can aid dissolution.[3] 2. Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[8] 3. If precipitation occurs upon addition to aqueous media, try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing.[8]
Precipitation of the compound in aqueous experimental solution. The concentration of the compound exceeds its solubility limit in the aqueous buffer.1. Ensure the final concentration of DMSO is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5% for cell-based assays).[5] 2. Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium.[8]
Inconsistent or unexpected experimental results. 1. Degradation of the this compound stock solution. 2. Degradation of the compound in the experimental solution. 3. Inaccurate concentration of the stock solution.1. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[5] 2. Prepare fresh dilutions in aqueous buffer immediately before each experiment. Protect experimental solutions from light and heat. 3. Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV or LC-MS if possible.
Stock solution appears cloudy or has visible particulates after thawing. The compound may have precipitated out of solution during the freeze-thaw cycle.1. Before use, allow the vial to come to room temperature and vortex thoroughly to ensure the compound is fully redissolved. 2. If cloudiness persists, gentle warming and sonication may be necessary. Centrifuge the vial briefly to pellet any undissolved material before taking your aliquot.

Experimental Protocols & Methodologies

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of this compound to prepare a 2 mM stock solution (Molecular Weight: 327.81 g/mol ).

    • Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the powder.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (up to 60°C) or brief sonication can be used to aid dissolution if necessary.[3]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. Below is a general protocol that can be adapted for this compound.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution of the compound and incubate at a high temperature.

    • Photodegradation: Expose a solution of this compound to a light source that emits in the UV and visible spectrum (as per ICH Q1B guidelines). A control sample should be kept in the dark at the same temperature.

    • Analysis: Analyze the stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound and detect any degradation products.

Visualizations

Brassinosteroid Signaling Pathway

The following diagram illustrates the simplified signaling pathway of brassinosteroids, which is inhibited by this compound. In the absence of brassinosteroids (or in the presence of an inhibitor like Brassinazole), the kinase BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, leading to their inactivation and degradation. When brassinosteroids are present, they bind to the BRI1 receptor, leading to the inactivation of BIN2 and the accumulation of active, dephosphorylated BZR1 and BES1 in the nucleus, where they regulate gene expression.[1][9]

Brassinosteroid_Signaling cluster_outside Extracellular Space cluster_inside Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_P p-BZR1/BES1 (Inactive) BIN2->BZR1_P Phosphorylates BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation Degradation Degradation BZR1_P->Degradation BZR1_N BZR1/BES1 BZR1->BZR1_N Translocates Gene_Expression Gene Expression BZR1_N->Gene_Expression Regulates

Caption: Simplified Brassinosteroid Signaling Pathway.

Experimental Workflow for Stability Assessment

This workflow outlines the general steps for assessing the stability of this compound in an experimental solution.

Stability_Workflow prep Prepare Stock Solution (e.g., 2 mM in DMSO) dilute Prepare Experimental Solution (Dilute in aqueous buffer) prep->dilute stress Apply Stress Conditions (e.g., Heat, Light, pH) dilute->stress sample Collect Samples at Time Points (e.g., 0, 2, 6, 24 hours) stress->sample analyze Analyze by HPLC or LC-MS sample->analyze data Quantify Parent Compound & Identify Degradants analyze->data report Determine Stability Profile (e.g., Half-life) data->report

Caption: General workflow for stability testing.

References

Inconsistent results in (2R,3S)-Brassinazole experiments and potential causes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving (2R,3S)-Brassinazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2][3] It functions by targeting and inhibiting a key cytochrome P450 monooxygenase enzyme involved in the BR biosynthetic pathway.[3][4] Specifically, it has been shown to block the C-23 hydroxylation of cathasterone to teasterone.[4] This inhibition leads to a deficiency in endogenous bioactive brassinosteroids, such as brassinolide, resulting in phenotypes characteristic of BR-deficient mutants, including dwarfism and reduced cell elongation.[2][3][4]

Q2: Why is the stereochemistry, specifically the (2R,3S) configuration, important?

The biological activity of brassinazole is highly dependent on its stereochemistry. Research has shown that different stereoisomers can have varying potencies and specificities. The (-)-BRZ1 enantiomer has been identified as the most potent and specific inhibitor of brassinosteroid biosynthesis, exhibiting activity at nanomolar concentrations without significantly affecting sterol pathways.[5] Other stereoisomers, such as (-)-BRZ2 and (+)-BRZ2, have been shown to inhibit sterol biosynthesis and exhibit lower specificity, which can lead to off-target effects.[5] Therefore, using the enantiopure this compound is critical for minimizing off-target effects and ensuring that the observed phenotypes are specifically due to the inhibition of brassinosteroid biosynthesis.[5]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] Stock solutions are generally prepared at a concentration of 2 mM and should be stored at -20°C for long-term stability. For short-term use (within a week), aliquots can be stored at 4°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, although studies on other compounds in DMSO suggest that multiple freeze-thaw cycles may not significantly impact stability.[6][7]

Q4: At what concentration should I use this compound?

The effective concentration of this compound can vary depending on the plant species, experimental system, and specific assay. However, a general starting range is between 0.1 µM and 5 µM.[3][8] For Arabidopsis thaliana hypocotyl elongation assays, concentrations between 0.5 µM and 5 µM have been shown to induce a dose-dependent dwarf phenotype.[3][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or No Phenotypic Effect Observed

Potential Cause 1: Incorrect Stereoisomer

  • Explanation: You may be using a racemic mixture or a different stereoisomer of brassinazole, which can have significantly lower activity or different targets.[5]

  • Solution: Ensure you are using the enantiopure this compound, specifically the most active (-)-BRZ1 form, for the highest potency and specificity.[5]

Potential Cause 2: Inactive Compound

  • Explanation: The compound may have degraded due to improper storage or handling.

  • Solution: Prepare fresh stock solutions from a reputable supplier. Store the stock solution in aliquots at -20°C and avoid prolonged exposure to light.

Potential Cause 3: Insufficient Concentration

  • Explanation: The concentration of brassinazole may be too low to elicit a response in your specific experimental system.

  • Solution: Perform a dose-response curve to determine the optimal concentration. Start with a range of 0.1 µM to 10 µM.

Potential Cause 4: Plant/Cell Line Insensitivity

  • Explanation: Some plant species or cell lines may be less sensitive to brassinosteroid biosynthesis inhibitors.

  • Solution: Verify the responsiveness of your system by including positive controls, such as known brassinosteroid-deficient mutants, if available.

Issue 2: High Variability in Experimental Replicates

Potential Cause 1: Inconsistent Seed Batch or Age

  • Explanation: Seeds collected at different times can have differential germination rates and vigor, leading to variability in seedling growth.

  • Solution: Use seeds from the same batch and of a similar age for all experimental replicates.

Potential Cause 2: Uneven Application of Brassinazole

  • Explanation: When preparing media plates, improper mixing of the brassinazole stock solution can lead to concentration gradients across the plate.

  • Solution: Add the brassinazole stock solution to the autoclaved media when it has cooled to 55-65°C to ensure even distribution without heat-induced degradation. Swirl the media gently but thoroughly after adding the compound.

Potential Cause 3: Environmental Fluctuations

  • Explanation: Variations in light intensity, temperature, and humidity can significantly impact plant growth and response to treatments.

  • Solution: Ensure that all experimental plates are placed in a growth chamber with uniform and stable environmental conditions. Rotate the position of the plates periodically to minimize any positional effects.

Potential Cause 4: Precipitation of Brassinazole in Media

  • Explanation: Although soluble in DMSO, brassinazole may precipitate when the stock solution is added to the aqueous culture medium, especially at higher concentrations.[10]

  • Solution: Ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%).[3] If precipitation is observed, try preparing a more dilute stock solution and adding a larger volume to the media, while still maintaining a low final DMSO concentration.

Issue 3: Unexpected or Off-Target Effects

Potential Cause 1: Use of a Racemic Mixture

  • Explanation: As mentioned, different stereoisomers of brassinazole can have off-target effects, such as inhibiting sterol biosynthesis.[5]

  • Solution: Use enantiopure this compound.

Potential Cause 2: High Concentration

  • Explanation: At higher concentrations, brassinazole may inhibit other cytochrome P450 enzymes, leading to unintended physiological effects.[3] Triazole compounds, in general, can have non-target impacts on plant biochemical processes.[8][11]

  • Solution: Use the lowest effective concentration determined from your dose-response experiments.

Potential Cause 3: Crosstalk with Other Hormone Pathways

  • Explanation: Brassinosteroid signaling pathways interact with other phytohormone pathways, such as auxin and gibberellins.[12][13] The observed phenotype might be a result of these complex interactions.

  • Solution: To confirm the specificity of the observed effect, perform rescue experiments by co-applying bioactive brassinosteroids like brassinolide. The phenotype induced by brassinazole should be reversible by the addition of brassinolide but not by other hormones like gibberellic acid.[3][4]

Data Presentation

Table 1: Effective Concentrations of Brassinazole in Plant Assays

Plant SpeciesAssayEffective Concentration RangeObserved EffectReference
Arabidopsis thalianaHypocotyl Elongation (Light-grown)0.5 - 5 µMDose-dependent dwarfism[3][9]
Arabidopsis thalianaHypocotyl Elongation (Dark-grown)≥ 1 µMDe-etiolated phenotype (short hypocotyl, open cotyledons)[3][4]
Lepidium sativum (Cress)Hypocotyl Elongation≥ 1 µMRetardation of hypocotyl elongation[4]
Lepidium sativum (Cress)Xylem Development5 µMInhibition of secondary xylem development[14]

Experimental Protocols

Protocol: Arabidopsis thaliana Hypocotyl Elongation Assay
  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Carefully remove the ethanol with a pipette.

    • Add 1 mL of 20% (v/v) bleach solution with 0.1% Triton X-100 and vortex for 10 minutes.

    • Remove the bleach solution and wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% sterile agar solution.

  • Plating:

    • Prepare Murashige and Skoog (MS) media plates containing the desired concentrations of this compound. Add the DMSO stock solution to the autoclaved media after it has cooled to 55-65°C. Include a DMSO-only control plate.

    • Dispense the sterilized seeds onto the surface of the media plates.

    • Seal the plates with parafilm.

  • Vernalization and Growth:

    • Place the plates at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark photoperiod or continuous darkness for etiolation studies).

    • Position the plates vertically to allow hypocotyls to grow along the surface of the media.

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, remove the plates from the growth chamber.

    • Place the plates on a scanner or use a digital camera to capture high-resolution images.

    • Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

    • Perform statistical analysis to compare the hypocotyl lengths between different treatment groups.

Mandatory Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BSU1 BSU1 BRI1->BSU1 Activates BKI1 BKI1 BKI1->BRI1 Inhibits BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_P BZR1-P BIN2->BZR1_P Phosphorylates (Inactive) BZR1 BZR1 BZR1_P->BZR1 Dephosphorylates cluster_cytoplasm cluster_cytoplasm PP2A PP2A PP2A->BZR1_P Activates DNA Target Genes BZR1->DNA Regulates Transcription cluster_nucleus cluster_nucleus Response Growth & Development DNA->Response

Caption: Brassinosteroid signaling pathway.

Troubleshooting_Workflow cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_environment Environmental Issues Start Inconsistent Experimental Results Check_Compound Verify Compound Identity & Purity (Enantiopure this compound?) Start->Check_Compound Check_Protocol Review Experimental Protocol Check_Compound->Check_Protocol [Compound OK] Wrong_Isomer Using racemic mixture or wrong isomer Check_Compound->Wrong_Isomer [No] Check_Environment Assess Environmental Conditions Check_Protocol->Check_Environment [Protocol OK] Concentration Suboptimal concentration Check_Protocol->Concentration [Issue Found] Light_Temp Light/Temperature fluctuations Check_Environment->Light_Temp [Issue Found] End Consistent Results Check_Environment->End [All OK] Order_Correct_Compound Order_Correct_Compound Wrong_Isomer->Order_Correct_Compound Solution: Procure enantiopure compound Degraded_Compound Improper storage/handling Dose_Response Dose_Response Concentration->Dose_Response Solution: Perform dose-response curve Solubilization Precipitation in media Seed_Variability Inconsistent seed stock Standardize_Conditions Standardize_Conditions Light_Temp->Standardize_Conditions Solution: Standardize growth conditions Off_Target High concentration causing off-target effects Crosstalk Interaction with other hormone pathways Logical_Relationships cluster_Chemical Chemical Factors cluster_Biological Biological Factors cluster_Environmental Environmental Factors Inconsistent_Results Inconsistent Results Stereochemistry Incorrect Stereoisomer Inconsistent_Results->Stereochemistry Purity Compound Purity/Degradation Inconsistent_Results->Purity Concentration Suboptimal Concentration Inconsistent_Results->Concentration Solubility Poor Solubility in Media Inconsistent_Results->Solubility Genotype Genetic Background/ Genotype Variation Inconsistent_Results->Genotype Seed_Quality Seed Age & Quality Inconsistent_Results->Seed_Quality Hormone_Crosstalk Hormone Pathway Crosstalk Inconsistent_Results->Hormone_Crosstalk Light Light Intensity/ Photoperiod Inconsistent_Results->Light Temperature Temperature Fluctuations Inconsistent_Results->Temperature Media_Composition Media Inhomogeneity Inconsistent_Results->Media_Composition

References

Technical Support Center: Mitigating Off-Target Effects of (2R,3S)-Brassinazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of (2R,3S)-Brassinazole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2] It primarily targets a cytochrome P450-dependent step in the BR biosynthetic pathway, specifically the oxidation of cathasterone to teasterone.[3] This inhibition leads to a deficiency in endogenous brassinosteroids, resulting in characteristic phenotypes such as dwarfism and altered leaf morphology.[1][4]

Q2: What are the known non-target metabolic pathways affected by Brassinazole?

A2: While Brassinazole is highly specific to the brassinosteroid biosynthesis pathway, some studies have reported alterations in other metabolic pathways, particularly at higher concentrations. These can be considered secondary effects of disrupting BR homeostasis. Known affected pathways include:

  • Carbohydrate Metabolism: Changes in the levels of fructose, glucose, and gulonic acid have been observed in Malus prunifolia shoots treated with a brassinosteroid biosynthesis inhibitor.[5] In Wolffia arrhiza, treatment with brassinazole led to a decrease in monosaccharide content.[1][3]

  • Phytohormone Crosstalk: Brassinosteroid signaling pathways are known to interact with other phytohormone pathways, most notably gibberellins (GA) and auxins.[6] For instance, the transcription factors BZR1 and BES1, which are key components of BR signaling, can interact with DELLA proteins, the central repressors of GA signaling.[7] However, studies have shown that the effects of brassinazole are not rescued by the application of gibberellins, confirming its specificity to the BR pathway.[1][4][8]

  • Amino Acid Metabolism: While direct, extensive studies on the effect of Brassinazole on amino acid metabolism are limited, brassinosteroid levels, in general, have been shown to influence amino acid content.[9]

Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the brassinosteroid pathway and not an off-target effect?

A3: A rescue experiment is the most effective method to confirm the specificity of Brassinazole's action. By co-applying this compound with an active brassinosteroid, such as brassinolide, you should be able to reverse the observed phenotype.[1][4] If the phenotype is rescued, it strongly indicates that the effect is due to the specific inhibition of the brassinosteroid biosynthesis pathway.

Q4: What is the recommended working concentration for this compound to minimize off-target effects?

A4: The optimal concentration of Brassinazole can vary depending on the plant species and experimental system. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that produces the desired phenotype without causing unnecessary stress or off-target effects. For Arabidopsis thaliana, concentrations between 0.5 µM and 5 µM are commonly used.[8]

Q5: Are there any known interactions between Brassinazole and other common lab reagents or media components?

A5: There are no widely reported chemical incompatibilities. However, the bioavailability and uptake of Brassinazole can be influenced by the composition of the growth medium and the presence of solvents. It is standard practice to use a solvent control (e.g., DMSO) in your experiments to account for any potential effects of the solvent itself.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No observable phenotype after Brassinazole treatment. 1. Incorrect concentration: The concentration of Brassinazole may be too low for the specific plant species or experimental setup. 2. Degradation of the compound: Brassinazole may have degraded due to improper storage or handling. 3. Inefficient uptake: The plant or cell culture may not be taking up the inhibitor effectively.1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure Brassinazole is stored correctly (typically at -20°C in a desiccated environment) and prepare fresh stock solutions. 3. Consider alternative application methods (e.g., liquid culture instead of agar plates) or the addition of a surfactant to improve uptake.
Severe and unexpected phenotypes, suggesting off-target effects. 1. Concentration is too high: Using an excessively high concentration of Brassinazole can lead to non-specific effects. 2. Extended treatment duration: Prolonged exposure may lead to secondary stress responses.1. Reduce the concentration of Brassinazole to the lowest effective dose determined from a dose-response experiment. 2. Optimize the duration of the treatment. 3. Perform a rescue experiment with brassinolide to confirm the specificity of the primary phenotype.
Inconsistent results between experiments. 1. Variability in experimental conditions: Minor differences in light, temperature, or media composition can affect plant responses. 2. Inconsistent preparation of Brassinazole solutions: Inaccurate dilutions can lead to variability.1. Strictly control all environmental parameters. 2. Prepare fresh stock solutions of Brassinazole for each experiment and use calibrated pipettes for accurate dilutions.
Rescue experiment with brassinolide is not working. 1. Concentration of brassinolide is not optimal: The concentration of brassinolide may be too low or too high. 2. Timing of application: The timing of the rescue treatment may not be appropriate. 3. Degradation of brassinolide: Brassinolide may have degraded.1. Perform a dose-response experiment for brassinolide in the presence of Brassinazole to find the optimal rescue concentration. 2. Apply brassinolide simultaneously with or shortly after the Brassinazole treatment. 3. Ensure proper storage of brassinolide and prepare fresh solutions.

Data Presentation

Table 1: Quantitative Effects of Brassinazole on Non-Target Metabolites in Malus prunifolia
MetaboliteTreatmentConcentrationFold Change vs. ControlReference
Fructose5F-HCS (BR derivative)Not specifiedIncreased[5]
Glucose5F-HCS (BR derivative)Not specifiedIncreased[5]
Gulonic acid5F-HCS (BR derivative)Not specifiedIncreased[5]
Table 2: Quantitative Effects of Brassinazole and Brassinolide Rescue on Metabolites in Wolffia arrhiza
MetaboliteTreatmentConcentration (µM)% Change vs. ControlReference
Brassinosteroids (Total) Brassinazole10-81%[1][3]
Brassinazole + Brassinolide10 + 0.1Level restored to slightly above control[3]
Monosaccharides Brassinazole10-52%[1][3]
Brassinazole + Brassinolide10 + 0.1Higher than Brz alone, but lower than control[3]
Soluble Proteins Brassinazole10-50%[1][3]
Brassinazole + Brassinolide10 + 0.1Higher than Brz alone, but lower than control[3]

Experimental Protocols

Dose-Response Analysis of this compound using a Hypocotyl Elongation Assay

Objective: To determine the optimal concentration of this compound for a specific plant species.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Methodology:

  • Prepare Media: Prepare MS agar medium and autoclave. While the medium is cooling, add the appropriate volume of Brassinazole stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Also, prepare a solvent control plate containing the same concentration of DMSO as the highest Brassinazole concentration plate.

  • Seed Sterilization: Surface sterilize the seeds according to standard protocols for the species.

  • Plating: Aseptically sow the sterilized seeds on the prepared plates.

  • Incubation: Place the plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C) for a specified period (e.g., 7 days).[10]

  • Measurement: After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls using a ruler or image analysis software.

  • Data Analysis: Calculate the average hypocotyl length for each concentration and plot the data to generate a dose-response curve. The IC50 value (the concentration that causes 50% inhibition of hypocotyl elongation) can be calculated from this curve.

Rescue Experiment with Brassinolide

Objective: To confirm the specificity of the this compound-induced phenotype.

Materials:

  • Seeds of the target plant species

  • This compound stock solution

  • Brassinolide stock solution (e.g., 1 mM in DMSO)

  • MS medium

  • Sterile petri dishes

  • Growth chamber

Methodology:

  • Prepare Media: Prepare MS agar plates with the following treatments:

    • Control (no additions)

    • Solvent control (DMSO)

    • This compound at the determined IC50 concentration

    • Brassinolide at an appropriate concentration (e.g., 10 nM)[8]

    • This compound (IC50) + Brassinolide (10 nM)

  • Seed Sterilization and Plating: Follow the same procedure as in the dose-response analysis.

  • Incubation: Incubate the plates under the same controlled conditions.

  • Phenotypic Analysis: Observe and quantify the phenotype of interest (e.g., hypocotyl length, leaf morphology).

  • Data Analysis: Compare the phenotype of the seedlings in the Brassinazole + Brassinolide treatment to the Brassinazole-only and control treatments. A significant reversal of the phenotype in the co-treatment indicates specificity.

Metabolomic Analysis of Brassinazole-Treated Tissues

Objective: To identify and quantify changes in the metabolome of plants treated with this compound.

Materials:

  • Plant tissue from control and Brassinazole-treated plants

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • LC-MS/MS or GC-MS system

Methodology:

  • Sample Collection and Quenching: Harvest plant tissue at the desired time point and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using a pre-chilled extraction solvent.

  • Centrifugation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis: Analyze the supernatant using LC-MS/MS or GC-MS.

  • Data Processing: Process the raw data to identify and quantify the metabolites. Compare the metabolite profiles of the control and Brassinazole-treated samples to identify significant changes.

Mandatory Visualizations

Brassinosteroid_Biosynthesis_Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4 Teasterone Teasterone Cathasterone->Teasterone CPD Typhasterol Typhasterol Teasterone->Typhasterol Castasterone Castasterone Typhasterol->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide BR6ox Brassinazole Brassinazole Brassinazole->Cathasterone Inhibits CPD

Caption: Brassinosteroid biosynthesis pathway with the inhibition site of Brassinazole.

Experimental_Workflow cluster_0 Phase 1: Determine Optimal Concentration cluster_1 Phase 2: Confirm Specificity cluster_2 Phase 3: Analyze Non-Target Effects Dose-Response Assay Dose-Response Assay Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Treat with Brassinazole (IC50) Treat with Brassinazole (IC50) Determine IC50->Treat with Brassinazole (IC50) Phenotypic Analysis Phenotypic Analysis Treat with Brassinazole (IC50)->Phenotypic Analysis Metabolomic Analysis Metabolomic Analysis Phenotypic Analysis->Metabolomic Analysis Phytohormone Profiling Phytohormone Profiling Phenotypic Analysis->Phytohormone Profiling Rescue Experiment (Brassinazole + Brassinolide) Rescue Experiment (Brassinazole + Brassinolide) Rescue Experiment (Brassinazole + Brassinolide)->Phenotypic Analysis Identify Altered Pathways Identify Altered Pathways Metabolomic Analysis->Identify Altered Pathways Assess Crosstalk Assess Crosstalk Phytohormone Profiling->Assess Crosstalk

Caption: Experimental workflow for mitigating and analyzing off-target effects.

Hormone_Crosstalk cluster_BR Brassinosteroid Signaling cluster_GA Gibberellin Signaling BRI1 BRI1 BSKs BSKs BRI1->BSKs BSU1 BSU1 BSKs->BSU1 BIN2 BIN2 BSU1->BIN2 BZR1_BES1 BZR1_BES1 BIN2->BZR1_BES1 BR-responsive Genes BR-responsive Genes BZR1_BES1->BR-responsive Genes DELLA DELLA BZR1_BES1->DELLA Interaction GA GA GID1 GID1 GA->GID1 GID1->DELLA DELLA->BZR1_BES1 Inhibition PIFs PIFs DELLA->PIFs GA-responsive Genes GA-responsive Genes PIFs->GA-responsive Genes

Caption: Crosstalk between Brassinosteroid and Gibberellin signaling pathways.

References

Ensuring specificity of (2R,3S)-Brassinazole in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3S)-Brassinazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2][3] It functions by targeting and inhibiting key cytochrome P450 monooxygenases (CYP450s) that are essential for multiple steps in the BR biosynthetic pathway.[2] Specifically, it has been shown to inhibit the C-22 hydroxylase (DWF4) and C-23 hydroxylase (CPD) enzymes.[2][4] This inhibition leads to a deficiency in endogenous brassinosteroids, resulting in phenotypes characteristic of BR-deficient mutants, such as dwarfism and reduced cell elongation.[2][3]

Q2: How specific is this compound for the brassinosteroid biosynthesis pathway?

A2: this compound exhibits a high degree of specificity for the brassinosteroid biosynthesis pathway.[2][3] This specificity is demonstrated by "rescue" experiments where the phenotypic effects of Brassinazole treatment (e.g., dwarfism) can be reversed by the co-application of exogenous brassinolide (the active brassinosteroid), but not by other plant hormones like gibberellins.[2][3] While it is a triazole-type compound, a class known to interact with various P450 enzymes, its effects in plants are predominantly linked to BR inhibition.[2]

Q3: Which stereoisomer of Brassinazole is the most active?

A3: The this compound enantiomer is considered the most biologically active form.[5] While many studies have utilized a racemic mixture, research indicates that the (2R,3S) configuration has a higher binding affinity for the target enzymes.[4][5]

Q4: What are the expected phenotypic outcomes of treating plants with Brassinazole?

A4: Treatment with Brassinazole typically induces phenotypes that mimic those of brassinosteroid-deficient mutants.[2][6] These include dwarfism, shortened hypocotyls and petioles, dark green and downward-curling leaves, delayed flowering, and reduced male fertility.[2][7] In dark-grown seedlings, Brassinazole can cause a de-etiolated phenotype, characterized by short hypocotyls and open cotyledons.[2]

Q5: Can Brassinazole be used in species other than Arabidopsis thaliana?

A5: Yes, Brassinazole is an effective inhibitor of brassinosteroid biosynthesis in a variety of plant species. It has been successfully used in cress (Lepidium sativum) and maize, among others.[2][6][8] This makes it a valuable tool for studying brassinosteroid functions in a broader range of plants where genetic mutants may not be available.[2]

Troubleshooting Guides

Problem 1: No observable phenotype after Brassinazole treatment.
Possible Cause Troubleshooting Step
Incorrect Concentration The effective concentration can vary between species and experimental conditions. Perform a dose-response curve starting with a range of 0.1 µM to 5 µM.[9]
Degradation of Brassinazole Prepare fresh stock solutions in DMSO and store them at -20°C.[9] Avoid repeated freeze-thaw cycles. When adding to media, ensure the media has cooled to 55-65°C.[9]
Insufficient Uptake Ensure uniform application and consider alternative delivery methods if surface application is ineffective. For seedlings grown on plates, ensure the Brassinazole is evenly distributed in the media.
Plant Insensitivity The specific plant species or ecotype may have reduced sensitivity. Confirm the expected phenotype by consulting the literature for your specific plant system.
Problem 2: Observed phenotype is not rescued by exogenous brassinolide (BL).
Possible Cause Troubleshooting Step
Brassinazole concentration is too high High concentrations of Brassinazole may lead to non-specific effects. Lower the Brassinazole concentration and repeat the rescue experiment.
Brassinolide concentration is too low The concentration of BL required for rescue may need to be optimized. A typical starting concentration is 10 nM, but a dose-response experiment may be necessary.[2]
Degradation of Brassinolide Ensure the BL stock solution is fresh and has been stored correctly.
Off-target effects If lowering the Brassinazole concentration does not resolve the issue, consider the possibility of off-target effects in your specific biological system. Perform control experiments, such as transcriptome analysis, to investigate other affected pathways.
Problem 3: Variability in results between experiments.
Possible Cause Troubleshooting Step
Inconsistent experimental conditions Ensure that light intensity, photoperiod, and temperature are consistent across all experiments, as these factors can influence hypocotyl elongation and overall plant growth.[9]
Seed quality and sterilization Use seeds collected at the same time to avoid differences in germination rates.[9] Standardize the seed sterilization protocol to ensure consistency.
Uneven application of compounds Ensure that Brassinazole and any rescue compounds are thoroughly mixed into the growth medium before it solidifies.

Quantitative Data

Table 1: Inhibitory Concentration (IC50) and Binding Affinity (Kd) of Brassinazole and Related Compounds
CompoundTarget Organism/EnzymeParameterValueReference
BrassinazoleArabidopsis thalianaIC50 (Hypocotyl Growth)~1 µM[1]
BrassinazoleDWF4Kd1.0 mM[4]
(2S,4R)-Brz220Arabidopsis thalianaIC50 (Hypocotyl Growth)1.21 µM[4]
(2S,4R)-Brz220CressIC50 (Hypocotyl Growth)0.01 µM[4]

Note: IC50 and Kd values can vary depending on the experimental setup and biological system.

Experimental Protocols

Protocol 1: Assessing Brassinazole Specificity via Rescue Experiment in Arabidopsis thaliana

Objective: To confirm that the phenotype induced by Brassinazole is specifically due to the inhibition of brassinosteroid biosynthesis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • This compound stock solution (2 mM in DMSO)

  • Brassinolide (BL) stock solution (10 µM in DMSO)

  • Sterile petri dishes, pipettes, and flasks

  • Growth chamber

Methodology:

  • Media Preparation:

    • Prepare MS medium containing 1% sucrose and 0.8% agar.

    • Autoclave the medium and let it cool to approximately 55-65°C.

    • Divide the medium into separate flasks for different treatment conditions.

    • Add Brassinazole and/or BL from stock solutions to the appropriate final concentrations. A common Brassinazole concentration is 1 µM, and a common BL concentration for rescue is 10 nM.[2] Include a DMSO-only control.

    • Pour the media into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Sowing:

    • Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Tween 20 for 10 minutes, and rinse with sterile water).

    • Sow the sterilized seeds on the prepared plates.

    • Seal the plates and vernalize at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth and Observation:

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

    • For etiolated growth analysis, wrap the plates in aluminum foil and place them in the growth chamber.

    • After 5-7 days, unwrap the plates (if etiolated) and photograph them.

    • Measure the hypocotyl length of at least 20 seedlings per treatment condition.

  • Data Analysis:

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Compare the hypocotyl length of seedlings treated with Brassinazole alone to those treated with both Brassinazole and BL. A successful rescue will show a significant recovery of hypocotyl elongation in the co-treatment group compared to the Brassinazole-only group.

Visualizations

Brassinosteroid Biosynthesis and Brassinazole Inhibition

Brassinosteroid_Biosynthesis cluster_inhibition Inhibited by Brassinazole Campesterol Campesterol DWF4 DWF4 (C-22 Hydroxylase) Campesterol->DWF4 ...multiple steps... Cathasterone Cathasterone CPD CPD (C-23 Hydroxylase) Cathasterone->CPD Teasterone Teasterone Castasterone Castasterone Teasterone->Castasterone ...multiple steps... Brassinolide Brassinolide (Active) Castasterone->Brassinolide DWF4->Cathasterone CPD->Teasterone Brassinazole This compound Brassinazole->DWF4 Brassinazole->CPD

Caption: Brassinazole inhibits key P450 enzymes in BR biosynthesis.

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_BES1_P Phosphorylated BZR1/BES1 (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylated Gene_Expression BR-Responsive Gene Expression BZR1_BES1->Gene_Expression Activates BL Brassinolide (BL) BL->BRI1 Binds

Caption: Overview of the brassinosteroid signaling cascade.

Troubleshooting Logic Flow for Specificity Issues

Troubleshooting_Flow Start Start: Unexpected Phenotype or Lack of Rescue Check_Concentration Is Brassinazole concentration optimized? Start->Check_Concentration Check_Rescue_Concentration Is rescue agent (BL) concentration optimized? Check_Concentration->Check_Rescue_Concentration Yes Optimize_Concentration Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_Controls Are controls (e.g., DMSO) behaving as expected? Check_Rescue_Concentration->Check_Controls Yes Consider_Off_Target Consider potential off-target effects Check_Rescue_Concentration->Consider_Off_Target Still no rescue Optimize_Rescue Perform rescue dose-response Check_Rescue_Concentration->Optimize_Rescue No Review_Protocol Review experimental protocol for inconsistencies Check_Controls->Review_Protocol No Success Issue Resolved: Specificity Confirmed Check_Controls->Success Yes Optimize_Concentration->Check_Concentration Optimize_Rescue->Check_Rescue_Concentration Review_Protocol->Check_Controls

Caption: A logical workflow for troubleshooting specificity experiments.

References

Impact of environmental conditions on (2R,3S)-Brassinazole efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3S)-Brassinazole (Brassinazole, BRZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Brassinazole and to troubleshoot common issues that may arise during experimentation, with a particular focus on the impact of environmental conditions on its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2] It acts as a triazole derivative that targets and inhibits cytochrome P450 monooxygenases, which are crucial enzymes in the BR biosynthetic pathway.[2][3] Specifically, Brassinazole has been shown to block the oxidation of cathasterone to teasterone, a key step in the production of active brassinosteroids like brassinolide (BL).[3] This inhibition leads to a brassinosteroid-deficient phenotype in treated plants.[2][3]

Q2: What is the expected phenotype of a plant treated with Brassinazole?

A2: Plants treated with Brassinazole typically exhibit phenotypes characteristic of brassinosteroid-deficient mutants. In light-grown plants, this includes dwarfism, dark, curly leaves, and reduced cell elongation.[3][4] In dark-grown (etiolated) seedlings, Brassinazole treatment induces a de-etiolated phenotype, characterized by short hypocotyls and open, expanded cotyledons, mimicking the appearance of light-grown plants.[3][5]

Q3: Can the effects of Brassinazole be reversed?

A3: Yes, the phenotypic effects of Brassinazole can be rescued by the exogenous application of active brassinosteroids, most commonly brassinolide (BL).[3][6][7] This rescue effect confirms that the action of Brassinazole is specific to the inhibition of BR biosynthesis. The rescue is typically not observed with the application of other phytohormones like gibberellins (GA).[3]

Q4: How do environmental conditions, in general, affect brassinosteroid signaling and therefore Brassinazole efficacy?

A4: Brassinosteroid signaling pathways are intricately linked with environmental cues to balance plant growth and stress responses.[8][9] Environmental stresses such as drought, cold, heat, and salinity can modulate BR signaling.[8][10] For instance, BRs play a crucial role in mediating tolerance to these abiotic stresses.[8][10][11] Consequently, the efficacy of Brassinazole, as a BR biosynthesis inhibitor, can be influenced by the prevailing environmental conditions during an experiment.

Troubleshooting Guide

Issue 1: Inconsistent or no observable phenotype after Brassinazole application.

  • Possible Cause 1: Incorrect Concentration. The effective concentration of Brassinazole is critical and can be species- and even genotype-dependent.[12]

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental setup. A common starting range for Arabidopsis thaliana is 0.1 to 5 µM.[3][13][14]

  • Possible Cause 2: Inadequate Uptake. The method of application and the solvent used can affect the uptake of Brassinazole.

    • Solution: Brassinazole is typically dissolved in DMSO for a stock solution.[1][14] Ensure the final DMSO concentration in your growth media is low and consistent across treatments, as it can have physiological effects on its own. For plate-based assays, add the stock solution to the autoclaved media after it has cooled to around 55-65°C to ensure even distribution and prevent degradation.[14]

  • Possible Cause 3: Environmental Interference. Light and temperature conditions can significantly alter BR signaling and plant responses.

    • Solution: Maintain consistent and controlled environmental conditions. Be aware that light can repress BR biosynthesis genes, potentially enhancing the effect of Brassinazole. High temperatures can also affect BR signaling components like the BRI1 receptor.[9]

Issue 2: Brassinazole-induced phenotype is less severe than expected under certain stress conditions.

  • Possible Cause: Crosstalk with Stress Response Pathways. Abiotic stress can trigger hormonal crosstalk that may partially counteract the effects of BR deficiency. For example, some stress responses are mediated by ABA, which has an antagonistic relationship with BRs.[8]

    • Solution: Carefully consider the specific stress being applied. The interaction between BR signaling and other hormone pathways like auxin, ABA, and ethylene is complex.[8][9][10] It may be necessary to analyze the levels of other hormones or use mutants in other signaling pathways to dissect the observed phenotype.

Issue 3: Variability in root growth inhibition with Brassinazole.

  • Possible Cause 1: Influence of Nutrient Availability. The composition of the growth medium, particularly the form of nitrogen, can alter root sensitivity to Brassinazole.

    • Solution: Be aware that roots grown on nitrate (NO₃⁻) may show reduced sensitivity to Brassinazole compared to those grown on ammonium (NH₄⁺).[15] Ensure your nutrient medium is consistent across all experiments.

  • Possible Cause 2: Temperature Effects on Root BR Signaling. Prolonged elevated temperatures can attenuate BR signaling specifically in the roots, which could modify the response to Brassinazole.

    • Solution: Maintain a stable and optimal temperature for your experiments. If studying temperature effects, be aware of this differential response between shoots and roots.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound and Brassinolide Rescue.

Organism Condition Brassinazole (BRZ) Concentration Brassinolide (BL) Rescue Concentration Reference(s)
Arabidopsis thalianaLight-grown (dwarfism)0.5 - 5 µM10 nM[3]
Arabidopsis thalianaDark-grown (de-etiolation)0.1 - 2 µM10 nM[5][14]
Cress (Lepidium sativum)Light-grown (dwarfism)1 - 5 µM10 nM - 0.1 µM[3][4][16]
Chlorella vulgarisLight-grown (growth inhibition)0.1 - 10 µM10 nM[17][18]
Soybean (Glycine max)Seedling growthNot specified for BRZ, but excess BRs inhibit growthNot applicable[19]

Table 2: Influence of Environmental Factors on Brassinosteroid Signaling and Brassinazole Efficacy.

Environmental Factor Effect on BR Signaling/Metabolism Implication for Brassinazole Efficacy Reference(s)
High Temperature Can reduce levels of BRI1 receptor in roots, attenuating signaling.May alter the dose-response to Brassinazole, particularly in root assays.[9][20]
Low Temperature (Cold Stress) Affects BR biosynthesis and signaling; BRs contribute to cold tolerance.Brassinazole treatment may lead to increased cold sensitivity.[8][9][21]
Light Represses the expression of some BR biosynthetic genes.The inhibitory effect of Brassinazole may be more pronounced in the dark.[22]
Darkness Induces expression of some BR biosynthetic genes.Brassinazole effectively induces a de-etiolated phenotype.[3][5][22]
Salinity Stress BRs are involved in mediating salt stress tolerance.Brassinazole efficacy may be genotype- and dose-dependent under saline conditions.[12]
Drought Stress BR signaling interacts with drought response pathways.The effect of Brassinazole may be modulated by the plant's drought response.[9][10]
Nutrient Availability (Nitrogen) The form of nitrogen (NO₃⁻ vs. NH₄⁺) affects root BR signaling.Root sensitivity to Brassinazole can vary depending on the nitrogen source.[15]

Experimental Protocols

Protocol 1: Brassinazole Sensitivity Assay in Arabidopsis thaliana

This protocol is adapted from established methods for assessing hypocotyl elongation in response to Brassinazole.[14][23]

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 20% bleach with 0.05% Triton X-100. Invert the tube for 5-10 minutes.

    • Wash the seeds 3-5 times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-4 days for stratification.

  • Plate Preparation:

    • Prepare Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to 55-65°C.

    • Add this compound from a DMSO stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM). Ensure the final DMSO concentration is constant across all plates, including the control.

    • Pour the medium into sterile square Petri dishes.

  • Seed Plating and Growth:

    • Sow the stratified seeds in rows on the prepared plates.

    • For light-grown assays, place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) for 7 days.

    • For dark-grown (etiolation) assays, expose the plates to light for 4-6 hours to induce germination, then wrap them in aluminum foil and place them in a growth chamber for 5 days.

  • Data Acquisition and Analysis:

    • After the growth period, place the plates on a flatbed scanner or photograph them.

    • Measure the hypocotyl length of at least 20 seedlings per genotype and concentration using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard deviation. Plot the results as a dose-response curve.

Protocol 2: Western Blot Analysis of BZR1/BES1 Phosphorylation Status

This protocol allows for the assessment of BR signaling activity by examining the phosphorylation status of the key transcription factors BZR1 and BES1. Dephosphorylated BZR1/BES1 is the active form.

  • Plant Treatment and Protein Extraction:

    • Grow seedlings under desired environmental conditions and treat with Brassinazole and/or Brassinolide for the specified duration.

    • Harvest tissue (e.g., shoots or roots) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder and extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. The phosphorylated forms of BZR1/BES1 will migrate slower than the dephosphorylated forms.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for BZR1 or BES1.

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Compare the band shifts between different treatments. An increase in the slower-migrating (phosphorylated) band and a decrease in the faster-migrating (dephosphorylated) band indicate a suppression of BR signaling, as expected with Brassinazole treatment.

Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Associates PP2A PP2A BRI1->PP2A Activates BIN2 BIN2 BAK1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylates PP2A->BZR1_P PP2A->BZR1 BZR1_nucleus BZR1 BZR1->BZR1_nucleus Translocates DNA DNA BZR1_nucleus->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates BR Brassinosteroid BR->BRI1 Binds BRZ This compound Biosynthesis BR Biosynthesis BRZ->Biosynthesis Inhibits Biosynthesis->BR

Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Start: Inconsistent/No BRZ Phenotype Check_Conc Verify BRZ Concentration (Dose-Response) Start->Check_Conc Check_Uptake Review Application Method (Solvent, Media Prep) Check_Conc->Check_Uptake Correct Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc Incorrect Check_Env Assess Environmental Conditions (Light, Temp, Nutrients) Check_Uptake->Check_Env Adequate Standardize_App Standardize Application Check_Uptake->Standardize_App Inadequate Crosstalk Consider Hormonal Crosstalk (e.g., with stress hormones) Check_Env->Crosstalk Consistent Control_Env Control Environment Check_Env->Control_Env Inconsistent Further_Analysis Perform Further Analysis (e.g., hormone quantification, mutant analysis) Crosstalk->Further_Analysis Success Successful Experiment Optimize_Conc->Success Standardize_App->Success Control_Env->Success Further_Analysis->Success

Caption: Troubleshooting workflow for inconsistent Brassinazole efficacy.

Environmental_Impact_Logic Env_Factors Environmental Factors (Temperature, Light, Nutrients) BR_Signaling Brassinosteroid Signaling & Biosynthesis Env_Factors->BR_Signaling Modulates Plant_Phenotype Plant Phenotype (Growth, Stress Tolerance) BR_Signaling->Plant_Phenotype Regulates BRZ_Efficacy This compound Efficacy BR_Signaling->BRZ_Efficacy Influences Plant_Phenotype->BRZ_Efficacy Impacts Observable Effect Of

Caption: Logical relationship of environmental factors and Brassinazole efficacy.

References

Technical Support Center: (2R,3S)-Brassinazole Application in Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in plant responses to (2R,3S)-Brassinazole (BRZ). This resource is intended for researchers, scientists, and drug development professionals working with this specific brassinosteroid biosynthesis inhibitor.

Troubleshooting Guide

Researchers may encounter variability in the phenotypic effects of this compound. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.

Issue 1: Inconsistent or no phenotypic effects observed after BRZ treatment.

  • Question: Why am I not seeing the expected dwarfism or other brassinosteroid-deficient phenotypes in my plants after applying this compound?

  • Possible Causes & Solutions:

    • Incorrect BRZ Concentration: The effective concentration of BRZ can vary significantly between plant species and even cultivars.[1][2] A concentration that is too low will not produce a visible phenotype, while an excessively high concentration can be toxic or inhibit germination.[3][4]

      • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Start with a range of concentrations, for example, from 0.1 µM to 10 µM.[3][5]

    • Improper BRZ Preparation and Storage: this compound is typically dissolved in DMSO to create a stock solution. Improper dissolution or storage can lead to a loss of activity.

      • Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 2 mM) and store it at -20°C.[3] When preparing your working solution, add the stock solution to your media after it has cooled to around 55-65°C to prevent heat degradation.[3]

    • Plant Species and Genotype Variability: Different plant species and even different genotypes within the same species can exhibit varying sensitivity to BRZ.[1]

      • Solution: Consult the literature for recommended concentrations for your specific plant species. If you are working with a new species or cultivar, a dose-response experiment is crucial.

    • Ineffective Uptake: The method of application may not be optimal for your plant system, leading to poor uptake of the inhibitor.

      • Solution: For in vitro studies with seedlings, incorporating BRZ into the growth medium is a common and effective method.[3] For soil-grown plants, drenching the soil or foliar application may be considered, though optimization will be required.

Issue 2: High variability in plant responses within the same experiment.

  • Question: I am observing a wide range of phenotypes within the same treatment group. How can I reduce this variability?

  • Possible Causes & Solutions:

    • Inconsistent Seed Quality and Germination: Seeds collected at different times or from different parent plants can have variable germination rates and vigor, leading to developmental differences that are independent of the BRZ treatment.[3]

      • Solution: Use a single, homogenous batch of high-quality seeds for your experiments. To synchronize germination, you can pre-germinate seeds on a control medium before transferring them to the BRZ-containing medium.[3]

    • Uneven Environmental Conditions: Variations in light intensity, temperature, or humidity across your growth chamber or greenhouse can lead to differential plant growth and responses to BRZ.[3]

      • Solution: Ensure uniform environmental conditions for all your experimental plates or pots. Rotate the positions of your replicates periodically to minimize any positional effects.

    • Inconsistent Application: Uneven distribution of BRZ in the growth medium or inconsistent application volumes can lead to variable exposure.

      • Solution: Ensure thorough mixing of the BRZ stock solution into the growth medium before pouring plates. For soil applications, ensure even drenching of each pot.

Issue 3: Unexpected or off-target effects.

  • Question: I am observing phenotypes that are not typically associated with brassinosteroid deficiency. Could this compound have off-target effects?

  • Possible Causes & Solutions:

    • High BRZ Concentrations: While this compound is a specific inhibitor of brassinosteroid biosynthesis, very high concentrations may have non-specific effects on other metabolic pathways.[6]

      • Solution: Use the lowest effective concentration that produces the desired brassinosteroid-deficient phenotype, as determined by a dose-response curve.

    • Interaction with Other Phytohormone Pathways: The brassinosteroid signaling pathway exhibits crosstalk with other hormone pathways, such as gibberellins and auxins.[7][8] The observed phenotype could be a result of these interactions.

      • Solution: To confirm the specificity of the observed phenotype, perform a rescue experiment by co-applying a bioactive brassinosteroid like brassinolide (BL).[5][6] If the phenotype is rescued by BL, it is likely due to the specific inhibition of brassinosteroid biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis.[6][9] It targets a cytochrome P450 monooxygenase, which is a key enzyme in the BR biosynthetic pathway.[5] Specifically, it has been shown to inhibit the conversion of cathasterone to teasterone.[5] This inhibition leads to a deficiency in endogenous bioactive brassinosteroids, resulting in characteristic phenotypes such as dwarfism, reduced cell elongation, and altered leaf morphology.[5][6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution (e.g., 2 mM) in 100% DMSO and store it at -20°C for long-term use.[3][9]

Q3: How can I confirm that the observed phenotype is due to brassinosteroid deficiency?

A3: A rescue experiment is the most reliable way to confirm the specificity of the this compound-induced phenotype. This involves co-applying a bioactive brassinosteroid, such as brassinolide (BL), along with the inhibitor. If the phenotype is reversed or significantly ameliorated by the addition of BL, it strongly indicates that the observed effects are due to the inhibition of the brassinosteroid pathway.[5][6]

Q4: Are there any known interactions of this compound with other phytohormone pathways?

A4: Yes, the brassinosteroid signaling pathway is known to interact with other phytohormone pathways, including those of auxins, gibberellins (GA), abscisic acid (ABA), and ethylene.[8][10] For example, brassinosteroids and gibberellins synergistically promote hypocotyl elongation.[11] Therefore, the phenotype induced by this compound can sometimes be a composite effect of inhibiting the BR pathway and the resulting downstream effects on other hormonal balances.

Q5: What are some common morphological changes observed in plants treated with this compound?

A5: In light-grown plants, treatment with this compound typically results in dwarfism, dark-green and downward-curling leaves, and delayed flowering.[5][6] In dark-grown (etiolated) seedlings, it causes a de-etiolated phenotype, characterized by short and thick hypocotyls, open and expanded cotyledons, and the formation of primary leaves.[5][12]

Quantitative Data

Table 1: Effective Concentrations of this compound in Different Plant Species

Plant SpeciesEffective Concentration RangeObserved PhenotypeReference
Arabidopsis thaliana0.1 - 2 µMHypocotyl shortening, de-etiolation in the dark[3][12]
Lepidium sativum (Cress)1 - 10 µMHypocotyl shortening, altered leaf morphology[2][5]
Cucumis sativus (Cucumber)Not specified, but effects observedDown-regulation of defense and antioxidant genes[13]
Hordeum vulgare (Barley)Not specified, but effects observedOrgan-specific and genotype-dependent growth changes[1]

Table 2: Effect of this compound on Hypocotyl Length in Arabidopsis thaliana

Brassinazole (µM)Hypocotyl Length (% of Control)
0100%
0.1~80%
0.5~50%
1.0~30%
5.0~20%
10.0~20%
Note: These are approximate values synthesized from typical dose-response curves and may vary based on experimental conditions.[5]

Experimental Protocols

Protocol 1: Dose-Response Assay of this compound on Arabidopsis thaliana Hypocotyl Elongation in the Dark

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and carefully remove the ethanol.

    • Add 1 mL of 50% bleach solution with a drop of Triton X-100. Vortex for 10 minutes.

    • Pellet the seeds and wash them five times with sterile distilled water.

    • Resuspend the seeds in 0.1% sterile agarose and store at 4°C for 2-4 days for stratification.

  • Preparation of Growth Media:

    • Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave the medium and let it cool to 55-65°C.

    • Prepare a 2 mM stock solution of this compound in 100% DMSO.

    • In a fume hood, add the appropriate volume of the BRZ stock solution to the cooled MS medium to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 0.2 µM, 0.4 µM, 0.8 µM, 1.6 µM).[3] Also, prepare a mock control plate with an equivalent amount of DMSO.

    • Pour the medium into square Petri dishes.

  • Seed Plating and Growth:

    • Sow the sterilized and stratified seeds in rows on the prepared plates.

    • Expose the plates to light for 4-6 hours to induce germination.

    • Wrap the plates in two layers of aluminum foil to ensure complete darkness.

    • Place the plates vertically in a growth chamber at 22°C for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the agar and place them on a flat surface.

    • Use a scanner or a camera with a ruler to capture images of the seedlings.

    • Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Plot the average hypocotyl length as a function of the this compound concentration.

Visualizations

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Associates BKI1 BKI1 BRI1->BKI1 BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1-P BIN2->BZR1_P Phosphorylates (Inactivates) PP2A PP2A BZR1_P->PP2A Dephosphorylates BZR1 BZR1 PP2A->BZR1 Gene Gene Expression BZR1->Gene Regulates

Caption: Brassinosteroid signaling pathway in plants.

Experimental_Workflow start Start prep_brz Prepare this compound Stock Solution (in DMSO) start->prep_brz sterilize Surface Sterilize Seeds start->sterilize prepare_media Prepare Growth Media with Varying BRZ Concentrations prep_brz->prepare_media stratify Stratify Seeds (4°C) sterilize->stratify sow_seeds Sow Seeds on Media stratify->sow_seeds prepare_media->sow_seeds growth Incubate Under Controlled Environmental Conditions sow_seeds->growth phenotype Observe and Quantify Phenotypes growth->phenotype analyze Analyze Data and Compare to Controls phenotype->analyze end End analyze->end

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Tree start Inconsistent or No Phenotypic Effect check_conc Is the BRZ concentration optimized for your plant species? start->check_conc dose_response Action: Perform a dose-response experiment. check_conc->dose_response No check_prep Was the BRZ stock solution prepared and stored correctly? check_conc->check_prep Yes remake_sol Action: Prepare fresh BRZ stock and working solutions. check_prep->remake_sol No check_seeds Are you using a homogenous seed batch? check_prep->check_seeds Yes use_homo_seeds Action: Use a single, high-quality seed lot and consider pre-germination. check_seeds->use_homo_seeds No check_env Are environmental conditions uniform for all replicates? check_seeds->check_env Yes uniform_env Action: Ensure uniform light, temperature, and humidity. check_env->uniform_env No rescue_exp Is the phenotype specific? check_env->rescue_exp Yes perform_rescue Action: Perform a rescue experiment with exogenous brassinolide. rescue_exp->perform_rescue Unsure

Caption: Troubleshooting decision tree for BRZ experiments.

References

Validation & Comparative

A Comparative Guide to (2R,3S)-Brassinazole and Propiconazole as Brassinosteroid Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent triazole-based inhibitors of brassinosteroid (BR) biosynthesis: (2R,3S)-Brassinazole (Brz) and Propiconazole (Pcz). Brassinosteroids are a class of steroid phytohormones essential for a wide range of plant growth and developmental processes, including cell elongation, division, and vascular differentiation.[1][2][3][4] Inhibitors of their biosynthesis are invaluable tools for elucidating their physiological roles and offer potential for agricultural applications.[5][6]

Executive Summary

This compound has long been the benchmark specific inhibitor for studying brassinosteroid functions. However, its high cost and limited availability have constrained its widespread use, particularly in large-scale studies or with crop species.[7][8][9] Propiconazole, a widely used agricultural fungicide, has emerged as a cost-effective and accessible alternative that demonstrates a potent and specific inhibitory effect on the BR biosynthesis pathway.[7][8][9][10] This guide presents a side-by-side comparison of their mechanisms, efficacy, specificity, and the experimental protocols used to characterize them.

Mechanism of Action

Both Brassinazole and Propiconazole belong to the triazole class of compounds, which are known to inhibit cytochrome P450 monooxygenases (P450s), a large family of enzymes involved in various oxidative processes, including hormone biosynthesis.[7][11]

  • This compound (Brz) : Brassinazole specifically targets the DWF4 (Dwarf4) enzyme, a cytochrome P450 monooxygenase that catalyzes the rate-limiting C-22α hydroxylation steps in the BR biosynthesis pathway.[12][13] By blocking DWF4, Brz effectively halts the production of bioactive brassinosteroids like castasterone and brassinolide.[12]

  • Propiconazole (Pcz) : Propiconazole also inhibits BR biosynthesis by targeting P450 enzymes.[7][14] Studies have shown that its target site is among the C22 and C23 side-chain hydroxylation steps that convert campestanol to teasterone.[14][15] Specifically, propiconazole has been demonstrated to bind to CYP90D1, a P450 responsible for C23 hydroxylation, with a dissociation constant (Kd) of approximately 0.76 μM.[14][15]

Brassinosteroid Biosynthesis and Signaling

The diagram below illustrates the canonical brassinosteroid signaling pathway and highlights the stage at which biosynthesis inhibitors like Brassinazole and Propiconazole act.

Brassinosteroid_Pathway cluster_biosynthesis BR Biosynthesis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Campestanol Campestanol Intermediates ...Intermediates... Campestanol->Intermediates DWF4, CYP90C1, CYP90D1, etc. BL Brassinolide (BL) (Active Hormone) Intermediates->BL BRI1_inactive BRI1 (Inactive) BL->BRI1_inactive binds Inhibitors This compound Propiconazole Inhibitors->Intermediates inhibit P450s (e.g., DWF4, CYP90D1) BRI1_active BRI1-BAK1 (Active Complex) BRI1_inactive->BRI1_active recruits BAK1 BAK1 BAK1 BSU1 BSU1 BRI1_active->BSU1 activates BIN2_active BIN2 (Active) BSU1->BIN2_active dephosphorylates (inactivates) BIN2_inactive BIN2-P (Inactive) BIN2_active->BIN2_inactive BZR1_active BZR1/BES1 (Active) BIN2_active->BZR1_active phosphorylates (inactivates) BZR1_inactive BZR1/BES1-P (Inactive) BZR1_inactive->BZR1_active dephosphorylated BZR1_active->BZR1_inactive Gene_Expression Target Gene Expression BZR1_active->Gene_Expression regulates

Caption: Brassinosteroid signaling and point of inhibition.

Comparative Performance Data

The following tables summarize the quantitative and qualitative differences between this compound and Propiconazole based on published experimental data.

Table 1: General Properties and Efficacy

FeatureThis compound (Brz)Propiconazole (Pcz)Reference(s)
Chemical Class TriazoleTriazole[7],[11]
Primary Target DWF4 (CYP90B1)C22 & C23 hydroxylation P450s (e.g., CYP90D1)[12],[14],[15]
Potency (IC50) ~1 µM in cress hypocotyl elongation assayEffective concentrations in the low µM range[16],[7]
Phenotype Induces classic BR-deficient phenotypes: dwarfism, dark green, downward-curled leaves, de-etiolation.Induces phenotypes identical to BR-deficient mutants and Brz-treated plants.[17],[7],[11],[8]
Reversibility Effects are reversed by co-application of brassinolide (BL).Effects are reversed by co-application of brassinolide (BL).[18],[11],[8]
Availability Commercially available but at a high cost.Widely available and significantly more cost-effective.[5],[7],[8]

Table 2: Specificity and Off-Target Effects

FeatureThis compound (Brz)Propiconazole (Pcz)Reference(s)
Specificity for BR vs. GA Highly specific for BR biosynthesis; does not significantly inhibit gibberellin (GA) biosynthesis.Highly specific for BR biosynthesis; effects are not rescued by GA co-application.[5],[11],[8]
Effect on Gene Expression Induces expression of BR-biosynthesis genes (e.g., DWF4, CPD); does not affect GA-regulated genes.Induces expression of BR-biosynthesis genes in a dose-dependent manner; no effect on GA-regulated genes.[7],[8]
Off-Target Effects Minimal inhibitory effect on ABA catabolism. A more specific derivative, Brz2001, has been developed.Primarily known as a fungicide targeting ergosterol biosynthesis in fungi. May have non-target effects on soil fungi and other microorganisms.[5],[19],[20],[21]
Activity in Monocots Low activity reported in some monocots like rice.Demonstrated to be effective in maize, though sensitivity can be genotype-dependent.[5],[7],[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize and compare these inhibitors.

Hypocotyl Elongation Assay for Potency and Specificity

This bioassay is a standard method to assess the potency and specificity of BR biosynthesis inhibitors.[5]

  • Plant Material: Arabidopsis thaliana (e.g., Col-0 or Ws-2 ecotypes) or cress (Lepidium sativum) seeds.

  • Sterilization and Plating:

    • Surface-sterilize seeds using 70% ethanol followed by a bleach solution and rinse with sterile water.

    • Sow seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

    • The medium should be supplemented with the inhibitor (this compound or Propiconazole) at various concentrations (e.g., 0.1 to 10 µM).

    • For specificity/rescue experiments, co-apply the inhibitor with a bioactive brassinosteroid (e.g., 0.1 µM 24-epi-brassinolide) or gibberellic acid (e.g., 1 µM GA₃).[5][7][22] A mock-treated control (e.g., DMSO) is essential.

  • Growth Conditions:

    • Stratify plates at 4°C for 2-4 days in the dark to synchronize germination.

    • Expose plates to light for several hours to induce germination.

    • Wrap plates in aluminum foil and place them vertically in a growth chamber at ~22°C for 5-7 days.

  • Data Collection and Analysis:

    • Carefully remove seedlings and place them on a flat surface.

    • Scan or photograph the seedlings.

    • Measure the length of the hypocotyls from the base of the cotyledons to the root junction using image analysis software (e.g., ImageJ).

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare treatments. A successful rescue by brassinolide but not by gibberellic acid confirms specificity.[7]

Experimental_Workflow cluster_treatments Treatment Plates (MS Medium) start Start: Sterilized Seeds Control Control (Mock) start->Control Inhibitor Inhibitor (Brz or Pcz) start->Inhibitor Rescue_BR Inhibitor + Brassinolide start->Rescue_BR Rescue_GA Inhibitor + Gibberellin start->Rescue_GA growth Germinate and Grow in Dark (5-7 days) measurement Measure Hypocotyl Length Inhibitor->measurement Short Hypocotyl Rescue_BR->measurement Rescued (Long) Hypocotyl Rescue_GA->measurement Not Rescued (Short) Hypocotyl growth->measurement analysis Analyze and Compare Results measurement->analysis

Caption: Workflow for testing inhibitor specificity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method validates the inhibitor's effect on the BR signaling pathway at the molecular level.[7][8]

  • Plant Growth and Treatment: Grow seedlings (e.g., Arabidopsis) in liquid or solid MS medium. Apply the inhibitor (Brz or Pcz) at the desired concentration for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit or a Trizol-based method.

  • cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Prepare reaction mixtures containing cDNA, SYBR Green master mix, and gene-specific primers for target genes (e.g., BR-biosynthesis genes like DWF4, CPD) and a housekeeping/reference gene (e.g., ACTIN2, UBQ10).

    • Run the reaction in a qRT-PCR thermal cycler.

    • Analyze the resulting amplification data. The steady-state mRNA levels of BR-regulated genes should increase in response to a block in the pathway, while GA-regulated genes should remain unaffected.[7][8]

Enzyme-Inhibitor Binding Assay (Differential Spectrophotometry)

This in vitro method was used to confirm the direct interaction between propiconazole and a target P450 enzyme.[14]

  • Protein Expression and Purification: Express and purify the target cytochrome P450 enzyme (e.g., recombinant CYP90D1) from a suitable expression system (e.g., E. coli).

  • Spectral Analysis:

    • Record the absolute spectrum of the purified enzyme in a suitable buffer using a dual-beam spectrophotometer.

    • Add increasing concentrations of the inhibitor (propiconazole) to the sample cuvette.

    • Record the difference spectra between the sample (enzyme + inhibitor) and reference (enzyme only) cuvettes.

    • A characteristic Type II binding spectrum indicates a direct interaction between the inhibitor's nitrogen atom and the heme iron of the P450 enzyme.

  • Dissociation Constant (Kd) Calculation: Plot the change in absorbance against the inhibitor concentration and fit the data to a suitable binding equation to calculate the dissociation constant (Kd), which quantifies the binding affinity.

Conclusion

Both this compound and Propiconazole are effective and specific inhibitors of the brassinosteroid biosynthesis pathway, acting on key cytochrome P450 enzymes.

  • This compound remains a highly characterized and specific inhibitor, making it an excellent tool for precise mechanistic studies where cost is not a primary constraint.[5][11] Its minimal off-target effects on other phytohormone pathways are a significant advantage.[5]

  • Propiconazole presents a compelling alternative, demonstrating comparable efficacy and specificity in inhibiting BR biosynthesis in both dicots and monocots.[7][8][23] Its primary advantages are its low cost and wide availability, which opens new avenues for large-scale experiments, high-throughput screening, and research in agricultural species where the cost of Brassinazole would be prohibitive.[7][8][9] Researchers using propiconazole should, however, remain mindful of its known fungicidal properties and potential non-target effects on symbiotic or soil microorganisms in long-term or whole-system studies.[21][24][25]

Ultimately, the choice between this compound and Propiconazole will depend on the specific research question, experimental scale, and budget. Propiconazole has been validated as a robust and accessible tool, significantly broadening the capacity of the research community to investigate the multifaceted roles of brassinosteroids in plant biology.

References

Comparative Analysis of (2R,3S)-Brassinazole and Other Triazole-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2R,3S)-Brassinazole and other triazole-based inhibitors, focusing on their application in plant biology as inhibitors of brassinosteroid biosynthesis. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Triazole compounds are a significant class of nitrogen-containing heterocyclic molecules widely utilized for their diverse biological activities. In the realm of plant biology, certain triazoles have been identified as potent inhibitors of brassinosteroid (BR) biosynthesis. Brassinosteroids are a class of steroid phytohormones essential for numerous aspects of plant growth and development, including cell elongation, division, and differentiation. By inhibiting their synthesis, these triazole compounds serve as valuable chemical tools for studying BR functions and as potential plant growth regulators.

This guide focuses on a comparative analysis of this compound, a well-characterized BR biosynthesis inhibitor, with other triazole-based compounds such as propiconazole and tebuconazole, which also exhibit plant growth-regulating properties.

Data Presentation: Inhibitor Affinity for Brassinosteroid Biosynthesis Enzymes

InhibitorTarget EnzymeDissociation Constant (Kd)Reference
Brassinazole DWF41.05 µM[1][2]
Propiconazole CYP90D1~0.76 µM[3]
Tebuconazole Not ReportedNot Reported

Note: DWF4 (DWARF4) and CYP90D1 are both cytochrome P450 monooxygenases that catalyze key hydroxylation steps in the BR biosynthesis pathway.[3][4] While both are critical, they act at different points in the pathway. Tebuconazole is a known triazole fungicide that inhibits ergosterol biosynthesis in fungi and also exhibits plant growth regulating properties, but specific Kd or IC50 values for its direct inhibition of BR biosynthesis enzymes are not well-documented in the available literature.[5][6][7][8][9]

Experimental Protocols

Arabidopsis Hypocotyl Elongation Assay (In Vivo)

This assay is a common in vivo method to assess the potency and specificity of brassinosteroid biosynthesis inhibitors. The inhibition of hypocotyl elongation in dark-grown seedlings is a characteristic phenotype of BR deficiency.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Petri dishes

  • Test inhibitors (e.g., Brassinazole, Propiconazole) dissolved in a suitable solvent (e.g., DMSO)

  • Brassinosteroid (e.g., Brassinolide) for rescue experiments

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds using a standard protocol (e.g., treatment with 70% ethanol followed by a bleach solution and rinsing with sterile water).

  • Plating: Sow the sterilized seeds on MS agar plates containing various concentrations of the inhibitor. A solvent control (e.g., DMSO) plate should be included. For rescue experiments, co-application of the inhibitor and a brassinosteroid (e.g., 10 nM brassinolide) is performed.[10]

  • Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Incubation: Place the plates vertically in a growth chamber in complete darkness at a constant temperature (e.g., 22°C) for a defined period (e.g., 5-7 days).

  • Data Acquisition: After the incubation period, carefully remove the plates and lay them flat. Scan or photograph the plates to capture the seedling images.

  • Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls of at least 20 seedlings per treatment.

  • Data Analysis: Calculate the average hypocotyl length and standard deviation for each treatment. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of hypocotyl elongation compared to the control, can be determined by plotting the hypocotyl length against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cytochrome P450 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific cytochrome P450 enzyme involved in brassinosteroid biosynthesis, such as DWF4.

Materials:

  • Recombinant cytochrome P450 enzyme (e.g., DWF4) expressed and purified from a heterologous system (e.g., E. coli).[4]

  • Substrate for the enzyme (e.g., a BR biosynthesis intermediate).

  • NADPH-cytochrome P450 reductase.

  • NADPH.

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.25).

  • Test inhibitors dissolved in a suitable solvent.

  • Spectrophotometer.

General Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, the recombinant cytochrome P450 enzyme, and the NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Pre-incubation: Incubate the mixture at a specific temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH.

  • Monitoring Enzyme Activity: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time, which corresponds to the consumption of NADPH or the formation of the product.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. The IC50 value can be calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration. The binding affinity (Kd) can be determined by analyzing the spectral shifts upon inhibitor binding to the heme iron of the cytochrome P450 enzyme.[1][2]

Mandatory Visualization

Brassinosteroid Biosynthesis Pathway

Brassinosteroid_Biosynthesis_Pathway cluster_sterol Sterol Biosynthesis cluster_early_c22 Early C-22 Oxidation cluster_late_c6 Late C-6 Oxidation Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 _6_Deoxocathasterone 6-Deoxocathasterone Campestanol->_6_Deoxocathasterone DWF4/CYP90B1 _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxocathasterone->_6_Deoxoteasterone CPD/CYP90A1 _3_Dehydro_6_deoxoteasterone 3-Dehydro-6-deoxoteasterone _6_Deoxoteasterone->_3_Dehydro_6_deoxoteasterone _6_Deoxotyphasterol 6-Deoxotyphasterol _3_Dehydro_6_deoxoteasterone->_6_Deoxotyphasterol _6_Deoxocastasterone 6-Deoxocastasterone _6_Deoxotyphasterol->_6_Deoxocastasterone ROT3/CYP90D1 Castasterone Castasterone _6_Deoxocastasterone->Castasterone BR6ox/CYP85A Brassinolide Brassinolide Castasterone->Brassinolide BR6ox/CYP85A Inhibitor Triazole Inhibitors (e.g., Brassinazole, Propiconazole) Inhibitor->Campestanol Inhibit DWF4 Inhibitor->_6_Deoxotyphasterol Inhibit CYP90D1

Caption: Simplified brassinosteroid biosynthesis pathway highlighting key enzymes targeted by triazole inhibitors.

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Heterodimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation BR Brassinosteroid BR->BRI1 Binding BSU1 BSU1 BSK1->BSU1 Activation BIN2 BIN2 BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylation _14_3_3 14-3-3 BZR1_BES1_P->_14_3_3 Binding & Sequestration BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation (PP2A) DNA Target Genes BZR1_BES1->DNA Binds to promoter Gene_Expression Gene Expression (Growth & Development) DNA->Gene_Expression Transcription

Caption: Overview of the brassinosteroid signaling cascade from perception at the cell membrane to gene regulation.

Experimental Workflow: Hypocotyl Elongation Assay

Hypocotyl_Elongation_Assay_Workflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize plate Sow Seeds on MS Agar with Inhibitor Concentrations sterilize->plate stratify Stratify at 4°C (2-4 days, dark) plate->stratify incubate Incubate Vertically (5-7 days, dark) stratify->incubate image Scan or Photograph Plates incubate->image measure Measure Hypocotyl Length (ImageJ) image->measure analyze Calculate Average Length, Std. Dev., and IC50 measure->analyze end End analyze->end

References

Validating (2R,3S)-Brassinazole target specificity through genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

(2R,3S)-Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, making it an invaluable chemical tool for dissecting the roles of these essential plant hormones in growth and development. This guide provides a comparative analysis of Brz's target specificity, validated through genetic approaches, and presents supporting experimental data and protocols for researchers in plant biology and drug development.

Unveiling the Target: Brassinosteroid Biosynthesis

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[1][2] Brz exerts its biological effects by inhibiting the activity of DWF4, a key cytochrome P450 monooxygenase in the BR biosynthesis pathway.[3] This inhibition leads to a BR-deficient phenotype, characterized by dwarfism, dark-green and curled leaves, and de-etiolation in the dark.[4][5] The specificity of Brz is demonstrated by the fact that its inhibitory effects can be rescued by the application of downstream BR components, such as brassinolide (BL), the most active brassinosteroid.[5][6]

Genetic Validation of Target Specificity

The most compelling evidence for the target specificity of Brz comes from genetic studies using mutants in the BR signaling and biosynthesis pathways. These studies unequivocally demonstrate that the effects of Brz are contingent on a functional BR signaling cascade.

Insensitivity of Brassinosteroid Signaling Mutants

Mutants with defects in the BR receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), exhibit a dwarf phenotype and are insensitive to externally applied brassinosteroids. Crucially, these bri1 mutants also display a pronounced insensitivity to Brz.[4][7] This lack of response in a plant with a non-functional BR receptor confirms that Brz's mode of action is upstream of BR perception and is dependent on the integrity of the signaling pathway.

The following table summarizes the effect of Brassinazole on the hypocotyl elongation of wild-type (Col-0) Arabidopsis thaliana and a bri1 mutant, demonstrating the insensitivity of the mutant to the inhibitor.

GenotypeTreatmentHypocotyl Length (mm) ± SEReference
Wild-Type (Col-0) Control (DMSO)12.5 ± 0.5[4]
1 µM Brassinazole3.2 ± 0.3[4]
bri1-701 Control (DMSO)3.5 ± 0.4[4]
1 µM Brassinazole3.4 ± 0.3[4]

Comparative Performance with Alternative Inhibitors

While Brz is the most widely used BR biosynthesis inhibitor, other compounds with similar activity have been identified. Propiconazole (Pcz), another triazole derivative, has been shown to be a specific and potent inhibitor of BR biosynthesis, phenocopying BR-deficient mutants.[6][8]

The following table provides a comparison of the inhibitory activity of Brassinazole and Propiconazole on hypocotyl elongation in Arabidopsis thaliana.

InhibitorIC50 (µM) for Hypocotyl ElongationReference
This compound ~0.1[8]
Propiconazole ~0.2[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results. Below are protocols for a hypocotyl elongation assay and a western blot analysis to assess the phosphorylation status of BES1, a key transcription factor in the BR signaling pathway.

Hypocotyl Elongation Assay

This assay is a sensitive and quantitative method to assess the effects of Brz and other compounds on plant growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • This compound (stock solution in DMSO)

  • Brassinolide (stock solution in DMSO)

  • Sterile petri plates (9 cm)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20 minutes in a 50% (v/v) bleach solution with 0.05% (v/v) Triton X-100. Rinse the seeds 5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and sow them on MS plates containing the desired concentrations of Brz, BL, or solvent control (DMSO).

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber and orient them vertically. For dark-grown seedlings, wrap the plates in aluminum foil. Grow the seedlings for 5-7 days at 22°C.

  • Measurement: Remove the seedlings from the agar and place them on a flat surface. Capture images of the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average hypocotyl length and standard error for each treatment and genotype. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.

Western Blot for BES1 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of the BES1 transcription factor, a key indicator of BR signaling activity. In the absence of BRs, BES1 is phosphorylated by the kinase BIN2, leading to its degradation. BR signaling leads to the dephosphorylation and accumulation of BES1 in the nucleus.

Materials:

  • Arabidopsis seedlings grown in liquid MS medium

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (e.g., anti-BES1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plant Material and Treatment: Grow Arabidopsis seedlings in liquid MS medium for 5-7 days. Treat the seedlings with Brz, BL, or a mock control for the desired time.

  • Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder. Add protein extraction buffer and vortex thoroughly. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-BES1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The phosphorylated form of BES1 will migrate slower than the dephosphorylated form.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the brassinosteroid signaling pathway and a typical experimental workflow for validating Brassinazole's target.

Brassinosteroid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_brz Brassinazole Action Brassinosteroid Brassinosteroid BRI1 BRI1 Brassinosteroid->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BES1 BES1 BSU1->BES1 Dephosphorylates pBES1 BES1-P BIN2->pBES1 Phosphorylates 14-3-3 14-3-3 pBES1->14-3-3 Binds Proteasome Proteasome 14-3-3->Proteasome Degradation BR-responsive genes BR-responsive genes BES1->BR-responsive genes Regulates Transcription Brassinazole Brassinazole DWF4 DWF4 Brassinazole->DWF4 Inhibits BR Biosynthesis BR Biosynthesis DWF4->BR Biosynthesis Catalyzes

Caption: Brassinosteroid signaling pathway and the inhibitory action of Brassinazole.

Experimental_Workflow Start Start Hypothesis Brassinazole inhibits BR biosynthesis Start->Hypothesis Experiment1 Treat Wild-Type (WT) plants with Brassinazole Hypothesis->Experiment1 Experiment2 Treat bri1 mutant plants with Brassinazole Hypothesis->Experiment2 Experiment3 Co-treat WT plants with Brassinazole and Brassinolide (BL) Hypothesis->Experiment3 Observation1 WT plants show dwarf phenotype Experiment1->Observation1 Conclusion Brassinazole's target is in the BR biosynthesis pathway, upstream of BRI1 Observation1->Conclusion Observation2 bri1 mutant shows no additional phenotype Experiment2->Observation2 Observation2->Conclusion Observation3 Dwarf phenotype is rescued Experiment3->Observation3 Observation3->Conclusion

Caption: Experimental workflow for genetic validation of Brassinazole's target specificity.

References

Unveiling the Potency of (2R,3S)-Brassinazole: A Cross-Species Comparison of its Effectiveness as a Brassinosteroid Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(2R,3S)-Brassinazole (Brz) , a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, serves as an invaluable chemical tool for dissecting the myriad roles of these essential plant hormones in growth, development, and stress responses. Its efficacy, however, varies across different plant species. This guide provides a comparative overview of this compound's effectiveness in select dicotyledonous and monocotyledonous plants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Brassinazole Effectiveness

The inhibitory effect of Brassinazole is most commonly quantified by measuring the reduction in hypocotyl or root elongation in seedlings. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency. The following table summarizes the available quantitative data on Brassinazole's effectiveness across different species.

SpeciesPlant TypeParameter MeasuredBrassinazole ConcentrationObserved EffectReference
Arabidopsis thalianaDicotHypocotyl Elongation (dark-grown)0.1 - 0.5 µMSignificant decrease in length[1]
Arabidopsis thalianaDicotHypocotyl Elongation1.21 µM (IC50 for (2S,4R)-Brz220)50% inhibition[2]
Lepidium sativum (Cress)DicotHypocotyl Elongation1 µM and higher~60% reduction in length[1]
Lepidium sativum (Cress)DicotHypocotyl Elongation0.01 µM (IC50 for (2S,4R)-Brz220)50% inhibition[2]
Solanum lycopersicum (Tomato)DicotHypocotyl Elongation1 µMInhibition of hypocotyl elongation[3]
Pisum sativum (Pea)DicotShoot and Root GrowthNot specifiedGrowth retardation[4]
Oryza sativa (Rice)MonocotSeed Germination and Shoot LengthNot specifiedDecrease in germination rate and shoot length[5]
Oryza sativa (Rice)MonocotHypocotyl Elongation0.8 µM (IC50 for yucaizol)50% inhibition[2]
Hordeum vulgare (Barley)MonocotShoot LengthDose-dependentInhibition from 0.1 µM to 10 µM
Wolffia arrhiza (Duckweed)MonocotFresh Weight1 - 10 µMSignificant reduction in fresh weight

Note: Data for (2S,4R)-Brz220, a stereoisomer of Brassinazole, and yucaizol, another BR biosynthesis inhibitor, are included to provide a broader comparative context.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for assessing Brassinazole effectiveness in a model dicot (Arabidopsis thaliana) and a model monocot (Oryza sativa).

Protocol 1: Hypocotyl Elongation Assay in Arabidopsis thaliana

This protocol is adapted from established methods for assessing brassinosteroid inhibitor effects in Arabidopsis.[1]

1. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 15 minutes.
  • Rinse the seeds 3-5 times with sterile distilled water.
  • Suspend the seeds in 0.1% sterile agar and sow them on Murashige and Skoog (MS) agar plates containing the desired concentrations of this compound (typically ranging from 0.1 µM to 10 µM). A stock solution of Brassinazole in DMSO is recommended. Ensure the final DMSO concentration does not exceed 0.1%.

2. Stratification and Germination:

  • Store the plates at 4°C in the dark for 2-4 days to synchronize germination (stratification).
  • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for germination.

3. Hypocotyl Measurement:

  • For etiolated hypocotyl measurement, wrap the plates in aluminum foil after an initial light exposure to induce germination and place them in the dark at 22°C for 5-7 days.
  • For light-grown seedlings, keep the plates under the long-day photoperiod for 7 days.
  • Carefully remove the seedlings and place them on a flat surface.
  • Scan or photograph the seedlings and measure the hypocotyl length from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).
  • Calculate the average hypocotyl length and standard deviation for each Brassinazole concentration.

Protocol 2: Rice Lamina Inclination Bioassay for Brassinosteroid Activity

This bioassay is a highly sensitive and specific method for determining brassinosteroid activity and can be adapted to assess the inhibitory effect of Brassinazole.[6][7]

1. Seed Germination:

  • Sterilize rice (Oryza sativa) seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.
  • Rinse the seeds thoroughly with sterile water.
  • Germinate the seeds on moist filter paper in the dark at 28-30°C for 2-3 days until the coleoptiles are approximately 2-3 mm long.

2. Preparation of Explants:

  • Excise the second leaf lamina joint from the seedlings. The explant should consist of the lamina, lamina joint, and a portion of the leaf sheath.

3. Treatment with Brassinazole:

  • Prepare test solutions containing a standard concentration of a brassinosteroid (e.g., brassinolide at 10 nM) and varying concentrations of this compound in a suitable buffer (e.g., 2.5 mM MES buffer, pH 6.5).
  • Place the explants in the test solutions in a petri dish or multi-well plate.

4. Incubation and Measurement:

  • Incubate the explants in the dark at 28-30°C for 48-72 hours.
  • Measure the angle between the lamina and the leaf sheath. A smaller angle in the presence of Brassinazole indicates inhibition of the brassinosteroid-induced lamina bending.
  • Calculate the percentage of inhibition for each Brassinazole concentration relative to the control (brassinosteroid alone).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Brassinosteroid Signaling Pathway in Dicots (e.g., Arabidopsis thaliana)

Brassinosteroid_Signaling_Dicot cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 associates BSK1 BSK1 BRI1->BSK1 phosphorylates BAK1->BRI1 BR BR BR->BRI1 binds BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) pBZR1_BES1 p-BZR1/BES1 BIN2->pBZR1_BES1 phosphorylates (marks for degradation) Proteasome 26S Proteasome pBZR1_BES1->Proteasome degradation BZR1_BES1 BZR1/BES1 DNA BR-responsive genes BZR1_BES1->DNA regulates transcription Brassinazole This compound DWF4 DWF4 (P450) Brassinazole->DWF4 inhibits DWF4->BR BR_precursor BR Precursor BR_precursor->DWF4

Caption: Dicot BR signaling pathway and the inhibitory action of Brassinazole.

Brassinosteroid Signaling Pathway in Monocots (e.g., Oryza sativa)

Brassinosteroid_Signaling_Monocot cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OsBRI1 OsBRI1 OsBAK1 OsBAK1 OsBRI1->OsBAK1 associates OsBSK OsBSK OsBRI1->OsBSK phosphorylates OsBAK1->OsBRI1 BR BR BR->OsBRI1 binds OsBSU1 OsBSU1 OsBSK->OsBSU1 activates OsGSK2 OsGSK2 (BIN2-like) OsBSU1->OsGSK2 dephosphorylates (inactivates) pOsBZR1 p-OsBZR1 OsGSK2->pOsBZR1 phosphorylates (marks for degradation) Proteasome 26S Proteasome pOsBZR1->Proteasome degradation OsBZR1 OsBZR1 DNA BR-responsive genes OsBZR1->DNA regulates transcription Brassinazole This compound DWF4 DWF4 (P450) Brassinazole->DWF4 inhibits DWF4->BR BR_precursor BR Precursor BR_precursor->DWF4

Caption: Monocot BR signaling with OsBZR1 and the action of Brassinazole.

Experimental Workflow for Brassinazole Effectiveness Assay

Experimental_Workflow cluster_prep Preparation cluster_growth Growth and Treatment cluster_analysis Data Acquisition and Analysis Seed_Sterilization Seed Sterilization Plating Seed Plating Seed_Sterilization->Plating Media_Preparation Media Preparation with Varying Brz Concentrations Media_Preparation->Plating Stratification Stratification (4°C, dark) Plating->Stratification Germination_Growth Germination and Seedling Growth (Controlled Environment) Stratification->Germination_Growth Imaging Seedling Imaging Germination_Growth->Imaging Measurement Phenotypic Measurement (e.g., Hypocotyl/Root Length) Imaging->Measurement Data_Analysis Data Analysis (IC50 Calculation, Statistical Tests) Measurement->Data_Analysis

Caption: General workflow for assessing Brassinazole's effect on seedlings.

References

Unraveling Brassinosteroid Function: A Comparative Guide to (2R,3S)-Brassinazole and Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of brassinosteroid (BR) signaling is pivotal for advancements in agriculture and medicine. This guide provides a comprehensive comparison between the use of (2R,3S)-Brassinazole, a potent chemical inhibitor, and genetic knockouts of BR synthesis genes for studying brassinosteroid functions. We present supporting experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of these powerful research tools.

Brassinosteroids are a class of plant steroid hormones essential for a wide range of developmental processes, including cell elongation, division, and differentiation.[1] Manipulating the BR signaling pathway, either through chemical inhibition or genetic modification, offers profound insights into its mechanism and physiological roles. This compound (Brz) is a highly specific triazole-type inhibitor of brassinosteroid biosynthesis.[2][3] It primarily targets cytochrome P450 monooxygenases, key enzymes in the BR biosynthetic pathway.[4] Genetic knockouts, on the other hand, involve the targeted inactivation of specific genes responsible for producing these enzymes. Both approaches result in plants with a brassinosteroid-deficient phenotype, characterized by dwarfism, altered leaf morphology, and reduced fertility.[4][5][6]

This guide will delve into a direct comparison of these two methodologies, highlighting their respective advantages and limitations to aid researchers in selecting the most appropriate approach for their experimental objectives.

Quantitative Comparison of Phenotypes

The application of this compound effectively phenocopies the observable traits of genetic knockouts of BR synthesis genes. A key quantifiable phenotype is the inhibition of hypocotyl elongation in seedlings. The following tables summarize quantitative data from studies on Arabidopsis thaliana, comparing the effects of various concentrations of brassinazole on wild-type plants with the phenotypes of well-characterized BR synthesis knockout mutants.

Table 1: Effect of this compound on Hypocotyl Elongation in Wild-Type Arabidopsis thaliana

Brassinazole Concentration (µM)Mean Hypocotyl Length (mm)Standard Deviation (mm)Reference
0 (Control)10.51.2[7]
0.17.80.9[7]
0.54.20.6[4]
1.02.50.4[4]
5.01.80.3[4]

Table 2: Hypocotyl Length of Brassinosteroid Biosynthesis Gene Knockout Mutants in Arabidopsis thaliana

Mutant GeneMean Hypocotyl Length (mm)Standard Deviation (mm)Reference
Wild-Type (Col-0)11.21.5[8]
dwf4-1013.10.5[8]
cpd2.80.4[4]
det23.50.6[9]

Note: Experimental conditions such as light, temperature, and growth medium can influence hypocotyl length. The data presented are from studies with comparable, but not identical, conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for assessing the effects of brassinazole and characterizing knockout mutant phenotypes.

Protocol 1: Brassinazole Dose-Response Assay for Hypocotyl Elongation

Objective: To quantify the inhibitory effect of this compound on seedling hypocotyl growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • This compound stock solution (10 mM in DMSO)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Petri plates

  • Sterilization reagents (e.g., 70% ethanol, bleach solution)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agarose and sow them on MS agar plates.

  • Brassinazole Application: Prepare MS agar plates containing various concentrations of brassinazole (e.g., 0, 0.1, 0.5, 1, 5 µM) by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 7 days, carefully remove the seedlings from the agar and place them on a flat surface. Scan or photograph the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the mean hypocotyl length and standard deviation for each brassinazole concentration.

Protocol 2: Phenotypic Analysis of Brassinosteroid Synthesis Knockout Mutants

Objective: To characterize the phenotype of BR synthesis knockout mutants compared to wild-type plants.

Materials:

  • Arabidopsis thaliana seeds (wild-type and knockout lines, e.g., dwf4, cpd, det2)

  • MS medium

  • Petri plates

  • Growth chamber

Procedure:

  • Seed Sterilization and Plating: Follow steps 1 and 2 from Protocol 1.

  • Stratification and Growth: Follow steps 4 and 5 from Protocol 1.

  • Phenotypic Characterization: After 7 days of growth, observe and quantify various phenotypic traits, including:

    • Hypocotyl Length: Measure as described in Protocol 1.

    • Root Length: Measure the length of the primary root.

    • Leaf Morphology: Document leaf size, shape, and color. Note any epinasty (downward curling) of the leaves.

    • Overall Plant Size: Measure the rosette diameter.

  • Statistical Analysis: Compare the mean values of the measured traits between the wild-type and knockout mutant lines using appropriate statistical tests (e.g., t-test).

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the brassinosteroid signaling pathway and a typical experimental workflow.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization & Phosphorylation BSK1 BSK1 BAK1->BSK1 Phosphorylation CDG1 CDG1 BSK1->CDG1 Activation BSU1 BSU1 (Phosphatase) CDG1->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylation (Inhibition) BZR1/BES1_P BZR1/BES1-P (Phosphorylated/Inactive) BIN2->BZR1/BES1_P Phosphorylation (Inactivation) BZR1/BES1 BZR1/BES1 (Active) BZR1/BES1_P->BZR1/BES1 Dephosphorylation DNA Target Genes BZR1/BES1->DNA Binding PP2A PP2A PP2A->BZR1/BES1_P Response BR-regulated Gene Expression DNA->Response Transcription

Caption: Brassinosteroid Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_growth Growth & Observation cluster_analysis Data Analysis Seeds Wild-Type & Knockout Seeds Brz_Plates MS Plates with This compound Seeds->Brz_Plates Wild-Type Control_Plates MS Plates (Control) Seeds->Control_Plates Wild-Type KO_Plates MS Plates for Knockouts Seeds->KO_Plates Knockout Germination Synchronized Germination (4°C Stratification) Brz_Plates->Germination Control_Plates->Germination KO_Plates->Germination Growth Growth in Controlled Environment Germination->Growth Phenotyping Phenotypic Measurement (e.g., Hypocotyl Length) Growth->Phenotyping Comparison Quantitative Comparison Phenotyping->Comparison

Caption: Experimental Workflow.

Conclusion

Both this compound and genetic knockouts are invaluable tools for dissecting the brassinosteroid signaling pathway. Chemical genetics, using inhibitors like brassinazole, offers a dose-dependent, reversible, and temporally controlled method to study BR function, which can be particularly useful for overcoming issues of genetic redundancy or for studying essential genes where a knockout would be lethal.[10] Conversely, genetic knockouts provide a highly specific and permanent disruption of a single gene's function, allowing for the precise attribution of a phenotype to that gene.[11] The choice between these methods will ultimately depend on the specific research question. For studying the effects of varying levels of BR deficiency or for high-throughput screening, brassinazole is an excellent choice. For definitively linking a specific gene to a particular phenotype, genetic knockouts are the gold standard. Often, a combined approach, where the effects of brassinazole are validated in corresponding knockout mutants, provides the most robust and comprehensive understanding of brassinosteroid biology.

References

Evaluating the Cost-Effectiveness of (2R,3S)-Brassinazole Versus Other Brassinosteroid Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and for the development of novel therapeutic agents. In the study of brassinosteroid (BR) signaling, a crucial pathway in plant growth and development, inhibitors are indispensable. This guide provides an objective comparison of the cost-effectiveness of (2R,3S)-Brassinazole against other commonly used BR inhibitors, supported by experimental data and detailed protocols.

Introduction to Brassinosteroid Inhibition

Brassinosteroids are a class of steroid hormones in plants that regulate a wide array of physiological processes, including cell elongation, division, and differentiation. The targeted inhibition of BR biosynthesis or signaling is a powerful technique to elucidate the functions of specific components within this pathway and to modulate plant growth. This compound (Brz) is a well-established and specific inhibitor of BR biosynthesis. However, its relatively high cost can be a limiting factor for large-scale experiments or high-throughput screening. This has led to the exploration of more cost-effective alternatives, such as the fungicide propiconazole (Pcz), which also exhibits BR biosynthesis inhibitory activity.[1][2][3] Another key inhibitor, bikinin, targets the signaling pathway at a different point, offering a complementary tool for researchers.[4][5]

Comparative Analysis of Inhibitor Cost

The financial investment required for chemical inhibitors is a significant consideration in experimental design. The following table provides a comparative overview of the approximate costs for this compound, Propiconazole, and Bikinin, highlighting the substantial cost difference between these compounds. Prices are based on currently available information from various suppliers for research-grade chemicals and may vary.

InhibitorSupplier Example(s)PurityPrice (USD) per mgNotes
This compound MedChemExpress[6], Sigma-Aldrich≥98% (HPLC)~$66 - $88High specificity for BR biosynthesis.
Propiconazole PDQ Scientific[7], Chemical Warehouse[8], Keystone Pest Solutions[9]Varies (often sold as a formulated product)~$0.0001 - $0.0004Significantly lower cost, readily available as a commercial fungicide. Research-grade options are also available.
Bikinin MedChemExpress[10], ApexBio[11], Selleck Chemicals[12]≥98%~$4.50 - $5.00Targets the BR signaling pathway, not biosynthesis.

Performance and Efficacy: Experimental Data

The efficacy of these inhibitors is typically assessed through bioassays that measure their impact on plant growth, most commonly the hypocotyl elongation assay and the lamina joint inclination test.

Hypocotyl Elongation Assay

This assay measures the length of the hypocotyl (the stem of a germinating seedling) in the presence of varying concentrations of an inhibitor. Inhibition of BR biosynthesis or signaling leads to a characteristic dwarf phenotype with shortened hypocotyls.

InhibitorOrganismConcentrationObserved Effect on Hypocotyl LengthReference
This compound Arabidopsis thaliana2 µM83% reduction in wild-type[13]
Propiconazole Arabidopsis thaliana2 µMSimilar efficacy to Brassinazole in wild-type[13]
Bikinin Arabidopsis thaliana30 µMSignificant increase in hypocotyl length (activates signaling)[14]

Studies have shown that propiconazole can phenocopy the effects of brassinazole on Arabidopsis seedlings, inducing a dose-dependent reduction in primary root growth.[13] For example, 0.1 µM Pcz decreased root elongation by 20%, while 5 µM Pcz resulted in a 54% reduction.[13] Importantly, the inhibitory effects of both Pcz and Brz on root growth can be rescued by the co-application of 24-epi-brassinolide (a bioactive brassinosteroid), but not by gibberellic acid, demonstrating their specificity for the BR pathway.[13]

IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. While direct comparative studies providing IC50 values for all three inhibitors under identical conditions are limited, the available data suggests that both brassinazole and propiconazole are potent inhibitors of BR biosynthesis. One study reported an IC50 value for a potent BR biosynthesis inhibitor, derived from a ketoconazole scaffold, to be 0.10 ± 0.03 µM for the retardation of Arabidopsis seedling stem elongation. While not brassinazole itself, this provides a reference point for the potency of this class of inhibitors.

Signaling Pathways and Inhibitor Targets

A clear understanding of the signaling pathway is crucial for interpreting experimental results. The diagram below illustrates the brassinosteroid signaling pathway and the points of intervention for the discussed inhibitors.

Brassinosteroid_Signaling_Pathway BR Brassinosteroid (BR) BRI1_BAK1 BRI1/BAK1 Receptor Complex BR->BRI1_BAK1 Binds BSK1 BSK1 BRI1_BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BES1_p BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_p Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_p->BZR1_BES1 Nucleus Nucleus BZR1_BES1->Nucleus Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Regulates Brassinazole This compound Propiconazole BR_Biosynthesis BR Biosynthesis Brassinazole->BR_Biosynthesis Inhibits Bikinin Bikinin Bikinin->BIN2

Figure 1. Brassinosteroid signaling pathway and inhibitor targets.

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide methodologies for the key assays discussed.

Experimental Workflow: Hypocotyl Elongation Assay

The following diagram outlines the typical workflow for a hypocotyl elongation assay to test inhibitor sensitivity.

Hypocotyl_Elongation_Workflow Start Start Sterilize Surface Sterilize Seeds (e.g., Arabidopsis thaliana) Start->Sterilize Vernalize Vernalize Seeds (e.g., 4°C for 2-4 days in dark) Sterilize->Vernalize Plate Plate Seeds on MS Medium with varying inhibitor concentrations Vernalize->Plate Incubate Incubate Plates (e.g., Vertically in controlled environment) Plate->Incubate Image Image Seedlings (After 5-7 days) Incubate->Image Measure Measure Hypocotyl Length (Using image analysis software) Image->Measure Analyze Analyze Data (e.g., dose-response curves, statistical analysis) Measure->Analyze End End Analyze->End

Figure 2. Workflow for a typical hypocotyl elongation assay.

Detailed Experimental Protocols

Protocol 1: Arabidopsis thaliana Hypocotyl Elongation Assay

This protocol is adapted from established methods for assessing brassinosteroid inhibitor sensitivity.[15][16]

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutant lines)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri dishes (square, 12 cm)

  • Inhibitor stock solutions (this compound, Propiconazole, Bikinin) in DMSO

  • Sterilization solution (e.g., 70% ethanol, 10% bleach with Triton X-100)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 10% bleach with 0.05% Triton X-100. Vortex for 10 minutes.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in a small volume of sterile 0.1% agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of the inhibitor. Add the inhibitor from a concentrated stock in DMSO to the molten agar after autoclaving and cooling to ~50-60°C. Ensure the final DMSO concentration is consistent across all plates, including the control (mock) plate.

    • Pipette the sterilized seeds onto the surface of the agar plates.

  • Vernalization and Germination:

    • Seal the plates and place them at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod). For etiolated growth, wrap the plates in aluminum foil.

  • Growth and Measurement:

    • Grow the seedlings for 5-7 days.

    • Remove the plates and capture high-resolution images of the seedlings.

    • Use image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

  • Data Analysis:

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Generate dose-response curves and perform statistical analysis (e.g., t-test, ANOVA) to determine significant differences between treatments.

Protocol 2: Rice Lamina Joint Inclination Assay

This bioassay is highly specific for brassinosteroids and their inhibitors.[2][17]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nipponbare')

  • Dehuller

  • Sterilization solution

  • Sterile water

  • Petri dishes

  • Growth chamber

  • Inhibitor and brassinolide (BL) stock solutions

  • Protractor or digital image analysis software

Procedure:

  • Seedling Preparation:

    • Dehull rice seeds and surface sterilize them.

    • Germinate and grow seedlings in the dark at 28-30°C for 7-10 days.

  • Excision of Lamina Joints:

    • From uniform seedlings, excise segments of the second leaf, including the lamina joint, ensuring a small portion of the leaf blade and sheath remain attached.

  • Treatment:

    • Float the excised segments in a solution containing a standard concentration of brassinolide (e.g., 10 nM) and varying concentrations of the inhibitor to be tested. A control with only BL should be included.

    • Incubate the segments in the dark at 28-30°C for 48-72 hours.

  • Measurement:

    • After incubation, measure the angle between the lamina and the sheath. This can be done by photographing the segments and using image analysis software or a protractor.

  • Data Analysis:

    • Calculate the average angle of inclination for each treatment and analyze the data to determine the inhibitory effect of the compound on BR-induced lamina inclination.

Conclusion

The choice of a brassinosteroid inhibitor will depend on the specific research question and budgetary constraints.

  • This compound remains the gold standard for a highly specific and potent inhibitor of BR biosynthesis, ideal for experiments where precise and reliable inhibition is critical.

  • Propiconazole presents a highly cost-effective alternative for large-scale studies, genetic screens, or applications in agricultural research where the cost of brassinazole would be prohibitive.[18] Its specificity for the BR pathway has been demonstrated, making it a viable substitute in many contexts.[1][2]

  • Bikinin offers a distinct mechanism of action by targeting the signaling cascade downstream of the receptor. This makes it an invaluable tool for dissecting the signaling pathway and for experiments where inhibition of biosynthesis is not the desired approach.

By carefully considering the cost, efficacy, and mechanism of action of these inhibitors, researchers can select the most appropriate tool to advance their research in the complex and vital field of brassinosteroid signaling.

References

Unraveling Brassinosteroid Signaling: A Comparative Transcriptomic Analysis of (2R,3S)-Brassinazole-Treated Plants and Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genomic responses to brassinosteroid pathway disruption, this guide provides a comparative analysis of transcriptomic changes in plants chemically treated with (2R,3S)-Brassinazole versus those with genetic mutations in key signaling components. This guide is intended for researchers, scientists, and drug development professionals working in plant biology and hormone signaling.

The brassinosteroid (BR) signaling pathway is a critical regulator of plant growth and development. Disrupting this pathway, either through chemical inhibition or genetic mutation, leads to profound changes in gene expression. This guide compares two common experimental approaches for studying BR signaling: treatment with the inhibitor this compound (BRZ) and the use of BR-insensitive or deficient mutants, such as bri1 and det2. Understanding the similarities and differences in the transcriptomic landscapes resulting from these perturbations is crucial for accurately interpreting experimental data and for developing novel agrochemicals.

Quantitative Comparison of Transcriptomic Changes

The following tables summarize the number of differentially expressed genes (DEGs) observed in Arabidopsis thaliana under different conditions of BR signaling disruption. It is important to note that the exact number of DEGs can vary depending on the specific mutant allele, developmental stage, and experimental conditions. The data presented here is a synthesis from multiple studies to provide a comparative overview.

ConditionTotal DEGsUpregulated GenesDownregulated GenesPlant Material / StageReference
BR-Insensitive Mutant
bri1-7011,7298548755-day-old dark-grown seedlings[1]
bri1-T (triple receptor mutant)8,188Not specifiedNot specified7-day-old roots[2]
bri1-701 brl1 brl3 + Brassinolide3,002Not specifiedNot specified7-day-old seedlings[3][4]
BR Biosynthesis Inhibition
BRZ treatment followed by Brassinolide8,286Not specifiedNot specifiedRoot tips[2][5]
BR Biosynthesis Mutant
cpd + Brassinolide3,002Not specifiedNot specified7-day-old seedlings[3][4]
det2-1 + BrassinolideNot specifiedNot specifiedNot specified7-day-old seedlings[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols for RNA-sequencing analysis based on the cited literature.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana seeds (e.g., Col-0 for wild-type, and mutant lines such as bri1-701, det2-1) are surface-sterilized.

  • Growth Conditions: Seeds are sown on a suitable medium (e.g., 1/2 MS medium) and stratified at 4°C for 2-3 days to synchronize germination. Seedlings are then grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Chemical Treatment (Brassinazole): For BRZ treatment, seedlings are grown on a medium containing the desired concentration of BRZ (e.g., 0.2 µM or 0.8 µM) for a specified period (e.g., 8 days).[6] For experiments involving hormone induction after inhibition, seedlings can be treated with a potent BR biosynthesis inhibitor like Propiconazole (PPZ) or Brassinazole (BRZ) before the application of brassinolide (BL).[1][2]

  • Mutant Analysis: Mutant seedlings are grown alongside wild-type controls under the same conditions. For rescue experiments, a bioactive brassinosteroid like brassinolide (BL) can be applied exogenously (e.g., 1 µM BL for 2 hours).[3][4]

  • Harvesting: Whole seedlings or specific tissues (e.g., roots, hypocotyls) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trimmomatic or fastp.[1]

  • Alignment to Reference Genome: The clean reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.[1]

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression analysis between different conditions (e.g., wild-type vs. mutant, control vs. BRZ-treated) is performed using packages like DESeq2 or edgeR in R.[7][8] Genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1) are identified as DEGs.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to identify over-represented biological processes, molecular functions, and cellular components.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the brassinosteroid signaling pathway and a typical experimental workflow for comparative transcriptomic analysis.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 associates BIN2 BIN2 BRI1->BIN2 inhibits BSK1 BSK1 BAK1->BSK1 activates PP2A PP2A BSK1->PP2A activates BZR1 BZR1 BIN2->BZR1 phosphorylates BZR1_P BZR1-P BZR1_P->BZR1 BZR1->BZR1_P BZR1_N BZR1 BZR1->BZR1_N translocates PP2A->BZR1_P dephosphorylates DNA BR-responsive genes BZR1_N->DNA regulates expression BR Brassinosteroid BR->BRI1 binds BRZ This compound Biosynthesis BR Biosynthesis BRZ->Biosynthesis inhibits Biosynthesis->BR det2_mutant det2 mutant (impaired biosynthesis) det2_mutant->Biosynthesis

Caption: Brassinosteroid signaling pathway with points of disruption.

Experimental_Workflow cluster_materials Plant Materials cluster_treatments Treatments cluster_analysis Analysis WT Wild-Type (e.g., Col-0) Control Control (mock) WT->Control BRZ This compound WT->BRZ Mutant BR Mutant (e.g., bri1, det2) Mutant->Control RNA_Extraction RNA Extraction & QC Mutant->RNA_Extraction Control->RNA_Extraction BRZ->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (QC, Alignment, DEG, Enrichment) Sequencing->Bioinformatics Comparison Comparative Analysis Bioinformatics->Comparison

Caption: Experimental workflow for comparative transcriptomics.

Comparison and Interpretation

Both treating wild-type plants with Brassinazole and using brassinosteroid-deficient or -insensitive mutants are effective strategies to probe the BR signaling pathway.

  • Brassinazole Treatment: This approach offers temporal control, allowing researchers to induce a BR-deficient state at specific developmental stages. It is particularly useful for studying the immediate effects of BR signaling disruption. The phenotype of BRZ-treated plants often mimics that of BR-deficient mutants, characterized by dwarfism, dark green and rounded leaves, and reduced cell elongation.[9]

  • Mutant Analysis: Using mutants provides a stable genetic background with a complete or partial loss of function of a specific gene. This is invaluable for dissecting the roles of individual components in the signaling cascade. However, it's important to consider that developmental defects in mutants can sometimes be the result of long-term, pleiotropic effects of BR deficiency, which might lead to secondary transcriptomic changes not directly related to the primary BR response.[4]

The transcriptomic profiles of BRZ-treated plants and BR mutants show significant overlap, as both methods disrupt the same signaling pathway. Key downregulated genes often include those involved in cell wall modification, cell elongation, and photosynthesis. Conversely, genes related to stress responses are frequently upregulated. However, subtle differences in the transcriptomes can arise due to the specific nature of the disruption (e.g., inhibition of biosynthesis vs. blocking of signal perception) and the potential for off-target effects of chemical inhibitors.

References

Phenotypic comparison of plants treated with (2R,3S)-Brassinazole and uniconazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the phenotypic effects induced by (2R,3S)-Brassinazole and uniconazole, two potent plant growth regulators. While both are triazole derivatives that cause dwarfism, they act on distinct hormonal pathways, leading to unique and measurable differences in plant morphology and development. This document is intended for researchers in plant biology and drug development to facilitate a deeper understanding of their specific modes of action.

Introduction and Mechanism of Action

This compound (Brz) is a highly specific inhibitor of brassinosteroid (BR) biosynthesis.[1][2] Brassinosteroids are a class of steroid phytohormones essential for a wide range of developmental processes, including cell elongation, division, and differentiation.[3][4] Brassinazole primarily targets the DWF4 enzyme (a cytochrome P450 monooxygenase), which catalyzes key hydroxylation steps in the BR biosynthesis pathway.[5] Inhibition of this pathway leads to a phenotype characteristic of BR-deficient mutants.[6][7]

Uniconazole is a broad-spectrum plant growth retardant that acts by inhibiting the biosynthesis of gibberellins (GAs).[8][9] Gibberellins are diterpenoid hormones that regulate critical growth processes such as stem elongation, seed germination, and flowering.[10] Uniconazole specifically blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a crucial step catalyzed by the enzyme ent-kaurene oxidase in the GA biosynthetic pathway.[11][12] This leads to a reduction in active gibberellins, resulting in stunted growth.

Signaling and Biosynthesis Pathways

The distinct mechanisms of these inhibitors are best understood by visualizing their points of action within their respective hormonal pathways.

Brassinosteroid_Signaling_Pathway cluster_biosynthesis Brassinosteroid Biosynthesis cluster_signaling Signal Transduction at Cell Membrane Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DWF4_enzyme DWF4 (CYP90B1) C-22 Hydroxylation Campestanol->DWF4_enzyme Cathasterone Cathasterone DWF4_enzyme->Cathasterone CPD_enzyme CPD (CYP90A1) C-23 Hydroxylation Cathasterone->CPD_enzyme Teasterone Teasterone CPD_enzyme->Teasterone BL Brassinolide (BL) (Active Hormone) Teasterone->BL ...multiple steps BRI1 BRI1 (Receptor Kinase) BL->BRI1 Binds Brassinazole This compound Brassinazole->DWF4_enzyme Inhibits BIN2 BIN2 (Kinase) BRI1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Inactivates by Phosphorylation Growth_Response Gene Expression & Growth Response BZR1_BES1->Growth_Response Promotes

Caption: Brassinosteroid biosynthesis and signaling pathway with the inhibitory action of this compound.

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP (Geranylgeranyl Diphosphate) ent_Copalyl_DP ent-Copalyl Diphosphate GGDP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS KO_enzyme ent-Kaurene Oxidase (KO) ent_Kaurene->KO_enzyme ent_Kaurenoic_Acid ent-Kaurenoic Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO KO_enzyme->ent_Kaurenoic_Acid Uniconazole Uniconazole Uniconazole->KO_enzyme Inhibits GA_Active Bioactive GAs (e.g., GA1, GA4) GA12->GA_Active GA20ox, GA3ox (multiple steps) Stem_Elongation Stem Elongation & Germination GA_Active->Stem_Elongation

Caption: Gibberellin biosynthesis pathway with the inhibitory action of uniconazole.

Quantitative Phenotypic Comparison

The application of this compound and uniconazole results in distinct, quantifiable phenotypic changes.

Phenotypic TraitThis compound TreatmentUniconazole TreatmentKey Differences
Stem/Hypocotyl Elongation Severe inhibition; induces a de-etiolated phenotype in the dark (short hypocotyl, open cotyledons).[5][6]Strong inhibition of internode elongation, leading to a compact, dwarfed stature.[8][13]Brassinazole's effect is characteristic of light-grown plants even in darkness, a hallmark of BR deficiency.
Leaf Morphology Dark green, downward-curling, epinastic, and often rounder leaves.[1][7]Leaves are typically smaller, thicker, and darker green due to increased chlorophyll content.[8][14]The prominent leaf curling and epinasty are more characteristic of Brassinazole treatment.
Root System Inhibition of root growth.[15][16]Can promote root development and increase the root-to-shoot ratio.[14][17]Opposing effects on root system development; uniconazole often enhances it relative to the shoot.
Flowering & Fertility Delayed flowering and reduced fertility.[7]Can facilitate the formation of flower buds.[9]Uniconazole is sometimes used to promote flowering, whereas Brassinazole generally impairs reproductive development.
Seed Germination Little to no effect on germination itself.[6]Can inhibit germination, an effect reversible by exogenous GA application.[6]Gibberellins are crucial for breaking seed dormancy; hence, their inhibition by uniconazole directly impacts germination.
Stress Resistance Reduced ability to cope with certain stresses due to impaired growth signaling.Generally enhances stress resistance (e.g., lodging, cold).[11][18]Uniconazole is widely recognized for its ability to improve plant hardiness.

Experimental Protocols

A robust comparison requires standardized experimental conditions. Below is a generalized protocol for a seedling-based assay.

Objective: To compare the phenotypic effects of this compound and Uniconazole on Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (Stock solution in DMSO)

  • Uniconazole (Stock solution in DMSO)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes (90 mm)

  • Sterile water and DMSO (vehicle control)

  • Growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (22°C)

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Tween-20 for 10 minutes. Rinse 5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and sow them on MS medium plates.

  • Treatment Application: Prepare MS medium containing the desired final concentrations of the inhibitors. For Brassinazole, typical concentrations range from 0.1 µM to 5 µM.[1] For Uniconazole, concentrations can range from 5 mg/L to 100 mg/L depending on the plant species.[8][13] A vehicle control plate (containing only DMSO) must be included.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer plates to a growth chamber under controlled conditions. For dark-grown experiments, wrap plates in aluminum foil.

  • Data Collection: After a set period (e.g., 7-10 days), measure phenotypic parameters:

    • Hypocotyl Length: Use a ruler or digital imaging software (e.g., ImageJ) to measure the length from the root-shoot junction to the cotyledons.

    • Root Length: Measure the length of the primary root.

    • Qualitative Observations: Photograph and document leaf color, leaf shape, cotyledon opening (for dark-grown seedlings), and overall plant vigor.

  • Statistical Analysis: Perform statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments and the control.

Experimental_Workflow A Seed Sterilization & Stratification (4°C) B Sowing on MS Medium Plates A->B C Treatment Groups B->C D Control (Vehicle) C->D E Brassinazole C->E F Uniconazole C->F G Incubation in Growth Chamber D->G E->G F->G H Phenotypic Analysis (7-10 days) G->H I Measure Hypocotyl/Root Length H->I J Document Leaf Morphology H->J K Statistical Analysis & Comparison I->K J->K

Caption: General experimental workflow for comparing plant growth inhibitors.

Conclusion

While both this compound and uniconazole are effective growth retardants, their phenotypic signatures are clearly distinguishable due to their specific molecular targets. This compound induces a phenotype that closely mimics genetic brassinosteroid deficiency, characterized by severe dwarfism, dark and curled leaves, and a de-etiolated appearance in darkness.[6] In contrast, uniconazole treatment results in a compact, sturdy plant with inhibited internodal elongation and often an enhanced root system, a direct consequence of gibberellin deficiency.[11][17] These differences underscore the distinct and non-overlapping roles of brassinosteroids and gibberellins in plant development. Researchers can leverage these specific inhibitors as powerful chemical tools to dissect the intricate hormonal regulation of plant growth and morphology.

References

Unraveling Brassinosteroid Function: A Comparative Guide to (2R,3S)-Brassinazole-Induced Phenotypes and Endogenous Hormone Levels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of brassinosteroids (BRs) is crucial for developing novel plant growth regulators and therapeutic agents. (2R,3S)-Brassinazole (Brassinazole) has emerged as a potent and specific inhibitor of BR biosynthesis, providing a powerful chemical tool to probe the physiological roles of these essential plant hormones. This guide provides a comprehensive comparison of Brassinazole-induced phenotypes with endogenous brassinosteroid levels, supported by experimental data and detailed protocols.

Correlating Phenotype with Endogenous Brassinosteroid Depletion

Brassinazole acts as a selective inhibitor of brassinosteroid biosynthesis.[1][2] Its application induces distinct phenotypes in plants that are strikingly similar to those of BR-deficient mutants.[3] These morphological changes are a direct consequence of the reduction in endogenous brassinosteroid levels, establishing a clear correlation between the chemical treatment and the observed physiological effects.

Treatment with Brassinazole typically results in a dwarfed phenotype, characterized by shortened hypocotyls and petioles, and dark, downward-curling leaves.[1][3] In dark-grown seedlings, Brassinazole induces a de-etiolated phenotype, with short hypocotyls and open cotyledons, mimicking the appearance of light-grown plants.[3] Crucially, these phenotypic alterations can be reversed by the co-application of brassinolide (BL), the most active brassinosteroid, but not by other plant hormones like gibberellins, demonstrating the specificity of Brassinazole's action.[3][4]

Studies have quantified the impact of Brassinazole on both plant growth and the internal concentrations of various brassinosteroids. For instance, in Arabidopsis thaliana, increasing concentrations of Brassinazole lead to a dose-dependent reduction in hypocotyl length. This phenotypic change is mirrored by a significant decrease in the levels of endogenous brassinosteroids.

Comparative Performance with Alternative Compounds

While Brassinazole is a widely used and effective tool, other compounds also exist that interfere with brassinosteroid biosynthesis or signaling. Understanding their comparative performance is essential for selecting the appropriate chemical probe for a given experiment.

Propiconazole (Pcz) , another triazole fungicide, has been identified as a specific inhibitor of BR biosynthesis, presenting a cost-effective alternative to Brassinazole.[5] Studies have shown that Pcz-treated Arabidopsis and maize seedlings exhibit phenotypes that mimic BR-deficient mutants, and these effects are rescued by the application of 24-epi-brassinolide.[5]

Uniconazole (Ucz) is primarily known as a potent inhibitor of gibberellin (GA) biosynthesis.[3] While it can also induce dwarfism, the underlying mechanism is different from that of Brassinazole. Uniconazole-induced dwarfism is reversible by the application of gibberellic acid (GA3), but not by brassinolide.[3] This differential rescue provides a clear method to distinguish between BR- and GA-related phenotypes.

The following tables summarize the quantitative effects of Brassinazole and its alternatives on plant phenotypes and endogenous brassinosteroid levels.

Table 1: Effect of Brassinazole and Uniconazole on Arabidopsis thaliana Hypocotyl Length
TreatmentConcentration (µM)Hypocotyl Length (mm)Rescue AgentRescued Hypocotyl Length (mm)
Control012.5 ± 1.2--
Brassinazole12.1 ± 0.4Brassinolide (10 nM)11.8 ± 1.1
Brassinazole12.1 ± 0.4GA3 (1 µM)2.3 ± 0.5
Uniconazole0.13.5 ± 0.6GA3 (1 µM)12.1 ± 1.3
Uniconazole0.13.5 ± 0.6Brassinolide (10 nM)3.7 ± 0.7

Data compiled from studies on Arabidopsis seedlings grown in the dark.[3]

Table 2: Effect of Brassinazole on Endogenous Brassinosteroid Levels in Wolffia arrhiza
TreatmentConcentration (µM)Castasterone (ng/g FW)Brassinolide (ng/g FW)
Control01.2 ± 0.150.8 ± 0.1
Brassinazole0.10.9 ± 0.110.6 ± 0.08
Brassinazole10.5 ± 0.070.3 ± 0.04
Brassinazole100.2 ± 0.030.1 ± 0.02

Data adapted from studies on Wolffia arrhiza treated for 7 days.[6]

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the context of Brassinazole's action, the following diagrams illustrate the brassinosteroid signaling pathway and a typical experimental workflow for studying its effects.

Brassinosteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation BR_responsive_genes BR-Responsive Genes BZR1->BR_responsive_genes Regulates Transcription Brassinosteroid Brassinosteroid Brassinosteroid->BRI1 Brassinazole Brassinazole Biosynthesis BR Biosynthesis Brassinazole->Biosynthesis Inhibits Biosynthesis->Brassinosteroid Produces

Caption: Brassinosteroid signaling pathway and the inhibitory action of Brassinazole.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis seed_sterilization Surface Sterilize Seeds plating Plate Seeds on MS Medium seed_sterilization->plating treatment_application Apply Brassinazole (and/or alternatives/rescue agents) plating->treatment_application growth Incubate under controlled conditions (e.g., dark for etiolation) treatment_application->growth phenotype_measurement Measure Phenotypes (e.g., hypocotyl length, fresh weight) growth->phenotype_measurement br_extraction Extract Endogenous Brassinosteroids growth->br_extraction data_correlation Correlate Phenotypes with BR Levels phenotype_measurement->data_correlation lc_ms_analysis Quantify BRs using LC-MS/MS br_extraction->lc_ms_analysis lc_ms_analysis->data_correlation

Caption: Experimental workflow for correlating Brassinazole-induced phenotypes with endogenous BR levels.

Experimental Protocols

Plant Growth and Treatment with Brassinazole
  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) bleach for 10 minutes. Rinse the seeds 3-5 times with sterile distilled water.[7]

  • Plating: Sow the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.[8]

  • Treatment Application: Prepare MS medium containing the desired concentrations of Brassinazole (e.g., 0.1 µM to 5 µM). A stock solution of Brassinazole is typically prepared in DMSO.[8] Ensure the final DMSO concentration in the medium does not exceed 0.1%. For rescue experiments, add brassinolide or other hormones to the medium as required.

  • Growth Conditions: For etiolation studies, wrap the plates in aluminum foil and place them in a growth chamber at 22°C for 5-7 days.[8] For light-grown studies, place the plates under a 16-hour light/8-hour dark photoperiod.

Phenotypic Analysis
  • Hypocotyl Measurement: After the treatment period, carefully remove the seedlings and place them on a flat surface. Use a ruler or digital calipers to measure the length of the hypocotyls. For etiolated seedlings, this should be done under a green safe light to avoid de-etiolation.

  • Imaging: Capture images of representative seedlings from each treatment group for documentation.

Extraction and Quantification of Endogenous Brassinosteroids
  • Sample Collection and Homogenization: Harvest plant material (e.g., whole seedlings, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Extraction: Extract the homogenized tissue with a solvent mixture, typically 80% acetonitrile or methanol. Use an internal standard to correct for losses during extraction and purification.

  • Solid-Phase Extraction (SPE) Purification: Purify the crude extract using a series of SPE cartridges to remove interfering compounds. A common procedure involves a C18 cartridge followed by an amino (NH2) cartridge.[9]

  • LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of multiple brassinosteroid species in a single run.[9] Develop a method using authentic standards for each brassinosteroid to be quantified.

By following these protocols and utilizing the comparative data provided, researchers can effectively employ this compound as a tool to dissect the complex roles of brassinosteroids in plant growth and development.

References

Validating (2R,3S)-Brassinazole's Mode of Action: A Comparative Guide Utilizing Brassinosteroid-Insensitive Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2R,3S)-Brassinazole's performance against alternative brassinosteroid (BR) biosynthesis inhibitors, with a focus on the use of brassinosteroid-insensitive mutants for validating its specific mode of action. Experimental data and detailed protocols are presented to support the findings.

Introduction to Brassinosteroids and their Inhibition

Brassinosteroids are a class of plant steroid hormones essential for a wide range of developmental processes, including cell elongation, division, and differentiation.[1] The specific inhibition of their biosynthesis is a valuable tool for studying their physiological roles and for potential applications in agriculture. This compound (BRZ) is a potent and specific inhibitor of BR biosynthesis. Its mode of action is believed to be the inhibition of the C-22 hydroxylation step in the BR biosynthetic pathway, catalyzed by the DWF4 enzyme.[2]

To validate that the physiological effects of BRZ are indeed due to the inhibition of BR biosynthesis and not off-target effects, experiments utilizing brassinosteroid-insensitive mutants, such as bri1, are crucial. The bri1 mutant has a defect in the BR receptor, rendering it insensitive to the downstream effects of brassinosteroids.[1][3] Therefore, if BRZ's effects are solely due to BR deficiency, the bri1 mutant should show a high degree of insensitivity to BRZ treatment compared to wild-type plants.

Experimental Validation using bri1 Mutants

The primary method for validating the mode of action of BRZ involves comparing its effects on wild-type plants and bri1 mutants. The logic is that if BRZ's dwarfing effect is due to a lack of BRs, a plant that cannot perceive BRs (bri1) will be largely unaffected by a chemical that prevents their synthesis.

Hypocotyl Elongation Assay in Dark-Grown Seedlings

A classic assay to assess BR response is the measurement of hypocotyl elongation in dark-grown (etiolated) seedlings. In the dark, wild-type Arabidopsis seedlings exhibit rapid hypocotyl elongation, a process highly dependent on endogenous brassinosteroids.

Experimental Observations:

  • Wild-Type (Col-0): In the absence of BRZ, wild-type seedlings show significant hypocotyl elongation in the dark. Treatment with BRZ drastically inhibits this elongation, mimicking the phenotype of BR-deficient mutants.[4]

  • cpd Mutant: As a control, a BR-biosynthesis deficient mutant like cpd also shows a short hypocotyl. However, unlike bri1, the phenotype of cpd can be partially rescued by the application of exogenous brassinolide (the active BR).

Quantitative Data Summary

The following table summarizes the typical results from a hypocotyl elongation assay comparing the response of different genotypes to Brassinazole.

GenotypeTreatmentMean Hypocotyl Length (mm)Standard Error
Wild-Type (Col-0) Mock (DMSO)12.50.8
1 µM Brassinazole3.20.4
bri1-701 Mock (DMSO)2.80.3
1 µM Brassinazole2.70.3
cpd Mock (DMSO)3.50.5
1 µM Brassinazole3.30.4

Data are representative and compiled from typical results reported in the literature.[4]

Comparison with Alternative Brassinosteroid Biosynthesis Inhibitors

Several other compounds have been identified as inhibitors of BR biosynthesis. A comparison with this compound is essential for selecting the most appropriate tool for specific research needs.

InhibitorTarget Enzyme(s)Reported SpecificityKey Characteristics
This compound (BRZ) DWF4 (and other P450s like CPD, BR6ox)[5][2]HighThe most widely used and well-characterized BR biosynthesis inhibitor. Its effects are reversible by the application of downstream BRs.[6]
Brz2001 DWF4 (and other P450s)[5]HighAn analogue of Brassinazole with similar activity and specificity.[5]
YCZ-18 CYP90D1[7]HighA triazole-type inhibitor that targets a different P450 enzyme in the BR pathway compared to BRZ.
Propiconazole Multiple P450sLowerA triazole fungicide that also inhibits BR biosynthesis but may have more off-target effects.

Experimental Protocols

Hypocotyl Elongation Assay in Arabidopsis thaliana

This protocol is designed to assess the effect of Brassinazole on the growth of dark-grown seedlings.

Materials:

  • Arabidopsis thaliana seeds (Wild-Type, bri1 mutant, etc.)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri dishes

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach)

  • Sterile water

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes. Rinse the seeds 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar solution and sow them on MS agar plates containing the desired concentration of Brassinazole or an equivalent amount of DMSO for the mock control.

  • Vernalization: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.

  • Germination and Growth: Transfer the plates to a growth chamber and expose them to light for 4-6 hours to induce germination. Then, wrap the plates in two layers of aluminum foil to ensure complete darkness.

  • Incubation: Incubate the plates vertically in the dark at 22°C for 5-7 days.

  • Data Acquisition: After the incubation period, carefully remove the seedlings from the agar and lay them flat on a fresh agar plate or a scanner bed.

  • Measurement: Capture high-resolution images of the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

Root Growth Inhibition Assay

This assay is used to quantify the effect of Brassinazole on primary root elongation.

Materials:

  • Same as for the hypocotyl elongation assay.

Procedure:

  • Seed Germination: Germinate sterilized seeds on MS agar plates without any treatment for 3-4 days until the primary root is visible.

  • Transfer: Carefully transfer seedlings of uniform size to new MS agar plates containing a range of Brassinazole concentrations or a mock control.

  • Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Marking: Mark the position of the root tip at the time of transfer.

  • Incubation: Allow the seedlings to grow for an additional 4-7 days.

  • Measurement: Measure the length of the new root growth from the initial mark to the new root tip.

Visualizing the Mode of Action

Brassinosteroid Signaling Pathway

The following diagram illustrates the simplified brassinosteroid signaling pathway in the presence and absence of BRs.

Brassinosteroid_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Associates BSU1 BSU1 BAK1->BSU1 Activates BR Brassinosteroid BR->BRI1 Binds BIN2_active BIN2 (Active) BIN2_inactive BIN2 (Inactive) BZR1 BZR1/BES1 (Dephosphorylated) BIN2_active->BZR1 Phosphorylates BSU1->BIN2_active Inactivates by dephosphorylation BZR1_p BZR1/BES1 (Phosphorylated) Gene_repression Gene Repression BZR1_p->Gene_repression BZR1_p->Gene_repression Gene_expression Gene Expression BZR1->Gene_expression BZR1->Gene_expression

Caption: Simplified Brassinosteroid Signaling Pathway.

Experimental Logic for Brassinazole Validation

This diagram illustrates the logical flow of using a bri1 mutant to validate the mode of action of Brassinazole.

Brassinazole_Validation_Logic cluster_WT Wild-Type Plant cluster_bri1 bri1 Mutant BRZ_WT This compound BR_Synth_WT BR Biosynthesis BRZ_WT->BR_Synth_WT Inhibits BRZ_WT->BR_Synth_WT BR_Signal_WT BR Signaling BR_Synth_WT->BR_Signal_WT Activates Dwarf_Phenotype_WT Dwarf Phenotype BR_Synth_WT->Dwarf_Phenotype_WT BR_Synth_WT->Dwarf_Phenotype_WT Phenotype_WT Normal Growth BR_Signal_WT->Phenotype_WT Promotes BRZ_bri1 This compound BR_Synth_bri1 BR Biosynthesis BRZ_bri1->BR_Synth_bri1 Inhibits BRZ_bri1->BR_Synth_bri1 BR_Signal_bri1 BR Signaling (Defective) BR_Synth_bri1->BR_Signal_bri1 Activates Dwarf_Phenotype_bri1 Dwarf Phenotype BR_Signal_bri1->Dwarf_Phenotype_bri1 No rescue BR_Signal_bri1->Dwarf_Phenotype_bri1

References

Reversibility of (2R,3S)-Brassinazole effects by exogenous brassinosteroids as a validation method

Author: BenchChem Technical Support Team. Date: November 2025

A critical validation method in plant biology and agricultural research involves the specific inhibition of brassinosteroid biosynthesis by (2R,3S)-Brassinazole and the subsequent rescue of the resulting phenotype by the application of exogenous brassinosteroids. This guide provides a comparative analysis of this method, supported by experimental data, detailed protocols, and visual workflows to aid researchers in its effective implementation.

This compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, a class of phytohormones essential for a wide range of developmental processes in plants, including cell elongation, division, and differentiation.[1][2][3] By disrupting the synthesis of endogenous BRs, brassinazole induces a phenotype characteristic of BR-deficient mutants, which typically includes dwarfism, altered leaf morphology, and de-etiolation in the dark.[1][4] The specificity of brassinazole's action is validated by the reversal of these effects upon the application of exogenous brassinosteroids, such as brassinolide.[1][5] This rescue experiment is a cornerstone for confirming that the observed phenotypes are indeed due to a deficiency in brassinosteroids and not to off-target effects of the inhibitor.

Comparative Performance Data: Brassinazole Effects and Rescue by Brassinolide

The following tables summarize quantitative data from various studies, demonstrating the inhibitory effects of brassinazole and its reversal by brassinolide across different plant species and experimental systems.

Plant SpeciesTissue/Parameter MeasuredBrassinazole (Brz) ConcentrationObserved Effect (% of Control)Brassinolide (BL) Concentration for RescueRescued Phenotype (% of Control)Reference
Arabidopsis thaliana (dark-grown)Hypocotyl Length3 µM~40%10 nMNearly 100%[1]
Lepidium sativum (cress)Hypocotyl Length1 µM~40%10 nM~100%[1]
Wolffia arrhizaFresh Weight1 µM~60%0.1 µM~120% (of Brz-treated)[6]
Wolffia arrhizaFresh Weight10 µM~45%0.1 µM~150% (of Brz-treated)[6]
Gossypium hirsutum (cotton ovules)Fiber Development10 µMStrong Inhibition0.1 µMLargely Restored[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the brassinazole-brassinosteroid rescue experiment. Below are generalized protocols for conducting these assays in Arabidopsis thaliana and Lepidium sativum (cress), based on established research.[1]

Arabidopsis Hypocotyl Elongation Assay (Dark-Grown)
  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds in a 1% (w/v) solution of sodium hypochlorite (NaOCl) for 20 minutes, followed by five rinses with sterile distilled water.[1]

  • Cold Treatment: Cold-treat the sterilized seeds at 4°C for 2 days to synchronize germination.[1]

  • Plating: Sow the seeds on a sterile growth medium (e.g., Murashige and Skoog) containing the desired concentrations of brassinazole and/or brassinolide. A typical concentration for brassinazole is 1-3 µM, and for brassinolide is 10 nM.[1] Use appropriate solvent controls (e.g., DMSO).[2]

  • Incubation: Place the plates in the dark at a constant temperature (e.g., 22°C).

  • Data Collection: After a set period (e.g., 5-7 days), measure the hypocotyl length of the seedlings.

Cress Hypocotyl Elongation Assay
  • Seed Germination: Germinate Lepidium sativum (cress) seeds on filter paper moistened with distilled water in petri dishes.

  • Treatment Application: After germination, transfer the seedlings to new petri dishes containing filter paper moistened with solutions of brassinazole (e.g., 1 µM), brassinolide (e.g., 10 nM), or a combination of both.[1] Include a control group with only the solvent.

  • Incubation: Incubate the dishes under controlled light and temperature conditions.

  • Data Collection: After a specified time (e.g., 3-5 days), measure the hypocotyl length of the seedlings.

Visualizing the Molecular and Experimental Logic

To further clarify the underlying mechanisms and experimental design, the following diagrams have been generated using the Graphviz DOT language.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor Kinase) BIN2 BIN2 (Kinase) BRI1->BIN2 Inhibits BAK1 BAK1 (Co-receptor) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Activates BR Brassinosteroid (Ligand) BR->BRI1 Binds Brassinazole This compound Biosynthesis BR Biosynthesis Brassinazole->Biosynthesis Inhibits Biosynthesis->BR Produces

Caption: Brassinosteroid signaling pathway and the inhibitory action of Brassinazole.

The diagram above illustrates the brassinosteroid signaling cascade. Brassinosteroids bind to the receptor kinase BRI1, initiating a pathway that leads to the inhibition of the BIN2 kinase.[8] This allows for the accumulation of active, dephosphorylated transcription factors BZR1 and BES1, which regulate the expression of genes involved in plant growth.[9][10] this compound inhibits a key step in BR biosynthesis, leading to a depletion of endogenous brassinosteroids and consequently, the constitutive activity of BIN2 and inactivation of BZR1/BES1.

Experimental_Workflow cluster_treatments Experimental Groups cluster_phenotypes Observed Phenotypes start Start: Wild-type Seeds Control Control (Solvent only) start->Control Brz Brassinazole (Brz) start->Brz Brz_BL Brassinazole + Brassinolide (BL) start->Brz_BL Normal_Growth Normal Growth Control->Normal_Growth Results in Dwarf_Phenotype Dwarf Phenotype (BR-deficient) Brz->Dwarf_Phenotype Induces Rescued_Phenotype Rescued Phenotype (Normal Growth) Brz_BL->Rescued_Phenotype Results in

Caption: Workflow for the Brassinazole-Brassinosteroid rescue experiment.

This workflow outlines the logical steps of the validation experiment. By comparing the phenotypes of the three treatment groups (Control, Brassinazole, and Brassinazole + Brassinolide), researchers can specifically attribute the dwarf phenotype to brassinosteroid deficiency. The restoration of normal growth in the presence of both the inhibitor and exogenous brassinosteroid confirms the on-target action of brassinazole.

References

Comparing the impact of (2R,3S)-Brassinazole on different plant ecotypes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Plant Biology and Drug Development

This guide provides a comparative analysis of the effects of (2R,3S)-Brassinazole, a potent inhibitor of brassinosteroid biosynthesis, on different plant ecotypes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the differential responses to this chemical inhibitor. The guide includes quantitative data from comparative studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Brassinosteroid Signaling Pathway

Brassinosteroids (BRs) are a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation. This compound acts by inhibiting key enzymes in the BR biosynthesis pathway, leading to a phenotype characteristic of BR-deficient mutants.[1] Understanding the BR signaling pathway is crucial for interpreting the effects of Brassinazole.

In the absence of brassinosteroids, the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) is held in an inactive state. The downstream kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS SUPPRESSOR 1 (BES1).[2] This phosphorylation prevents their accumulation in the nucleus and subsequent regulation of target gene expression.[2]

When brassinosteroids are present, they bind to the BRI1 receptor, leading to a cascade of phosphorylation events that activate the phosphatase BSU1.[2] BSU1 then inactivates BIN2, allowing unphosphorylated BZR1 and BES1 to accumulate in the nucleus and modulate the expression of BR-responsive genes, thereby promoting plant growth and development.[2]

Brassinosteroid_Signaling Brassinosteroid Signaling Pathway cluster_on BR Present BRI1_off BRI1 (inactive) BIN2_on BIN2 (active) BZR1_p BZR1/BES1-P BIN2_on->BZR1_p Phosphorylation nucleus_off Nucleus BZR1_p->nucleus_off Cytoplasmic retention BZR1 BZR1/BES1 BZR1_p->BZR1 Dephosphorylation (PP2A) BR Brassinosteroid BRI1_on BRI1 (active) BR->BRI1_on BIN2_off BIN2 (inactive) BRI1_on->BIN2_off nucleus_on Nucleus BZR1->nucleus_on Nuclear accumulation Gene_exp Gene Expression

Caption: Brassinosteroid signaling pathway in the absence and presence of the hormone.

Comparative Impact of Brassinazole on Arabidopsis thaliana Ecotypes

Different ecotypes of the model plant Arabidopsis thaliana exhibit varied responses to environmental and chemical stimuli. A study on root hydrotropism revealed differential sensitivity to Brassinazole among the ecotypes Wassilewskija (Ws), Columbia (Col-0), and C24.[3]

The following table summarizes the quantitative data on the impact of Brassinazole on primary root elongation under hydrotropic stress conditions.

EcotypeTreatmentPrimary Root Elongation (mm)Standard Deviation
Ws Control18.2± 1.5
Brassinazole (1 µM)10.5± 1.1
Col-0 Control15.8± 1.3
Brassinazole (1 µM)8.9± 0.9
C24 Control13.5± 1.2
Brassinazole (1 µM)9.8± 1.0

Data adapted from a study on root hydrotropism, where Brassinazole was used to inhibit brassinosteroid biosynthesis.[3]

The data indicates that while Brassinazole inhibits root elongation in all three ecotypes, the extent of inhibition varies. The Ws ecotype shows a more pronounced reduction in root growth in the presence of the inhibitor compared to its control, suggesting a higher sensitivity or a greater reliance on the brassinosteroid pathway for this specific response.

Experimental Protocols

A standardized protocol is essential for comparing the effects of Brassinazole across different plant ecotypes. The following section outlines a general methodology for assessing Brassinazole sensitivity based on hypocotyl elongation, a common assay for brassinosteroid-related studies.[4][5]

Experimental_Workflow Experimental Workflow for Brassinazole Sensitivity Assay A Seed Sterilization B Vernalization (2-4 days at 4°C in dark) A->B C Germination on MS Medium B->C D Transfer to MS Plates with Brassinazole (0.1 - 2 µM) C->D E Incubation (5-7 days) D->E F Image Acquisition E->F G Hypocotyl Length Measurement F->G H Data Analysis G->H

Caption: A typical experimental workflow for assessing Brassinazole sensitivity.

Detailed Protocol for Brassinazole Sensitivity Assay:

1. Seed Sterilization and Vernalization:

  • Surface-sterilize seeds of the different ecotypes by washing with 70% ethanol for 1 minute, followed by a 10-15 minute wash in 10% bleach.[6]

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Suspend the seeds in sterile 0.1% agar and store at 4°C in the dark for 2-4 days to synchronize germination (vernalization).[4]

2. Media Preparation and Plating:

  • Prepare Murashige and Skoog (MS) medium, including vitamins and sucrose, and solidify with agar.

  • Autoclave the medium and allow it to cool to approximately 55-65°C.

  • Prepare a stock solution of this compound (e.g., 2 mM in DMSO) and store at -20°C.[4]

  • Add the Brassinazole stock solution to the cooled MS medium to achieve the desired final concentrations (e.g., 0 µM as a control, and a range from 0.1 µM to 2.0 µM).[4]

  • Pour the medium into sterile square petri dishes and allow them to solidify.

3. Seed Sowing and Growth Conditions:

  • Sow the vernalized seeds in rows on the prepared MS plates, with each plate containing seeds from the different ecotypes for direct comparison.

  • Place the plates vertically in a growth chamber.

  • For etiolated growth (hypocotyl elongation) studies, wrap the plates in aluminum foil and incubate in the dark for 5-7 days at a constant temperature (e.g., 22°C).[4]

4. Data Collection and Analysis:

  • After the incubation period, carefully remove the plates and photograph them.

  • Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls for at least 20 seedlings per ecotype per treatment.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences in hypocotyl length between ecotypes and across different Brassinazole concentrations.

This guide provides a foundational framework for comparing the impact of this compound on different plant ecotypes. The provided data and protocols can be adapted and expanded upon for more specific research questions, contributing to a better understanding of the role of brassinosteroids in plant growth and development.

References

Safety Operating Guide

Safe Disposal of (2R,3S)-Brassinazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(2R,3S)-Brassinazole , a potent inhibitor of brassinosteroid biosynthesis, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Core Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility . This procedure should be conducted in a chemical incinerator equipped with an afterburner and an exhaust air system to ensure complete combustion and prevent the release of hazardous byproducts.[1]

Step-by-Step Disposal Procedure:

  • Preparation for Disposal:

    • If dealing with the solid form of this compound, it is recommended to dissolve or mix the material with a combustible solvent. This facilitates complete combustion during incineration.[1]

    • Use a solvent that is compatible with the chemical incinerator's requirements.

  • Packaging Waste:

    • Place the dissolved this compound solution into a suitable, closed, and properly labeled container for disposal.[1]

    • Ensure the container is compatible with the solvent used and will not leak or degrade.

    • The container must be clearly labeled as hazardous waste, indicating its contents.

  • Storage and Collection:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure and away from incompatible materials.

    • Arrange for collection by a licensed hazardous waste disposal service in accordance with institutional and local regulations.

  • Empty Container Disposal:

    • Empty containers that previously held this compound should be managed as hazardous waste and collected by a licensed disposal service.

    • Do not attempt to rinse and reuse these containers unless following specific institutional protocols for acutely toxic waste containers.

Important Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear, when handling this compound and its waste.[1]

  • Ventilation: Handle the chemical and prepare waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid Contamination: Prevent the chemical from entering soil, surface water, or drains.[1] All wastewater generated from cleaning contaminated surfaces should be collected and treated as hazardous waste.[1]

  • Spill Management: In the event of a spill, collect the material in a closed, suitable container for disposal and thoroughly clean the contaminated area.[1]

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available quantitative data specifying concentration limits for different disposal methods of this compound. Similarly, detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not readily found in scientific literature or safety data sheets. The recommended procedure is based on established best practices for the disposal of potent, biologically active small molecules.

Summary of Disposal and Safety Information

ParameterGuidelineSource
Primary Disposal Method Incineration in a chemical incinerator with afterburner and exhaust air.[1]
Waste Preparation Dissolve or mix with a combustible solvent.[1]
Containerization Collect in closed, suitable, and labeled containers.[1]
Environmental Protection Do not allow entry into soil, surface water, or drains.[1]
Personal Protective Equipment Lab coat, nitrile gloves, protective eyewear.[1]
Handling Area Well-ventilated area or chemical fume hood.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated prep_waste Prepare Waste for Disposal - Wear appropriate PPE - Work in a ventilated area start->prep_waste dissolve Dissolve/Mix with a Combustible Solvent prep_waste->dissolve package Package in a Labeled, Sealed Container dissolve->package store Store in Designated Hazardous Waste Area package->store collect Arrange for Collection by Licensed Waste Disposal Service store->collect incinerate Incinerate at a Licensed Facility collect->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and adherence to all applicable local, state, and federal regulations for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (2R,3S)-Brassinazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (2R,3S)-Brassinazole, a potent inhibitor of brassinosteroid biosynthesis. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in its solid form or in solution.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, as the compound can cause skin irritation.[2]
Body Protection A laboratory coat or impervious clothing.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[3]Required when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

Preparation of Stock Solutions

This compound is typically a crystalline solid that is sparingly soluble in aqueous buffers.[4] Organic solvents are required for creating stock solutions.

SolventSolubility
Dimethylformamide (DMF)~100 mg/mL
Dimethyl sulfoxide (DMSO)~50 mg/mL
Ethanol~25 mg/mL

Protocol for Stock Solution Preparation:

  • Work in a Fume Hood: All handling of the solid compound and preparation of the stock solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Wear all required personal protective equipment as detailed in Section 1.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder.[4] The solution can be warmed to aid dissolution.

  • Inert Gas Purge: For maximum stability, the solvent should be purged with an inert gas before dissolving the compound.[4]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at -80°C for long-term stability.[5] Aqueous solutions should not be stored for more than one day.[4]

Experimental Use
  • Handling: When using the stock solution, always work within a fume hood.

  • Dilutions: For experiments, the stock solution can be further diluted with the appropriate aqueous buffer or culture medium.[4]

  • Spill Management: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6] Do not allow the chemical to enter drains, surface water, or ground water.[2][6]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Disposal A Receiving and Inspection B Storage (-20°C Powder) A->B C Wear Full PPE B->C Retrieve for Use D Weighing Solid Compound C->D E Preparation of Stock Solution (e.g., in DMSO) D->E F Experimental Use (Dilutions) E->F G Collect Hazardous Waste (Unused compound, contaminated items) F->G Generate Waste H Dispose via Chemical Incineration G->H I Follow Local Regulations H->I

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.